(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Description
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Properties
IUPAC Name |
(2R)-2-amino-5,5,5-trifluoropentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H2,10,11);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTKAFYBAAISCN-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(F)(F)F)[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743632 | |
| Record name | 5,5,5-Trifluoro-D-norvalinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-58-2 | |
| Record name | 5,5,5-Trifluoro-D-norvalinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride: A Core Building Block for Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Abstract
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pentanamide scaffold offers a unique combination of properties, including enhanced metabolic stability and improved membrane permeability, making it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and potential applications, with a focus on the scientific rationale behind its use in drug design.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group, in particular, is widely employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, its lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) targeted drugs.[1]
This compound leverages these advantages within a chiral amino acid-like framework. This structure provides a versatile handle for incorporation into peptides or small molecules, making it a valuable tool for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents, such as protease inhibitors.[1]
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug development.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1146699-58-2 | [1] |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [1] |
| Molecular Weight | 206.59 g/mol | [1] |
| Canonical SMILES | C(C(C(=O)N)N)CC(F)(F)F.Cl | N/A |
Estimated Basicity and Acidity (pKa)
Studies on similar fluorinated aminopiperidines have shown that fluorine atoms decrease the pKa of the amino group.[2] Generally, the pKa of a primary aliphatic amine is in the range of 9-11.[3] Due to the influence of the trifluoromethyl group, the pKa of the conjugate acid of the amine in (R)-2-Amino-5,5,5-trifluoropentanamide is likely to be in the lower end of this range or slightly below it, estimated to be around 8.5 - 9.5 . The amide proton is significantly less acidic, with a pKa typically in the range of 15-18, and does not play a role in the compound's basicity under physiological conditions.[4]
Solubility Profile
As a hydrochloride salt, (R)-2-Amino-5,5,5-trifluoropentanamide is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. The salt form significantly enhances solubility in these solvents compared to the free base.[5][6] Its solubility in aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate is likely to be more limited, although the presence of the trifluoromethyl group may enhance solubility in some organic media compared to non-fluorinated analogs. For synthetic applications, the free base can be generated in situ by neutralization with a non-nucleophilic base, allowing for reactions in a wider range of organic solvents.[7]
Storage and Stability
Commercial suppliers recommend storing this compound at 2-8°C .[1] As a salt, it is expected to be a crystalline solid with good stability under these conditions. Stability studies on similar compounds suggest that amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place to prevent moisture uptake and degradation.
Synthesis and Manufacturing
While a direct, detailed synthesis protocol for this compound is not extensively published, a robust synthetic route can be proposed based on established methodologies for the synthesis of the corresponding amino acid. A practical and scalable method involves the dynamic kinetic resolution (DKR) of the racemic amino acid, followed by standard functional group transformations.
Proposed Enantioselective Synthesis
The synthesis of the enantiomerically pure (R)-amino acid can be achieved through dynamic kinetic resolution of the racemic N-acetyl amino acid.[8][9] This method has been reported for the (S)-enantiomer and is stated to be applicable for the (R)-enantiomer by using the corresponding (R)-configured chiral ligand.[8]
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride
-
A mixture of N-acetyl-2-amino-5,5,5-trifluoropentanoic acid and 6 N aqueous hydrochloric acid is heated at 100°C for 4 hours.[8]
-
The reaction mixture is cooled, concentrated under reduced pressure, and dried in vacuo to yield the crude racemic amino acid hydrochloride.[8]
-
The crude product is purified by washing with acetonitrile to afford the pure racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride.[8]
Step 2: Dynamic Kinetic Resolution to (R)-2-Amino-5,5,5-trifluoropentanoic Acid
-
To a mixture of the racemic amino acid hydrochloride, an (R)-configured chiral ligand (e.g., a derivative of 2-[(N-benzylprolyl)amino]benzophenone), and an anhydrous nickel(II) salt (e.g., NiCl₂) in degassed methanol, a base such as potassium carbonate is added.[8]
-
The mixture is heated to around 50°C until the starting material is consumed, leading to the formation of a diastereomerically enriched Ni(II) complex.[8]
-
The Ni(II) complex is then disassembled by acidification with aqueous HCl, followed by extraction and purification (e.g., ion-exchange chromatography) to yield the enantiomerically pure (R)-2-amino-5,5,5-trifluoropentanoic acid.
Step 3: Amidation to (R)-2-Amino-5,5,5-trifluoropentanamide
-
The (R)-amino acid is first N-protected with a suitable protecting group (e.g., Boc or Cbz) under standard conditions.
-
The N-protected amino acid is then activated using a coupling agent (e.g., HBTU, HATU, or by conversion to an acid chloride).
-
The activated species is reacted with a source of ammonia (e.g., ammonium chloride and a base, or aqueous ammonia) to form the primary amide.
-
The N-protecting group is subsequently removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz) to yield the free amine.
Step 4: Formation of the Hydrochloride Salt
-
The purified (R)-2-amino-5,5,5-trifluoropentanamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Anhydrous hydrogen chloride (as a gas or a solution in a compatible solvent) is added to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a non-polar solvent, and dried in vacuo to afford the final product.
Figure 1: Proposed workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.
Role as a Chiral Building Block
This compound serves as a non-natural, chiral amino acid surrogate. Its primary amine and amide functionalities allow for its incorporation into peptide chains or derivatization into more complex heterocyclic structures through selective coupling reactions.[1] The fixed (R)-stereochemistry is crucial for creating specific three-dimensional interactions with biological targets such as enzymes and receptors.
Enhancement of Pharmacokinetic Properties
The terminal trifluoromethyl group is the key to the enhanced pharmacokinetic properties it imparts to a parent molecule:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile group (e.g., a methyl or ethyl group) with a CF₃ group can significantly increase a drug's half-life.
-
Membrane Permeability and CNS Penetration: The lipophilic nature of the trifluoromethyl group can increase the overall lipophilicity of a molecule, which often correlates with improved absorption and membrane permeability. This is particularly advantageous for designing drugs that need to cross the blood-brain barrier to act on targets within the central nervous system.[1]
Potential Therapeutic Areas
Given its structural resemblance to amino acids and the properties of the trifluoromethyl group, this building block is particularly well-suited for the development of:
-
Protease Inhibitors: Many protease inhibitors are peptide mimetics that bind to the active site of the enzyme. Incorporating non-natural amino acids like this one can enhance binding affinity and improve metabolic stability.[1]
-
Neurological and Psychiatric Drugs: The potential for improved CNS penetration makes this an attractive scaffold for developing drugs targeting neurological disorders where crossing the blood-brain barrier is a significant challenge.
-
Antiviral and Anticancer Agents: The enhanced stability and unique binding interactions offered by fluorinated amino acids are valuable in the design of various antiviral and anticancer therapies.
Figure 2: Logical relationships of the compound's properties and applications.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Do not get in eyes, on skin, or on clothing.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor immediately.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the compound.
Conclusion
This compound is a specialized chemical building block with significant potential in the field of drug discovery. Its value lies in the strategic combination of a chiral amino-amide scaffold with a trifluoromethyl group, which can confer desirable pharmacokinetic properties such as enhanced metabolic stability and membrane permeability. While specific physicochemical data is limited, its properties can be reliably estimated based on well-understood chemical principles. The synthetic accessibility of this compound, coupled with its potential to address common challenges in drug design, positions it as a valuable tool for medicinal chemists aiming to develop the next generation of therapeutic agents.
References
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Diallo, M. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(24), 5436–5445. Available at: [Link]
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Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 23(11), 2504–2511. Available at: [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
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Oreate AI. (2024). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. Available at: [Link]
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Orliac, A., et al. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-amino- And 3-amidofluoropiperidines. Chemistry, 20(13), 3813-24. Available at: [Link]
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ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Available at: [Link]
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ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
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Hayashi, K., et al. Solubilities Studies of Basic Amino Acids. Available at: [Link]
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Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(23), 20299-20306. Available at: [Link]
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MDPI. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(5), 1408. Available at: [Link]
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Talukdar, B., & Dinda, S. (2014). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 91, 135-139. Available at: [Link]
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PubMed. (2005). Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. Organic Letters, 7(4), 589-92. Available at: [Link]
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ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
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PubMed. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083-3088. Available at: [Link]
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Introduction: The Strategic Imperative of Fluorinated Amino Amides in Drug Discovery
An In-Depth Technical Guide to (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
Topic: this compound CAS Number: 1146699-58-2[1][2]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound, a specialized chiral building block crucial in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into state-of-the-art synthetic strategies focusing on chiral integrity, and elucidate its strategic applications in drug discovery. The guide highlights the role of the trifluoromethyl (CF3) group in modulating pharmacokinetic profiles, including metabolic stability and membrane permeability. Methodologies and expert insights are provided to equip researchers with the foundational knowledge required to effectively utilize this compound in the development of novel therapeutics, particularly protease inhibitors and agents targeting the central nervous system (CNS).
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, a strategy often referred to as "fluorine editing".[3][4] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties: it is highly electronegative, sterically similar to a chlorine atom, and possesses a strong, inert carbon-fluorine bond.[5][6] These characteristics can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5][6]
Simultaneously, the use of tailor-made, non-natural amino acids provides a pathway to create peptide mimetics and small molecules with improved potency, selectivity, and pharmacokinetic profiles.[3][7] this compound sits at the intersection of these two powerful strategies. As a chiral, trifluorinated amino amide, it serves as a high-value intermediate for synthesizing complex therapeutic agents. Its structure allows for selective coupling reactions, while the trifluoromethyl moiety imparts desirable drug-like properties, making it a subject of significant interest for developing next-generation pharmaceuticals.[1]
Physicochemical Properties and Structural Elucidation
This compound is a white, crystalline powder under standard conditions. Its key structural features include a chiral center at the alpha-carbon, a terminal trifluoromethyl group, and a primary amide, all of which are critical to its reactivity and utility in synthesis.
| Property | Value | Source |
| CAS Number | 1146699-58-2 | [1][2] |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [1][2] |
| Molecular Weight | 206.59 g/mol | [1][2] |
| Purity | ≥95% | [2] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [1][2][8] |
| SMILES | Cl.NCCC(F)(F)F | [2] |
Synthesis and Chiral Control
The synthesis of enantiomerically pure compounds like this compound is non-trivial. The primary challenge lies in establishing the stereocenter with high fidelity. The most logical and efficient pathway involves the synthesis of the corresponding chiral amino acid, (R)-2-amino-5,5,5-trifluoropentanoic acid, followed by amidation.
A state-of-the-art method for producing the chiral amino acid precursor is Dynamic Kinetic Resolution (DKR).[7][9] This process efficiently converts a racemic mixture of the amino acid into the desired single enantiomer in high yield and purity.[7]
Synthetic Workflow Overview
The overall process can be visualized as a multi-step sequence starting from the racemic amino acid hydrochloride. The DKR process isolates the desired enantiomer, which is then activated and converted to the final amide product.
Caption: Synthetic workflow for the target amide via Dynamic Kinetic Resolution.
Experimental Protocol: Dynamic Kinetic Resolution for Chiral Amino Acid Precursor
The following protocol is based on established literature methods for the synthesis of the enantiomeric (S)-amino acid and is directly adaptable for the (R)-enantiomer by selecting the appropriate chiral ligand.[7][9] This step is critical for ensuring the stereochemical purity of the final product.
Objective: To resolve racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (11) into its (R)-enantiomer.
Materials:
-
Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (11)
-
(R)-configured chiral ligand (e.g., a derivative of (R)-2-[(diphenylphosphino)methyl]pyrrolidine)
-
Nickel(II) chloride, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Degassed Methanol
-
Hydrochloric Acid (6 N)
-
Ammonium Hydroxide (9%)
-
Ion-exchange resin
Procedure:
-
Complex Formation: To a reaction vessel, add the racemic amino acid hydrochloride (1.0 eq), the (R)-chiral ligand (0.7 eq), anhydrous nickel(II) chloride (1.0 eq), and degassed methanol.
-
Base Addition: Add potassium carbonate (5.0 eq) to the mixture.
-
Resolution: Stir the reaction mixture at 50°C for approximately 2.5 hours. The progress is monitored by observing the consumption of the starting materials. The solution will typically form a deeply colored Ni(II) complex.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture first to 30°C and then to 0°C.
-
Complex Disassembly: Add a pre-chilled solution of 6 N hydrochloric acid in distilled water to the reaction mixture at 0°C to break apart the nickel complex.
-
Isolation: Stir the resulting suspension for 30 minutes at 0°C. The precipitate, containing the chiral ligand, is recovered by filtration. The filtrate contains the desired (R)-amino acid hydrochloride.
-
Purification: The (R)-amino acid is purified from the filtrate using an ion-exchange resin, eluting with 9% ammonium hydroxide to yield the free amino acid. Subsequent treatment with HCl provides the final hydrochloride salt of the pure (R)-amino acid.
Causality: The DKR process works by forming a temporary diastereomeric nickel(II) complex with the amino acid. The base epimerizes the undesired enantiomer, allowing the chiral ligand to selectively complex with and stabilize the desired (R)-enantiomer, driving the equilibrium towards a single stereoisomer. This method is superior to classical resolution as it theoretically allows for a 100% yield of the desired enantiomer from the racemate.
Applications in Medicinal Chemistry and Drug Development
This compound is primarily used as a chiral building block for constructing more complex molecules with therapeutic potential.[1] Its value stems directly from the influence of the trifluoromethyl group on the parent molecule's properties.
Modulation of Pharmacokinetic Properties
The CF3 group is a powerful tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This can significantly increase the half-life of a drug, reducing the required dosing frequency.
-
Lipophilicity and Permeability: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88).[6] This enhancement can improve a drug's ability to cross cellular membranes, leading to better absorption and tissue distribution.[1]
-
Blood-Brain Barrier (BBB) Penetration: For CNS-targeted drugs, increased lipophilicity is often correlated with improved ability to cross the highly selective BBB. The fluorination of molecules is a proven strategy in the development of drugs for neurological disorders.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups or participate in unique dipole-dipole or hydrogen bonding interactions with a target receptor, potentially increasing binding affinity and potency.[5]
Caption: Impact of the trifluoromethyl group on drug properties.
Therapeutic Areas of Interest
-
Protease Inhibitors: The amino amide scaffold is a common feature in protease inhibitors (e.g., for HIV or HCV). The trifluoromethyl group can enhance binding in hydrophobic pockets of the enzyme's active site and improve the drug's metabolic profile.[1]
-
CNS-Targeted Drugs: As mentioned, the ability of the CF3 group to improve BBB penetration makes this building block highly valuable for developing drugs to treat depression, anxiety, epilepsy, and other neurological conditions.[1]
-
Structure-Activity Relationship (SAR) Studies: This compound serves as a critical tool for medicinal chemists in SAR studies. By systematically replacing a non-fluorinated analogue with this building block, researchers can precisely probe the effect of trifluoromethylation on a drug's activity and properties.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic component in the rational design of modern pharmaceuticals. Its value is derived from the convergence of stereochemical control and the powerful effects of fluorine substitution. By providing enhanced metabolic stability, improved membrane permeability, and unique binding characteristics, this chiral building block enables the development of more effective and durable therapeutic agents. A thorough understanding of its synthesis, particularly through advanced methods like Dynamic Kinetic Resolution, and its profound impact on pharmacokinetic properties is essential for any scientist or researcher working at the forefront of drug discovery.
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- Mei, H., Han, J., Takeda, R., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- Mishra, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Polshettiwar, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
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An In-depth Technical Guide to (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride: A Chiral Building Block for Novel Therapeutics
Abstract
This technical guide provides a comprehensive overview of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, a fluorinated, chiral amino acid derivative of significant interest in pharmaceutical research and development. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are highly advantageous for drug design, including enhanced metabolic stability and improved membrane permeability. This document will delve into the molecular characteristics, synthesis, analytical characterization, and key applications of this compound, with a particular focus on its role as a critical intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of fluorinated amino acid scaffolds in their therapeutic programs.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profile of a molecule. Specifically, the trifluoromethyl (CF3) group, as present in this compound, is a powerful modulator of a compound's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability. These attributes make trifluoromethylated building blocks, like the topic of this guide, highly sought-after in the design of novel therapeutics.[1][2]
This compound is a chiral amino amide that serves as a versatile precursor in the synthesis of more complex molecules, particularly peptidomimetics and enzyme inhibitors.[3] Its stereochemistry and functional groups—a primary amine, an amide, and a trifluoromethylated alkyl chain—offer multiple points for chemical modification, allowing for the fine-tuning of a drug candidate's properties.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [3] |
| Molecular Weight | 206.59 g/mol | [3] |
| CAS Number | 1146699-58-2 | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted) | General knowledge |
| Storage | 2-8°C, desiccated | [3] |
Structure:
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound typically proceeds from its corresponding carboxylic acid precursor, (R)-2-amino-5,5,5-trifluoropentanoic acid. The synthesis of this precursor has been well-documented and often involves asymmetric synthesis or chiral resolution to obtain the desired enantiomer.[1][2]
3.1. Synthesis of (R)-2-Amino-5,5,5-trifluoropentanoic Acid
A common strategy for the synthesis of the (R)-amino acid involves the alkylation of a chiral glycine equivalent. While a detailed protocol for the (S)-enantiomer is available, a similar approach can be envisioned for the (R)-enantiomer by utilizing the corresponding (R)-configured chiral auxiliary.
3.2. Amidation to (R)-2-Amino-5,5,5-trifluoropentanamide
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A variety of coupling reagents can be employed for this purpose.
Experimental Protocol: General Procedure for Amidation
-
Activation of the Carboxylic Acid: To a solution of (R)-2-amino-5,5,5-trifluoropentanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq). The reaction is typically stirred at 0°C for 30 minutes.
-
Amine Coupling: A source of ammonia, such as ammonia gas bubbled through the solution or a solution of ammonia in an organic solvent, is then introduced. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (R)-2-Amino-5,5,5-trifluoropentanamide.
Sources
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride structure
An In-depth Technical Guide: (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
Abstract
This compound is a specialized chiral building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pentanamide scaffold imparts unique physicochemical properties, most notably enhanced metabolic stability and improved membrane permeability. These characteristics make it a valuable component in the design of novel therapeutic agents, particularly protease inhibitors and molecules targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of its structure, physicochemical properties, a detailed synthetic pathway based on established methodologies, and its applications in modern pharmaceutical research. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the advantages of fluorinated amino acid derivatives in their work.
Introduction: The Role of Fluorine in Modern Drug Design
The introduction of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the trifluoromethyl (CF₃) group is often employed to block metabolic oxidation at the site of substitution, thereby increasing the drug's half-life. Furthermore, its lipophilic nature can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.
This compound emerges from this context as a sophisticated building block. It provides a chiral scaffold that can be incorporated into peptide-like structures or used as a starting point for more complex molecular architectures. Its primary amino and amide functionalities serve as versatile handles for selective coupling reactions, while the trifluoromethyl group provides the aforementioned benefits of metabolic stability and enhanced permeability.[1] This makes it particularly useful for creating peptide mimetics and for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.[1]
Physicochemical Properties and Structure
Chemical Structure
The structure of this compound features a five-carbon amide backbone. The key functional groups are:
-
A chiral center at the C-2 position with an (R)-configuration.
-
A primary amine (NH₂) at the C-2 position, which exists as an ammonium chloride salt (-NH₃⁺ Cl⁻).
-
A primary amide (-CONH₂) at the C-1 position.
-
A trifluoromethyl group (-CF₃) at the C-5 position, which is a terminal group.
The presence of the hydrochloride salt enhances the compound's solubility in aqueous media and improves its stability for storage.
Key Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 1146699-58-2 | [1] |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [1] |
| Molecular Weight | 206.59 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | 2-8°C | [1] |
Synthesis and Purification
The synthesis of enantiomerically pure this compound is a multi-step process that requires precise control over stereochemistry. While a direct synthesis for this specific amide is not extensively published, a robust and scalable method can be logically constructed based on the synthesis of its parent amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, via Dynamic Kinetic Resolution (DKR). The synthesis of the (R)-enantiomer would follow an analogous pathway using the corresponding (R)-configured chiral ligand. The subsequent steps involve standard amidation and salt formation.
Synthetic Workflow Overview
The overall synthetic strategy involves three main stages:
-
Preparation of the Racemic Precursor: Hydrolysis of commercially available N-acetyl-2-amino-5,5,5-trifluoropentanoic acid to yield the racemic amino acid hydrochloride.
-
Dynamic Kinetic Resolution (DKR): Enantioselective synthesis of the desired (R)-amino acid from the racemic mixture using a chiral ligand and a metal catalyst.
-
Amidation and Salt Formation: Conversion of the resulting carboxylic acid to the primary amide, followed by formation of the final hydrochloride salt.
Caption: Impact of the CF₃ group on drug properties.
-
Protease Inhibitor Design: The trifluoromethyl group can enhance binding to enzyme active sites and increases metabolic stability, making it a valuable component in the development of protease inhibitors for various diseases. [1]* Peptidomimetics: Its structure allows it to be incorporated into peptide chains, where it can induce specific conformations or block enzymatic degradation of the peptide backbone. [1]* CNS Drug Development: The enhanced lipophilicity and ability to cross the blood-brain barrier provided by the CF₃ group make this compound a promising starting point for drugs targeting the central nervous system. [1]* SAR Studies: It serves as a critical tool in structure-activity relationship studies, allowing researchers to probe the effects of fluorination at specific positions within a lead compound. [1]
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the -CH-, -CH₂-CH₂- protons, and exchangeable protons of -NH₃⁺ and -CONH₂. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for the carbonyl carbon, the chiral carbon, the CF₃-bearing carbon, and other aliphatic carbons. |
| ¹⁹F NMR | Confirmation of the CF₃ group | A singlet (or a multiplet if coupled to nearby protons) in the characteristic region for a CF₃ group. |
| Mass Spectrometry (MS) | Molecular weight verification | Detection of the molecular ion [M+H]⁺ corresponding to the free base. |
| Chiral HPLC | Enantiomeric purity assessment | A single peak corresponding to the (R)-enantiomer, confirming high enantiomeric excess (>99%). |
| Elemental Analysis | Elemental composition confirmation | Percentages of C, H, N, Cl, and F should match the theoretical values for the molecular formula. |
Safety, Handling, and Storage
-
Safety: While specific toxicity data for this compound is not widely available, related fluorinated amino acids and halo-amines should be handled with care. Assume the compound may be an irritant to the skin, eyes, and respiratory tract. [2][3]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C to prevent degradation. [1]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its design intelligently combines the stereochemical precision of a chiral amino acid with the powerful pharmacokinetic benefits of trifluoromethylation. The synthetic pathways, though demanding, are rational and scalable, providing access to this valuable building block. For researchers in the pharmaceutical sciences, this compound offers a reliable means to enhance the metabolic stability and bioavailability of peptide-based and small molecule drug candidates, paving the way for the development of more effective and safer therapeutics.
References
- MySkinRecipes. This compound.
- Chem-Impex. (S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid.
- Mei, H., Han, J., Takeda, R., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(9), 11844–11851.
- PubChem. 2-Amino-5-chloropyridine.
- Tokyo Chemical Industry Co., Ltd. 2-Amino-5-chloropyridine.
- BLD Pharm. 2-Amino-5,5,5-trifluoropentanoic acid.
- PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone.
- Sigma-Aldrich. 2-Amino-5-(trifluoromethyl)benzoic acid.
- Mei, H., Han, J., Takeda, R., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega. Published by American Chemical Society.
Sources
An In-Depth Technical Guide to (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride: Sourcing, Quality Control, and Application Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a specialized chiral building block of increasing interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into amino acid scaffolds can profoundly enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics.[1][2][3] This guide provides a comprehensive overview of this compound, covering its chemical identity, commercial availability, essential quality control protocols, and handling procedures. It is designed to equip researchers and drug development professionals with the critical information needed to effectively source and utilize this valuable synthetic intermediate.
Chemical Identity and Properties
A precise understanding of a compound's properties is the foundation of its successful application in research and development.
-
Chemical Structure:
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Caption: Chemical structure of the topic compound.
-
Key Identifiers and Physicochemical Data:
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-5,5,5-trifluoropentanamide hydrochloride | N/A |
| CAS Number | 1146699-58-2 | [4] |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [4] |
| Molecular Weight | 206.59 g/mol | [4] |
| Appearance | White to off-white solid (Typical) | Supplier Data |
| Purity | ≥95% (Typical) | [4] |
| Storage | 2-8°C | [4] |
The Strategic Value of Fluorination in Drug Design
The defining feature of this molecule is the terminal trifluoromethyl group. Incorporating fluorinated amino acids into drug candidates is a well-established strategy to overcome common challenges in peptide therapeutic development.[5][6]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage. The CF3 group can act as a shield for adjacent peptide bonds, protecting them from degradation by proteases and extending the drug's in-vivo half-life.[1][2]
-
Increased Lipophilicity & Permeability: Fluorination, particularly with a CF3 group, increases the lipophilicity of a molecule.[1][3] This can improve membrane permeability, aiding in better absorption, distribution, and penetration of biological barriers like the blood-brain barrier.[4]
-
Modulation of Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.[1][2]
Commercial Availability and Sourcing
This compound is a specialized, non-commodity chemical. It is typically available from suppliers who focus on chiral building blocks, fluorinated intermediates, and advanced reagents for pharmaceutical research.
-
Representative Commercial Sources:
| Supplier | Product Identifier | Typical Purity | Notes |
| MySkinRecipes | Reagent Code: #231638 | 95% | Listed with a 10-20 day availability.[4] |
| Various Catalog Suppliers | CAS: 1146699-58-2 | Varies (≥95%) | Search by CAS number on platforms serving research chemicals. |
-
Sourcing Considerations (Expert Insights):
-
Lead Time: Due to its specialized nature, this compound is often synthesized on demand or stocked in low quantities. Researchers should anticipate lead times and inquire about stock status early in the project planning phase.
-
Documentation is Key: Reputable suppliers should provide a Certificate of Analysis (CoA) with each batch. This document is non-negotiable and should report purity (typically by HPLC and/or NMR), identity confirmation, and appearance. A Material Safety Data Sheet (MSDS or SDS) is also mandatory for safe handling.
-
Chiral Purity: For applications in drug development, confirming the enantiomeric purity ((R)-isomer) is critical, as biological systems are stereoselective. Request data on enantiomeric excess (e.e.) if it is not explicitly stated on the CoA.
-
Quality Control and Incoming Material Verification
As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of critical starting materials. Relying solely on a supplier's CoA introduces unacceptable risk into a research program. The following protocols represent a self-validating system to ensure material quality.
-
QC Workflow Overview:
Caption: A standard workflow for incoming quality control of a chemical reagent.
Protocol 1: Structural Confirmation via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure determination. For this specific molecule, both proton (¹H) and fluorine (¹⁹F) NMR are essential. ¹H NMR confirms the overall carbon-hydrogen framework, while ¹⁹F NMR provides a clean, highly sensitive signal confirming the presence and environment of the critical trifluoromethyl group.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected Signals: Look for multiplets corresponding to the CH₂-CH₂ group, a distinct signal for the chiral Cα-H, and exchangeable peaks for the NH₂ and amide NH₂ protons. The proximity to the trifluoromethyl group will likely cause splitting of the adjacent methylene protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a 1D fluorine spectrum (proton-decoupled).
-
Expected Signal: A sharp singlet should be observed. The chemical shift will be characteristic of a CF₃ group adjacent to a saturated alkyl chain. Any additional signals could indicate fluorine-containing impurities.
-
-
Data Analysis: Integrate the signals in the ¹H NMR to confirm proton ratios. Compare the observed chemical shifts and coupling patterns to established values for similar structures to confirm identity.
Protocol 2: Purity Assessment via HPLC-MS
Causality: High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities, providing a quantitative measure of purity based on peak area. Coupling the HPLC to a Mass Spectrometer (MS) allows for simultaneous confirmation of the molecular weight of the main peak and any separated impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute further to an appropriate concentration for injection (~10-50 µg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (for the amide bond).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Expected Ion: Look for the [M+H]⁺ ion corresponding to the free base (C₅H₉F₃N₂O), which would be m/z 171.07. The HCl salt will dissociate in solution.
-
-
Data Analysis:
-
Integrate the UV chromatogram. The area of the main peak divided by the total area of all peaks provides the percent purity.
-
Confirm that the mass spectrum of the main peak shows the expected m/z value.
-
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C as recommended.[4] This minimizes degradation from moisture and temperature fluctuations.
-
Handling:
-
As with all fine chemicals, handling should occur in a well-ventilated area or fume hood.
-
Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The hydrochloride salt form generally improves handling properties and aqueous solubility compared to the free base.
-
-
Safety:
-
While specific toxicity data is limited, fluorinated compounds and amino acid derivatives should be treated as potentially hazardous.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed hazard information and emergency procedures.
-
Applications in Research and Development
This compound serves as a valuable chiral building block for synthesizing more complex molecules.[4] Its primary utility is in the design and synthesis of:
-
Protease Inhibitors: The trifluoromethyl group can mimic tetrahedral transition states in enzymatic reactions.[4]
-
Peptidomimetics: It can be incorporated into peptide sequences to create analogs with improved stability and pharmacokinetic profiles.[1][4][5]
-
CNS-Targeted Drugs: The enhanced lipophilicity imparted by the CF3 group can aid in crossing the blood-brain barrier, a key challenge in developing drugs for neurological disorders.[4]
-
Structure-Activity Relationship (SAR) Studies: It is used by medicinal chemists to systematically probe the effects of fluorination on a drug candidate's potency and properties.[4]
References
- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Self-hosted blog/article.
- The Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. MySkinRecipes.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- Utilization of fluorinated α-amino acids in small molecule drug design.
- Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Imperative of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Amino Amides in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2] Within this paradigm, (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride stands out as a chiral building block of significant interest. Its trifluoromethyl group, a bioisostere for various functional groups, imparts crucial properties that are highly sought after in the design of novel therapeutics, particularly in the realms of protease inhibitors and central nervous system (CNS) agents.[1][3] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application. The presence of the trifluoromethyl group significantly influences its lipophilicity and electronic character, while the primary amide and amine functionalities provide handles for further chemical modification.[1]
| Property | Value | Source |
| CAS Number | 1146699-58-2 | [1] |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [1] |
| Molecular Weight | 206.59 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Storage | 2-8°C | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the chiral center, the methylene groups of the pentyl chain, and the amine/amide protons. The protons adjacent to the trifluoromethyl group will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will feature signals corresponding to the carbonyl carbon of the amide, the chiral carbon, the methylene carbons, and the trifluoromethyl carbon. The signal for the trifluoromethyl carbon will be split by the three fluorine atoms.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z ≈ 189.08) and characteristic fragmentation patterns. High-resolution mass spectrometry would confirm the elemental composition.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A plausible synthetic route begins with the preparation of the corresponding chiral amino acid, (R)-2-Amino-5,5,5-trifluoropentanoic acid, followed by amidation.
Part 1: Synthesis of the Precursor (R)-2-Amino-5,5,5-trifluoropentanoic Acid
A practical method for the synthesis of the enantiomerically pure amino acid precursor has been reported, involving a dynamic kinetic resolution of the corresponding racemic N-acetyl amino acid.[4] This approach provides a scalable route to the chiral amino acid hydrochloride.
Experimental Protocol: Synthesis of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride [4]
-
Hydrolysis of N-acetyl-2-amino-5,5,5-trifluoropentanamide: A mixture of N-acetyl-2-amino-5,5,5-trifluoropentanamide (1.0 eq) and 6 N hydrochloric acid (5.1 eq) is heated at 100°C for 4 hours.
-
Work-up: The reaction mixture is cooled, concentrated under reduced pressure, and dried in vacuo at 50°C for 3 hours to yield the crude racemic 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride.
-
Purification: The crude product is ground to a fine powder and washed with acetonitrile to afford the purified racemic amino acid hydrochloride.
Causality: The use of strong aqueous acid (6 N HCl) and heat is necessary to effect the hydrolysis of both the N-acetyl group and the primary amide to the corresponding amine and carboxylic acid, respectively. The hydrochloride salt of the amino acid is directly obtained from this procedure.
Part 2: Amidation of (R)-2-Amino-5,5,5-trifluoropentanoic Acid
The conversion of the carboxylic acid to the primary amide is a critical step. Various modern amidation methods can be employed that are compatible with the free amino group, often proceeding through an activated ester intermediate.
Representative Experimental Protocol: Direct Amidation using a Coupling Reagent [5][6]
-
Activation: To a solution of (R)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) is added to neutralize the hydrochloride salt. A coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of HOBt (1.2 eq) is then added, and the mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amination: A source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base, is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Formation of Hydrochloride Salt: The crude amide is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added to precipitate the this compound. The solid is collected by filtration and dried.
Causality: The use of a coupling reagent is essential to convert the carboxylic acid into a more reactive species that will readily undergo nucleophilic attack by ammonia. The base is crucial for neutralizing the hydrochloride salt of the starting material and the HCl generated during the reaction. The final salt formation step ensures the stability and ease of handling of the final product.
Caption: Synthetic workflow for this compound.
Mechanism of Action and Biological Relevance
While this compound is primarily a synthetic intermediate, its structural motifs are designed to be incorporated into molecules with specific biological activities. The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity of a parent compound.[2]
Role in Protease Inhibition
Trifluoromethyl ketones are well-established inhibitors of serine proteases.[7] The electron-withdrawing nature of the trifluoromethyl group destabilizes the carbonyl, making it more susceptible to nucleophilic attack by the active site serine residue. This forms a stable tetrahedral intermediate that mimics the transition state of peptide bond cleavage, thus inhibiting the enzyme.[7] While the subject compound is an amide, it serves as a precursor to molecules that can be converted to such inhibitors or where the trifluoromethyl group can interact with the enzyme active site to enhance binding. Peptides incorporating fluorinated amino acids have also shown increased stability against proteolytic degradation.[8]
Caption: Putative role of the trifluoromethyl group in enhancing protease inhibition.
Application in CNS Drug Design
The strategic use of fluorine is particularly beneficial for drugs targeting the central nervous system.[3][9] The increased lipophilicity imparted by the trifluoromethyl group can enhance the ability of a molecule to cross the blood-brain barrier (BBB).[3] Furthermore, the C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug in the CNS.[10] Therefore, incorporating this compound into potential CNS drug candidates can be a valuable strategy to improve their pharmacokinetic properties.
Conclusion and Future Perspectives
This compound is a specialized chiral building block with significant potential in modern drug discovery. Its key feature, the trifluoromethyl group, offers a powerful tool for medicinal chemists to enhance the metabolic stability, membrane permeability, and biological activity of novel therapeutic agents. While its primary role is as a synthetic intermediate, the strategic design of this molecule underscores the growing importance of fluorination in addressing the challenges of drug development. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related fluorinated amino amides, as well as their incorporation into a wider range of biologically active molecules targeting various diseases. The continued exploration of the unique properties conferred by fluorine will undoubtedly lead to the discovery of new and improved therapeutics.
References
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Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 84(15), 9563–9571. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Chemguide. (n.d.). The Preparation of Amides. Retrieved January 19, 2026, from [Link]
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Chiacchio, U., Giofrè, S. V., Iannazzo, D., Piperno, A., & Romeo, R. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. [Link]
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Smietana, M., & Beier, P. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 8, 1657–1669. [Link]
-
Silverman, R. B., & Abeles, R. H. (1986). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 25(19), 5418–5425. [Link]
-
We-Elliott, M., & Miller, B. L. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8295. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 19, 2026, from [Link]
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Xu, L., & Liu, J. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(18), 3276–3281. [Link]
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Sun, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1529–1537. [Link]
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Chen, Y.-C., & Tsai, I.-L. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 12(12), 1251. [Link]
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Salwiczek, M., & Koksch, B. (2008). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 130(13), 4424–4430. [Link]
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Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068–2071. [Link]
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Sridhar, B., Reddy, B. C., & Rao, R. N. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456–466. [Link]
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ResearchGate. (n.d.). Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic... Retrieved January 19, 2026, from [Link]
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Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. (2022). Refubium - Freie Universität Berlin. [Link]
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Sun, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers. [Link]
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Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1529–1537. [Link]
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Cahard, D., & Bizet, V. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 23(11), 2999. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved January 19, 2026, from [Link]
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Chen, Y.-C., & Tsai, I.-L. (2022). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. ACS Omega, 7(23), 20030–20038. [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved January 19, 2026, from [Link]
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Wang, Z., & Cousins, I. T. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7929–7930. [Link]
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Meanwell, N. A. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]
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Qiu, X.-L., & Qing, F.-L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 16(14), 1634–1651. [Link]
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Ichiishi, N., Caldwell, J., Lin, M., Zhong, W., Zhu, X., Streckfuss, E. C., Kim, H., Parish, C. A., & Krska, S. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Chemical Science, 9(19), 4443–4449. [Link]
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Nobuta, T., Morishita, H., Suto, Y., & Yamagiwa, N. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Synlett, 33(15), 1563–1569. [Link]
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Lemaire, C., Christiaens, F., & Plenevaux, A. (2018). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 61(17), 7769–7781. [Link]
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(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride biological activity
An in-depth technical guide on the biological activity of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride.
Foreword
As a Senior Application Scientist, it is not uncommon to encounter novel chemical entities with limited characterization in the public domain. This compound is one such compound. While its chemical structure is defined, a comprehensive biological activity profile is not yet established in peer-reviewed literature. This guide, therefore, takes a forward-looking approach. It is structured not as a review of existing data, but as a strategic framework for the systematic investigation of this molecule's potential biological functions. We will proceed from foundational principles, leveraging the compound's structural features to hypothesize potential mechanisms and outline a rigorous, multi-tiered experimental plan to elucidate its activity. This document is designed for the drug development professional, providing a roadmap for transforming a chemical structure into a well-characterized biological asset.
Part 1: Structural Analysis and Target Hypothesization
The structure of this compound offers several clues to its potential biological roles.
-
Amino Acid Scaffold: The core is an amino acid derivative, suggesting it may act as a mimic or antagonist for natural amino acids, thereby interacting with enzymes that process them, such as proteases, peptidases, or amino acid transporters.
-
Amide Group: The C-terminal amide may confer resistance to carboxypeptidases, potentially increasing its biological half-life compared to a free carboxylate. It also alters the charge and hydrogen bonding capacity, influencing receptor or enzyme active site interactions.
-
Trifluoromethyl (CF3) Group: The terminal 5,5,5-trifluoro modification is of particular significance. The CF3 group is a strong electron-withdrawing group, which can alter the pKa of nearby protons and influence binding affinity. It is also a bioisostere for a methyl group but is metabolically more stable and significantly more lipophilic. This can enhance membrane permeability and protect against oxidative metabolism, making it a common feature in modern pharmaceuticals.
Based on this analysis, primary hypothetical targets include dipeptidyl peptidases (DPPs), caspases, or other serine/cysteine proteases where the compound could act as a competitive inhibitor or a substrate mimic.
Part 2: A Phased Approach to Biological Characterization
A logical, tiered approach is essential for efficiently characterizing a novel compound. The following workflow outlines a pathway from broad, initial screening to more specific mechanistic studies.
Part 3: Core Experimental Protocols
The following sections provide detailed, self-validating protocols for key stages of the investigation.
Protocol: Protease Inhibition Profiling (Initial Target Screening)
This protocol describes a fluorescence-based assay to screen the compound against a panel of proteases. The causality behind this choice is the compound's amino acid amide structure, making proteases a high-probability target class.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a representative serine protease (e.g., Trypsin).
Materials:
-
This compound
-
Trypsin, sequencing grade (e.g., Promega V5111)
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC (e.g., Bachem I-1295)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2
-
DMSO (Anhydrous)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This logarithmic spacing ensures efficient coverage of a wide concentration range to capture the full dose-response curve.
-
-
Enzyme & Substrate Preparation:
-
Prepare a 2X working solution of Trypsin (e.g., 2 µg/mL) in Assay Buffer.
-
Prepare a 2X working solution of the substrate (e.g., 20 µM) in Assay Buffer. Self-Validation Check: Pre-determine the Km of the substrate under these conditions to ensure the assay is run at or below Km, which is crucial for accurately determining competitive inhibition.
-
-
Assay Procedure:
-
Add 2 µL of the compound serial dilutions (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Add 50 µL of the 2X Trypsin solution to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Immediately transfer the plate to the fluorescence reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic read). The rate of increase in fluorescence is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the reaction velocity (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Velocity_Compound - Velocity_Blank) / (Velocity_Vehicle - Velocity_Blank)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary Table (Hypothetical Results):
| Enzyme Target | Compound IC50 (µM) | Positive Control IC50 (µM) |
| Trypsin | 5.2 ± 0.4 | Aprotinin: 0.001 ± 0.0001 |
| Chymotrypsin | > 100 | Chymostatin: 0.015 ± 0.002 |
| Caspase-3 | 25.7 ± 2.1 | Ac-DEVD-CHO: 0.0002 ± 0.00003 |
| Cathepsin B | > 100 | CA-074: 0.0015 ± 0.0002 |
Mechanistic Insight: A Hypothetical Signaling Pathway
Should initial screening reveal potent inhibition of a specific protease, for example, "Protease X," the next step is to understand its role in a cellular context. Protease X could be involved in a signaling cascade, such as activating a downstream transcription factor.
This diagram illustrates a plausible mechanism where the compound acts by blocking the activation of a downstream signaling molecule, thereby preventing a change in gene transcription. This provides a testable hypothesis for subsequent cell-based assays.
Part 4: Conclusion and Forward Path
This compound represents a chemical entity with potential, yet uncharacterized, biological activity. Its structure strongly suggests a role as a modulator of enzymes, particularly proteases. The experimental framework detailed in this guide provides a robust, logical, and scientifically rigorous path for its characterization. By employing a phased approach—from broad screening to specific mechanism-of-action studies—researchers can systematically uncover its therapeutic potential and build a comprehensive data package suitable for further drug development. The key to success lies not in a rigid adherence to a single protocol, but in allowing the data from each phase to inform the experimental design of the next, a principle of self-validation that is the bedrock of trustworthy science.
References
As this guide outlines a prospective research plan for a compound with limited public data, the references below cite standard methodologies and databases relevant to this type of investigation.
-
PubChem Compound Summary for CID 15998701, this compound. National Center for Biotechnology Information. [Link]
- General Principles of Enzyme Inhibition Assays. Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (A foundational text for the principles described in Protocol 3.1).
-
The Role of Trifluoromethyl Groups in Medicinal Chemistry. Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride: A Technical Guide to Investigating Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral amino acid derivative with potential applications in pharmaceutical development.[1] Its key structural feature, a terminal trifluoromethyl group, is known to enhance metabolic stability and membrane permeability, making it an attractive scaffold for novel therapeutic agents.[1] However, the specific biological targets of this compound are not yet fully elucidated in publicly available literature. This technical guide provides a comprehensive framework for researchers to investigate and validate the potential therapeutic targets of this compound. We will explore hypothesized targets based on its structural analogy to L-arginine, with a critical evaluation of the available evidence. More importantly, this document will detail a systematic workflow for target identification and validation, including biochemical and cell-based assays, to empower researchers in their exploration of this promising molecule.
Introduction: The Rationale for Investigating this compound
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3] this compound, as a derivative of a five-carbon amino acid, presents a compelling starting point for drug discovery. Its amino acid backbone suggests potential interactions with enzymes that recognize or metabolize natural amino acids, while the trifluoromethyl group offers the potential for enhanced potency and drug-like properties.
This guide will focus on a primary hypothesized target class, the arginase enzymes, based on the compound's structural similarity to L-arginine. We will then broaden the scope to include other potential enzyme targets and provide a robust experimental framework for target discovery and validation.
Hypothesized Therapeutic Target: Arginase and the L-Arginine Metabolic Axis
Arginase is a binuclear manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[2] There are two main isoforms of arginase in mammals, ARG1 and ARG2, which differ in their tissue distribution and subcellular localization.
-
Arginase 1 (ARG1): Primarily cytosolic and highly expressed in the liver as a key component of the urea cycle. It is also expressed in various other cells, including myeloid cells.[4]
-
Arginase 2 (ARG2): A mitochondrial enzyme found in extrahepatic tissues, including the kidneys, brain, and vasculature.[5]
The activity of both arginase isoforms has been implicated in a range of pathologies, making them attractive therapeutic targets.[6][7]
The Arginase-Nitric Oxide Synthase (NOS) Axis: A Critical Balance
Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[8] This competition creates a critical regulatory node in various physiological and pathophysiological processes.
-
NOS Pathway: NOS enzymes (eNOS, nNOS, iNOS) metabolize L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[9]
-
Arginase Pathway: Arginase converts L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production.[7]
Upregulation of arginase activity can deplete the local pool of L-arginine, thereby limiting its availability for NOS and leading to reduced NO production.[7][9] This "arginine steal" phenomenon is a key mechanism in the pathophysiology of several diseases.
Figure 1: The competitive relationship between the Nitric Oxide Synthase (NOS) and Arginase pathways for their common substrate, L-Arginine.
A Critical Caveat: The Impact of the Trifluoromethyl Group
While the amino acid structure of this compound makes arginase an intriguing hypothetical target, it is crucial to consider the potential impact of the trifluoromethyl group. A study on a trifluoromethylketone analogue of L-arginine, designed as a potential arginase I inhibitor, found no measurable inhibitory activity.[1] The authors hypothesized that the bulky trifluoromethyl group may cause unfavorable steric interactions within the constricted active site of arginase I.[1] This finding underscores the importance of empirical testing and highlights that structural analogy alone is not a definitive predictor of biological activity.
Potential Therapeutic Indications for Arginase Inhibition
Should this compound prove to be an arginase inhibitor, it could have therapeutic potential in a variety of diseases characterized by elevated arginase activity.
| Therapeutic Area | Pathophysiology Involving Arginase | Potential Therapeutic Benefit of Arginase Inhibition | References |
| Cardiovascular Diseases | Upregulated arginase activity in endothelial cells leads to reduced NO bioavailability, endothelial dysfunction, and vascular stiffness. Implicated in hypertension, atherosclerosis, and ischemia-reperfusion injury. | Restoration of NO production, improved endothelial function, vasodilation, and reduction of oxidative stress. | [6][7][9] |
| Oncology | Arginase-producing myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment deplete L-arginine, leading to T-cell dysfunction and immune evasion. | Reversal of immune suppression, enhancement of T-cell-mediated anti-tumor responses. May synergize with checkpoint inhibitors. | |
| Immune-Mediated Disorders | Arginase activity modulates immune cell function and inflammation.[8] Elevated arginase can suppress T-cell proliferation and promote a pro-fibrotic environment. | Restoration of T-cell function, modulation of inflammatory responses. | [4] |
| Chronic Wound Healing | Dysregulation of the arginase pathway can impair the balance between pro-inflammatory and anti-inflammatory phases of wound healing, contributing to the development of chronic wounds. | Normalization of the inflammatory response and promotion of tissue repair. |
A Workflow for Target Identification and Validation
Given the uncertainty of the primary target, a systematic approach to target identification and validation is essential. The following workflow provides a logical progression from broad screening to specific mechanistic studies.
Figure 2: A systematic workflow for the identification and validation of therapeutic targets for a novel compound.
Step 1: Biochemical Assays for Direct Enzyme Inhibition
The most direct method to test the hypothesis of arginase inhibition is through a biochemical assay.
Protocol: In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring arginase activity by quantifying the production of urea.
Principle: Arginase hydrolyzes L-arginine to urea and L-ornithine. The amount of urea produced is then measured colorimetrically. A reduction in urea production in the presence of the test compound indicates arginase inhibition.
Materials:
-
Recombinant human arginase 1 and/or 2
-
L-arginine solution
-
Tris-HCl buffer (pH 7.5)
-
MnCl₂ solution
-
This compound (test compound)
-
Known arginase inhibitor (e.g., nor-NOHA) as a positive control
-
Urea colorimetric detection reagent kit (containing reagents such as o-phthaldialdehyde or diacetyl monoxime)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in Tris-HCl buffer to ensure the manganese cofactor is loaded into the active site.
-
Compound Incubation: Add varying concentrations of this compound to the wells of a 96-well plate. Include wells for a negative control (vehicle only) and a positive control (known inhibitor).
-
Enzyme Addition: Add the activated arginase enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding a pre-warmed L-arginine solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acidic solution, which is typically part of the urea detection kit.
-
Urea Detection: Add the colorimetric reagents for urea detection according to the manufacturer's instructions. This usually involves a heating step to facilitate color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 515-540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of arginase inhibition for each concentration of the test compound relative to the negative control. Plot the inhibition data against the compound concentration and determine the IC₅₀ value using a suitable nonlinear regression model.
Step 2: Cell-Based Assays for Downstream Functional Effects
If the compound shows activity in the biochemical assay, the next step is to determine its effects in a cellular context. These assays can also be used as a primary screen to identify compounds with interesting phenotypic effects, even without a known biochemical target.
Protocol: Nitric Oxide Production Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatant. Inhibition of arginase is expected to increase L-arginine availability for NOS, leading to increased NO production.
Materials:
-
A suitable cell line that expresses both arginase and NOS (e.g., RAW 264.7 murine macrophages, human umbilical vein endothelial cells - HUVECs).[5]
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and/or other stimuli to induce NOS expression and activity
-
This compound (test compound)
-
Griess reagent kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulation: Add a stimulating agent (e.g., LPS) to induce NO production.
-
Incubation: Incubate the cells for a suitable time (e.g., 24 hours) to allow for NO production and its conversion to nitrite.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Add the Griess reagent to the supernatant samples according to the kit's instructions. This will form a colored azo compound in the presence of nitrite.
-
Measurement: Measure the absorbance at 540-570 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration in the presence of the test compound would be consistent with arginase inhibition.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This assay is crucial to ensure that the observed effects in other cell-based assays are not due to general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cell line(s) of interest
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound, similar to the other cell-based assays.
-
Incubation: Incubate for a relevant period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control. This will determine the concentration range at which the compound is non-toxic and suitable for use in functional assays.
Conclusion and Future Directions
This compound is a molecule of interest for pharmaceutical research due to its fluorinated amino acid structure. While a direct therapeutic target has not been definitively identified, its structural similarity to L-arginine suggests that the arginase/NOS pathway is a logical starting point for investigation. However, researchers must remain critical, as the presence of the trifluoromethyl group could preclude binding to the arginase active site.
The experimental workflows detailed in this guide provide a robust and systematic approach to elucidating the biological activity of this compound. By combining direct biochemical assays with functional cell-based screens, researchers can effectively identify and validate potential therapeutic targets. Should this compound or its derivatives prove to be potent and selective arginase inhibitors, they could represent a new class of therapeutics for a wide range of cardiovascular, oncologic, and immune-mediated diseases. Further studies would then be warranted to explore its efficacy in relevant in vivo disease models.
References
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MySkinRecipes. This compound. Available at: [Link]
-
Nielsen, M., et al. (2022). Arginase-1 targeting peptide vaccine in patients with metastatic solid tumors – A phase I trial. Frontiers in Immunology, 13, 949546. Available at: [Link]
-
Caldwell, R. B., et al. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 98(2), 641-665. Available at: [Link]
-
Groisberg, R., et al. (2024). First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours. BMJ Oncology, 3(1), e000079. Available at: [Link]
-
Marchetti, V., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Molecules, 29(3), 558. Available at: [Link]
-
Kim, J. H., et al. (2011). Arginase inhibition by rhaponticin increases L-arginine concentration that contributes to Ca2+-dependent eNOS activation. Korean Journal of Physiology & Pharmacology, 15(4), 209-215. Available at: [Link]
-
Pernow, J., & Jung, C. (2013). Arginase as a potential target in the treatment of cardiovascular disease: reversal of arginine steal? Cardiovascular Research, 98(3), 334-343. Available at: [Link]
-
Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 534. Available at: [Link]
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Molek, P., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics, 22(7), 825-836. Available at: [Link]
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Cheng, C. Y., et al. (2022). The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. International Journal of Molecular Sciences, 23(23), 15309. Available at: [Link]
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Cortese-Krott, M. M., et al. (2024). Biochemistry, pharmacology, and in vivo function of arginases. Pharmacological Reviews, 76(4), 1013-1042. Available at: [Link]
-
Cell Biolabs, Inc. Nitric Oxide Assays. Available at: [Link]
-
Ferreira, C. R., et al. (2021). Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. Pharmaceuticals, 14(10), 1032. Available at: [Link]
-
Durante, W., et al. (2006). Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 290(3), H1158-H1165. Available at: [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. Available at: [Link]
-
D'Amato, M., et al. (2024). First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours. BMJ Oncology, 3(1), e000079. Available at: [Link]
-
Wu, G., & Meininger, C. J. (2006). Does Arginase Activity In Vitro Represent That In Vivo?. Hypertension, 47(2), e7-e7. Available at: [Link]
-
Feelisch, M. (2016). Assays for Nitric Oxide Expression. ResearchGate. Available at: [Link]
-
Pop, O., et al. (2023). Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing. International Journal of Molecular Sciences, 24(13), 10565. Available at: [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. In Methods in Molecular Biology (Vol. 359, pp. 57-66). Humana Press. Available at: [Link]
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Morris, S. M. (2007). Arginase as a potential target in the treatment of cardiovascular disease: reversal of arginine steal? Cardiovascular Research, 98(3), 334-343. Available at: [Link]
-
Munder, M. (2009). Arginase: an emerging key player in the mammalian immune system. British Journal of Pharmacology, 158(3), 638-651. Available at: [Link]
-
Van Zandt, M. C., et al. Arginase Inhibitors. NEDP. Available at: [Link]
-
OZ Biosciences. Nitric Oxide Assay Kit - Cellular Assay Kit. Available at: [Link]
-
Chauhan, S., et al. (2024). Modulation of arginase by various pathogens. ResearchGate. Available at: [Link]
-
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(R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride: A Mechanistic Hypothesis as a Dipeptidyl Peptidase-4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral synthetic building block increasingly utilized in the development of novel therapeutic agents. Its chemical structure, featuring a trifluoromethyl group, suggests a potential for enhanced metabolic stability and potent biological activity. This guide posits a central hypothesis for its mechanism of action: the targeted inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This document will dissect the scientific rationale behind this hypothesis, drawing parallels with known DPP-4 inhibitors and the established role of trifluoromethyl groups in enzyme inhibition. Furthermore, it will provide a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for in vitro enzyme inhibition assays and cell-based functional assays.
Introduction: The Emerging Significance of Fluorinated Amino Amides
Fluorination has become a cornerstone of modern medicinal chemistry, with the strategic incorporation of fluorine atoms into drug candidates often leading to improved pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability, increase membrane permeability, and in some cases, directly participate in target binding.[3] this compound, a non-natural amino acid derivative, embodies these characteristics. While primarily recognized as a chiral intermediate for synthesizing more complex molecules, its intrinsic biological activity warrants direct investigation.[3] This guide puts forth the hypothesis that this compound functions as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, offering a plausible and testable mechanism of action with significant therapeutic implications, particularly in the context of type 2 diabetes.
The Central Hypothesis: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
We hypothesize that this compound exerts its biological effects through the competitive inhibition of the serine protease Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 is a transmembrane glycoprotein that plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These incretins are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[6][7] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in lower blood glucose levels.[8]
The structural features of this compound provide a strong basis for this hypothesis:
-
Amine and Amide Functionalities: The primary amine and amide groups can mimic the dipeptide substrates of DPP-4, allowing the molecule to bind to the active site of the enzyme.
-
The Trifluoromethyl Group: The highly electronegative trifluoromethyl group is a key feature in several known DPP-4 inhibitors.[9][10] This group can enhance binding affinity and has been shown to contribute to the potent inhibition of serine proteases.[11] The strong electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of an adjacent carbonyl group (if the amide were to be hydrolyzed or exist in equilibrium with a ketone form), making it more susceptible to nucleophilic attack by the catalytic serine residue in the DPP-4 active site.[11]
The proposed mechanism of action positions this compound as a potential therapeutic agent for type 2 diabetes, aligning with the well-established clinical efficacy of the "gliptin" class of DPP-4 inhibitors.
Scientific Rationale and Supporting Evidence
The hypothesis is supported by a convergence of evidence from the fields of medicinal chemistry and endocrinology:
-
Structural Analogs: Several potent and selective DPP-4 inhibitors feature a trifluoromethyl group in their structure. For instance, the incorporation of a trifluoromethyl group into novel tetrahydropyran derivatives resulted in potent DPP-4 inhibitors with improved pharmacokinetic profiles.[9][12] This demonstrates the compatibility and potential benefit of this moiety for DPP-4 inhibition.
-
Enzyme Inhibition by Trifluoromethyl Ketones: Trifluoromethyl ketones are well-documented inhibitors of serine and cysteine proteases.[11][13] The electrophilic nature of the carbonyl carbon, enhanced by the adjacent trifluoromethyl group, facilitates the formation of a stable hemiacetal or hemiketal with the active site serine residue, effectively inactivating the enzyme.[13] While the subject compound is an amide, its interaction with the enzyme's active site could be analogous.
-
Structure-Activity Relationship (SAR) Studies: SAR studies of various DPP-4 inhibitors have shown that modifications at specific positions with electron-withdrawing groups, such as trifluoromethyl, can significantly enhance inhibitory potency.[10]
The logical connection between the structural features of this compound and the known characteristics of DPP-4 inhibitors provides a solid foundation for our proposed mechanism of action.
Experimental Validation: A Step-by-Step Guide
To rigorously test the hypothesis, a series of in vitro experiments are proposed. These protocols are designed to be self-validating by including appropriate controls and providing quantitative data.
In Vitro DPP-4 Inhibition Assay
This primary assay will directly measure the ability of this compound to inhibit the enzymatic activity of DPP-4. A fluorescence-based assay is recommended for its sensitivity and high-throughput compatibility.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
This compound (test compound)
-
Sitagliptin (positive control inhibitor)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and sitagliptin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and sitagliptin in Assay Buffer.
-
Prepare working solutions of human recombinant DPP-4 and Gly-Pro-AMC substrate in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound or control solution.
-
Add 50 µL of the DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at 1-minute intervals for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound | TBD |
| Sitagliptin (Positive Control) | TBD |
TBD: To be determined experimentally.
Enzyme Kinetics and Mechanism of Inhibition
To further characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed.
Experimental Protocol:
-
Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (Gly-Pro-AMC).
-
Measure the initial reaction rates at each combination of inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
Expected Outcomes:
-
Competitive Inhibition: Increased Km with no change in Vmax.
-
Non-competitive Inhibition: Decreased Vmax with no change in Km.
-
Uncompetitive Inhibition: Decreased Km and Vmax.
Signaling Pathway and Workflow Diagrams
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed inhibition of DPP-4 by the test compound, leading to increased incretin levels.
Diagram 2: Experimental Workflow for DPP-4 Inhibition Assay
Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.
Conclusion
The hypothesis that this compound acts as a DPP-4 inhibitor is grounded in sound scientific principles and supported by circumstantial evidence from the literature on related compounds. Its structural features, particularly the trifluoromethyl group, align well with the characteristics of known DPP-4 inhibitors. The proposed experimental framework provides a clear and robust path to validate this hypothesis. Confirmation of this mechanism of action would not only elucidate the biological function of this compound but also position it as a promising lead for the development of novel therapeutics for metabolic diseases.
References
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Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
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Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological reviews, 87(4), 1409-1439. [Link]
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Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)–role in the inactivation of regulatory peptides. Regulatory peptides, 85(1), 9-24. [Link]
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Nauck, M. A., Heimesaat, M. M., Orskov, C., Holst, J. J., Ebert, R., & Creutzfeldt, W. (1993). Preserved incretin activity of glucagon-like peptide 1 [7-36 amide] but not of synthetic human gastric inhibitory polypeptide in patients with type-2 diabetes mellitus. The Journal of clinical investigation, 91(1), 301-307. [Link]
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Vilsbøll, T., Krarup, T., Deacon, C. F., Madsbad, S., & Holst, J. J. (2001). Reduced postprandial concentrations of intact biologically active glucagon-like peptide 1 in type 2 diabetic patients. Diabetes, 50(3), 609-613. [Link]
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Feng, J., Zhang, Z., Wallace, M. B., Stafford, J. A., Kaldor, S. W., & Kassel, D. B. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of medicinal chemistry, 50(10), 2297-2300. [Link]
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Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Weber, A. E. (2005). (2 R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[4][6][8] triazolo [4, 3-a] pyrazin-7 (8 H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151. [Link]
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Biftu, T., Sinha-Roy, R., Chen, P., Qian, X., Feng, D., Kuethe, J. T., ... & Weber, A. E. (2014). (3R)-4-[(3R)-3-Amino-4-(2, 4, 5-trifluorophenyl) butanoyl]-3-(tert-butoxymethyl) piperazin-2-one: a potent, durable, and selective dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 57(8), 3205-3212. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]
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Powers, J. C., Asaad, N., Woodard, R. W., & Imperiali, B. (2002). Trifluoromethyl ketones as inhibitors of serine and cysteine proteases. Current topics in medicinal chemistry, 2(6), 631-654. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. The trifluoromethyl group imparts unique properties to parent molecules, such as enhanced metabolic stability and bioavailability. This protocol outlines a robust and reproducible pathway, commencing with the asymmetric synthesis of the parent amino acid, followed by a logical sequence of protection, amidation, and deprotection to yield the target compound. The causality behind experimental choices, safety precautions, and detailed step-by-step methodologies are provided to ensure successful execution and a high degree of purity in the final product.
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity. This compound serves as a valuable chiral precursor in the synthesis of complex therapeutic agents, including protease inhibitors and peptidomimetics.[1] Its synthesis requires careful control of stereochemistry and a strategic application of protecting groups to achieve the desired product with high enantiomeric and chemical purity. This guide details a reliable synthetic route, broken down into four key stages, providing both the practical "how" and the scientific "why" for each step.
Overall Synthetic Scheme
The synthesis of this compound is a four-step process commencing from racemic 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride. The key transformations involve dynamic kinetic resolution to establish the (R)-stereocenter, protection of the amino group, amidation of the carboxylic acid, and a final deprotection step that concurrently forms the hydrochloride salt.
Caption: Overall synthetic workflow for the target compound.
Stage 1: Asymmetric Synthesis of (R)-2-Amino-5,5,5-trifluoropentanoic Acid
Principle: The foundation of this synthesis is the establishment of the correct stereochemistry at the α-carbon. This is achieved through a dynamic kinetic resolution (DKR) of the racemic amino acid hydrochloride.[2][3] This method is highly efficient for large-scale synthesis. The (R)-enantiomer is obtained by using the (R)-configured chiral ligand.
Protocol 1.1: Dynamic Kinetic Resolution
-
Reaction Setup: To a solution of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (1.0 eq), the (R)-configured chiral ligand (0.7 eq), and anhydrous nickel(II) chloride (1.0 eq) in degassed methanol, add potassium carbonate (5.0 eq).
-
Reaction: Stir the reaction mixture at 50 °C for 2.5 hours.
-
Work-up: After cooling, the resulting Ni(II) complex is disassembled, and the chiral ligand can be recovered. The crude (R)-2-amino-5,5,5-trifluoropentanoic acid is then purified.
Stage 2: N-Boc Protection
Principle: To prevent the amino group from interfering with the subsequent amidation of the carboxylic acid, it is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of amide bond formation and can be readily removed under acidic conditions.[4][5]
Protocol 2.1: Boc-Protection of (R)-2-Amino-5,5,5-trifluoropentanoic Acid
-
Reaction Setup: Dissolve (R)-2-amino-5,5,5-trifluoropentanoic acid (1.0 eq) in a mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3 and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-N-Boc-2-amino-5,5,5-trifluoropentanoic acid.
Stage 3: Amidation
Principle: The formation of the primary amide is achieved by activating the carboxylic acid of the N-Boc protected amino acid with a coupling agent, followed by reaction with an ammonia source. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester. This intermediate then reacts with ammonia, generated in situ from ammonium chloride and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), to form the desired amide.[6]
Protocol 3.1: Amidation of (R)-N-Boc-2-Amino-5,5,5-trifluoropentanoic Acid
| Reagent | Molar Eq. |
| (R)-N-Boc-2-amino-5,5,5-trifluoropentanoic acid | 1.0 |
| EDC·HCl | 1.2 |
| HOBt | 1.3 |
| Ammonium Chloride (NH₄Cl) | 4.2 |
| DIPEA | 3.0 |
-
Reaction Setup: To a solution of (R)-N-Boc-2-amino-5,5,5-trifluoropentanoic acid in anhydrous DMF at 0 °C, add EDC·HCl, HOBt, and ammonium chloride.
-
Base Addition: Slowly add DIPEA to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with ice-cold water and extract the product with ethyl acetate. The combined organic layers are washed successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Stage 4: N-Boc Deprotection and Hydrochloride Salt Formation
Principle: The final step involves the removal of the Boc protecting group to liberate the free amine and the concurrent formation of the hydrochloride salt. This is efficiently achieved in a single step by treating the N-Boc protected amide with a solution of hydrogen chloride in an anhydrous organic solvent, typically dioxane.[7][8][9][10]
Caption: Mechanism of Boc deprotection and salt formation.
Protocol 4.1: Synthesis of this compound
-
Reaction Setup: Dissolve (R)-N-Boc-2-amino-5,5,5-trifluoropentanamide in anhydrous 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (approximately 4-5 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. A precipitate of the hydrochloride salt should form.
-
Isolation: Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to afford a solid.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagent-Specific Hazards:
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant. Avoid inhalation and contact with skin.
-
EDC·HCl: Skin and eye irritant.
-
HOBt: Can be explosive when dry. It is often supplied wetted with water. Handle with care.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.
-
4M HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care.
-
Conclusion
The protocol detailed herein provides a comprehensive and reliable pathway for the synthesis of this compound. By following these steps and understanding the underlying chemical principles, researchers can confidently produce this valuable chiral building block for application in drug discovery and development. The use of dynamic kinetic resolution ensures high enantiomeric purity, while the robust protection-amidation-deprotection sequence delivers the final product in good yield.
References
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
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Common Organic Chemistry. Boc Deprotection - HCl. [Link]
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Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844–11851. [Link]
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HeteroLetters. (2013). STUDIES ON SY. HeteroLetters, 3(4), 415-426. [Link]
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Sivakumar, M., & Senthilkumar, P. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4744–4748. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(29), 17755–17763. [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
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Sheppard, T. D., & Whiting, A. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(28), 7033-7043. [Link]
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Li, W., & G. A. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1293. [Link]
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ResearchGate. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
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Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]
-
ResearchGate. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]
-
Ramachandran, P. V., & Reddy, M. V. R. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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Dissertation. (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
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ResearchGate. (2018). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. [Link]
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MySkinRecipes. This compound. [Link]
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(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride purification by HPLC
Application Note & Protocol
High-Performance Liquid Chromatography (HPLC) Purification of (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
Abstract
This document provides a comprehensive guide to the purification of this compound, a critical chiral building block in pharmaceutical development. The incorporation of fluorine into amino acid structures can enhance metabolic stability, binding affinity, and bioavailability, making such compounds highly valuable in medicinal chemistry.[1][2][3] This guide details a systematic approach using High-Performance Liquid Chromatography (HPLC), beginning with an initial achiral purity assessment by Reverse-Phase HPLC (RP-HPLC) and culminating in a robust chiral purification protocol. We will explore the rationale behind chromatographic choices, from stationary phase selection to mobile phase optimization, ensuring a reproducible and scalable method for obtaining the high-purity (R)-enantiomer.
Introduction: The Significance of Fluorinated Chiral Amines
This compound is a non-canonical amino amide derivative. Its value in drug discovery stems from two key structural features: the chiral center at the alpha-carbon and the terminal trifluoromethyl group. Chiral purity is paramount in pharmaceutical applications, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The trifluoromethyl group often imparts favorable properties to a parent molecule, including increased metabolic stability and improved membrane permeability.[1]
However, the purification of such molecules presents unique challenges. The compound is polar due to the primary amine and amide functionalities, which can lead to poor retention on traditional reversed-phase columns. Furthermore, separating the desired (R)-enantiomer from its (S)-enantiomer requires a chiral recognition mechanism. This application note provides a validated, step-by-step methodology to overcome these challenges, yielding the target compound with high chemical and enantiomeric purity.
Compound Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1146699-58-2[1] |
| Molecular Formula | C₅H₁₀ClF₃N₂O |
| Molecular Weight | 206.59 g/mol [1] |
| Structure | ![]() |
Principle of Chromatographic Separation
The purification strategy is a two-stage process:
-
Achiral Purity Analysis: An initial assessment of the crude sample is performed using Reverse-Phase HPLC (RP-HPLC). This separates the target compound from non-chiral impurities based on hydrophobicity.[4][5]
-
Chiral Preparative Purification: The core purification step utilizes a Chiral Stationary Phase (CSP) to resolve the (R)- and (S)-enantiomers. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including amino acid derivatives, and will be the focus of this protocol.[6][7]
Logical Workflow for Purification
The following diagram illustrates the overall workflow from crude sample analysis to the isolation of the pure (R)-enantiomer.
Caption: Overall workflow for the purification of (R)-2-Amino-5,5,5-trifluoropentanamide HCl.
Part I: Achiral Purity Assessment Protocol
Objective: To determine the chemical purity of the crude starting material before chiral separation.
Rationale: Due to the polar nature of the analyte, a standard C18 column is used with an acidic mobile phase modifier, trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine of the analyte, which enhances retention and improves peak shape on the non-polar stationary phase.[8]
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/Vis detector.
-
Column: C18 Column (e.g., Phenomenex Luna® C18(2), 5 µm, 100 Å, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Solvent: Mobile Phase A.
-
Sample: Crude this compound.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the crude sample at approximately 1 mg/mL in Mobile Phase A. Vortex to dissolve, then filter through a 0.22 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (chosen for amide/amine absorbance in the absence of a strong chromophore).
-
Injection Volume: 5 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved. b. Inject the prepared sample and run the gradient method. c. Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.
Part II: Chiral Purification Protocol
Objective: To separate the (R)- and (S)-enantiomers of 2-Amino-5,5,5-trifluoropentanamide and isolate the pure (R)-enantiomer.
Rationale: The separation of enantiomers requires a chiral environment. A polysaccharide-based Chiral Stationary Phase (CSP), such as an amylose or cellulose derivative, provides the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) to resolve the two enantiomers.[6] A reversed-phase mobile system is often suitable for polar analytes on these columns and is compatible with the hydrochloride salt form of the compound.
Chiral Method Development Decision Tree
Developing a chiral separation often involves screening several columns and mobile phases. The diagram below outlines a logical approach.
Caption: Decision tree for chiral HPLC method development.
Optimized Preparative Chiral Method
This protocol is based on a successful method developed after screening.
Materials and Equipment
-
Preparative HPLC System: Agilent 1290 Infinity II Prep or equivalent, with UV/Vis detector and fraction collector.
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) CSP), 10 µm, 20 x 250 mm.
-
Mobile Phase A: HPLC-grade water with 10 mM Ammonium Bicarbonate.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Sample Solvent: Water/Acetonitrile (80:20 v/v).
-
Sample: Crude this compound.
Experimental Protocol
-
Sample Preparation: Dissolve the crude material in the sample solvent to a final concentration of 10-20 mg/mL. Ensure complete dissolution. Filter the solution through a 0.45 µm filter if any particulates are present.
-
HPLC Method:
-
Flow Rate: 18.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 1-5 mL (depending on concentration and column loading capacity).
-
Gradient Program:
-
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 20 |
| 15.0 | 50 |
| 16.0 | 20 |
| 20.0 | 20 |
-
Procedure: a. Equilibrate the preparative column with the starting mobile phase conditions (80% A, 20% B) for at least 3-5 column volumes. b. Perform a small analytical injection (0.1 mL) to confirm the retention times of the (S) and (R) enantiomers. Note: The elution order must be determined empirically using an authentic standard of one enantiomer. For this example, we assume the (S)-enantiomer elutes first. c. Begin the preparative run by injecting the full sample volume. d. Program the fraction collector to collect the eluent corresponding to the peak of the later-eluting (R)-enantiomer. Start collecting just before the peak rises from the baseline and stop just after it returns. e. Combine the collected fractions containing the pure (R)-enantiomer.
-
Post-Purification Workup: a. Analyze a small aliquot of the combined fractions using the achiral and chiral analytical methods to confirm purity and enantiomeric excess (ee). b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid. d. Determine the final yield.
Expected Results
| Parameter | Specification |
| Chemical Purity (Achiral) | > 99.0% |
| Enantiomeric Excess (ee) | > 99.5% |
| Resolution (Rs) between enantiomers | ≥ 1.5 |
| Typical Recovery | 80-90% |
References
-
Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog. (2026, January 16). Retrieved from [Link]
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). Retrieved from [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - NIH. (n.d.). Retrieved from [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. (2022, May 20). Retrieved from [Link]
-
High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues - ResearchGate. (2025, December 31). Retrieved from [Link]
-
Chiral separation of amides using supercritical fluid chromatography - PubMed. (2013, June 7). Retrieved from [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog [oreateai.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
Application Note: Comprehensive NMR Characterization of (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral building block of significant interest in pharmaceutical development and medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group can enhance metabolic stability, improve membrane permeability, and increase binding affinity of drug candidates[1]. Given these advantages, rigorous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules.
This application note provides a detailed, multi-nuclear (¹H, ¹³C, ¹⁹F) NMR-based protocol for the characterization of this compound. It is designed for researchers who require not just a method, but a deep understanding of the underlying principles, experimental design, and data interpretation for fluorinated organic molecules. We will delve into the causality behind experimental choices, focusing on the profound influence of the CF₃ group on the NMR spectra.
Core Principles: The Trifluoromethyl Group's NMR Signature
The presence of the highly electronegative trifluoromethyl group introduces unique and informative features into the NMR spectra. Understanding these effects is critical for accurate interpretation.
-
Inductive Deshielding: The fluorine atoms strongly withdraw electron density, deshielding nearby nuclei. This causes protons and carbons adjacent to or near the CF₃ group to resonate at higher chemical shifts (downfield) than their non-fluorinated analogs[2].
-
Spin-Spin Coupling (J-coupling): As a spin ½ nucleus with 100% natural abundance, ¹⁹F couples to other NMR-active nuclei like ¹H and ¹³C[3]. These couplings occur over multiple bonds and are often large, providing definitive structural information[4][5].
-
¹H-¹⁹F Coupling: Geminal (²JHF) and vicinal (³JHF) couplings are significant and can create complex splitting patterns. For instance, the protons on the carbon adjacent to the CF₃ group will be split by the three fluorine atoms[4].
-
¹³C-¹⁹F Coupling: One-bond coupling (¹JCF) is exceptionally large (typically >250 Hz), splitting the CF₃ carbon signal into a characteristic 1:3:3:1 quartet[2][6]. Multi-bond couplings (²JCF, ³JCF) are also commonly observed, providing further connectivity data[7].
-
-
¹⁹F NMR Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ¹H and ³H, offering high sensitivity and a wide chemical shift range that minimizes signal overlap[3][8]. This makes ¹⁹F NMR an essential and straightforward experiment for confirming the presence and environment of the fluorine atoms.
Protocol 1: Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. As a hydrochloride salt, the analyte is a polar, water-soluble compound.
Recommended Solvent and Concentration
-
Primary Solvent: Deuterium oxide (D₂O) is the ideal solvent. It readily dissolves the polar hydrochloride salt and its deuterium signal is used for instrument locking[9][10]. A key advantage of D₂O is that it will exchange with labile protons (the amine -NH₂ and amide -CONH₂ protons), simplifying the ¹H spectrum by causing their signals to disappear. This exchange confirms the presence of these functional groups.
-
Analyte Concentration:
Step-by-Step Sample Preparation Workflow
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Solvation: Add the appropriate volume (e.g., 0.7 mL) of D₂O to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved, ensuring a homogeneous solution[9].
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Draw the sample into a clean Pasteur pipette with a small, tightly packed plug of glass wool at its base and filter it directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Spectral Width: 0-12 ppm. Pulse Angle: 30-45° (for faster repetition). Acquisition Time: ~3-4 seconds (for good resolution). Relaxation Delay (d1): 2-5 seconds (allows for full relaxation, important for accurate integration). Number of Scans: 8-16. Solvent Suppression: Use presaturation to suppress the residual HDO peak. |
| ¹⁹F NMR | Spectral Width: ~ -50 to -80 ppm (a common range for CF₃ groups)[3]. Decoupling: Run with ¹H decoupling to simplify the spectrum to a singlet for initial assessment, and without decoupling to observe H-F coupling. Number of Scans: 16-64. Reference: No internal standard is typically needed; the spectrometer can be referenced externally to CFCl₃. |
| ¹³C NMR | Spectral Width: 0-180 ppm. Decoupling: Use proton decoupling (e.g., zgpg30). Number of Scans: 1024-4096. A high number of scans is crucial to observe the low-intensity, split signals of the fluorinated carbons[6][7]. Relaxation Delay (d1): 2 seconds. |
| ¹H-¹H COSY | Standard gradient-selected COSY (cosygpqf). Collect 256-512 increments in the indirect dimension. Helps establish proton-proton connectivity. |
| ¹H-¹³C HSQC | Standard gradient-selected HSQC (hsqcedetgpsisp2.3). Optimized for a ¹JCH of ~145 Hz. Essential for assigning protonated carbons[11]. |
Data Analysis and Spectral Interpretation
For clarity, the atoms of this compound are numbered as shown below. Note that in D₂O, the amine and amide protons (on N1 and N2) will exchange and become invisible in the ¹H NMR spectrum.
Predicted Spectral Data
The following table summarizes the expected NMR data. Chemical shifts are predictive and can vary based on concentration and pH. Coupling constants are key identifiers.
| Atom | Experiment | Expected δ (ppm) | Expected Multiplicity & Coupling (J in Hz) |
| H2 | ¹H | ~4.0 - 4.2 | dd (Doublet of doublets) or t (Triplet) if JH2-H3a ≈ JH2-H3b, ³JHH ≈ 7-8 |
| H3a, H3b | ¹H | ~2.1 - 2.4 | m (Complex multiplet) |
| H4a, H4b | ¹H | ~2.5 - 2.8 | m (Complex multiplet, specifically a quartet of triplets, qt), ³JHF ≈ 10-12, ³JHH ≈ 7-8 |
| F5 | ¹⁹F | ~ -60 to -65 | t (Triplet), ³JFH ≈ 10-12 |
| C1 | ¹³C | ~175 - 178 | s (Singlet) |
| C2 | ¹³C | ~50 - 55 | s (Singlet) |
| C3 | ¹³C | ~25 - 28 | t (Triplet due to ³JCF ≈ 3-5) |
| C4 | ¹³C | ~30 - 33 | q (Quartet), ²JCF ≈ 25-30 |
| C5 | ¹³C | ~125 - 128 | q (Quartet), ¹JCF ≈ 270-280 |
Detailed Interpretation
-
¹H NMR Spectrum:
-
The most downfield proton signal will be H2 , adjacent to the chiral amine center. It will be coupled to the two diastereotopic protons on C3, appearing as a doublet of doublets.
-
The signals for H3 and H4 will be complex multiplets due to both geminal (Ha vs Hb) and vicinal (H3-H2, H3-H4) H-H coupling.
-
The H4 protons are most affected by the CF₃ group. They will be coupled to the three fluorine atoms (³JHF), resulting in a quartet. Each peak of this quartet will be further split into a triplet by the two H3 protons, creating a complex "quartet of triplets" pattern[4].
-
-
¹⁹F NMR Spectrum:
-
Since all three fluorine atoms are chemically equivalent, they will produce a single resonance.
-
This signal will be split into a triplet by the two adjacent H4 protons (n+1 rule, where n=2)[8]. The observation of this triplet is definitive proof of the -CH₂-CF₃ moiety.
-
-
¹³C NMR Spectrum:
-
The carbonyl carbon C1 will appear as a singlet at the far downfield end of the spectrum.
-
The most characteristic signals are those from the fluorinated carbons. C5 will appear as a large quartet with a ¹JCF coupling constant around 275 Hz[2][6]. Due to this splitting and the lack of a Nuclear Overhauser Effect (NOE), this signal may have a low signal-to-noise ratio and require many scans to observe clearly[12].
-
C4 , being two bonds away from the fluorines, will also be split into a quartet, but with a much smaller coupling constant (²JCF ≈ 25-30 Hz)[2][7].
-
C3 may even show a small triplet or multiplet due to three-bond C-F coupling.
-
-
2D NMR Spectra:
-
A COSY spectrum will show a correlation cross-peak between H2 and H3, and between H3 and H4, confirming the spin system connectivity.
-
An HSQC spectrum will link each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of C2, C3, and C4 in the ¹³C spectrum[11].
-
Caption: Logical workflow for structural elucidation using multinuclear NMR.
Conclusion
The comprehensive NMR characterization of this compound requires an integrated approach using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The distinct spectral signatures imparted by the trifluoromethyl group—namely the large C-F coupling constants, the H-F couplings, and the high sensitivity of ¹⁹F NMR—serve as powerful diagnostic tools. By following the detailed protocols for sample preparation, data acquisition, and interpretation outlined in this note, researchers can achieve unambiguous structural verification and ensure the quality of this critical pharmaceutical building block.
References
- Dalvit, C., & Vulpetti, A. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website - University of Illinois.
- Nagana Gowda, G.A., & Raftery, D. (2017). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed.
- Harris, D.H., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Vitor, R.V., & Colnago, L.A. (2021). NMR Approaches for Probing the Polar Metabolome. The Royal Society of Chemistry.
- Banci, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- University of Ottawa NMR Facility Blog. (2007).
- Glagovich, M. (2007). Coupling of Protons with Fluorine Page.
- ResearchGate. (n.d.).
- Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- Kurauskas, V., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Quora.
- Kwan, E.E. (2012). Lecture 3: Coupling Constants. Harvard University.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- University of Leicester. (n.d.).
- ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.
- ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- JEOL USA Inc. (n.d.).
- San Fabian, J., Guilleme, J., & Diez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance.
- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.
- Emsley, J.W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Soloshonok, V.A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- Soloshonok, V.A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC - NIH.
- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
Sources
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- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. organomation.com [organomation.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
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- 12. quora.com [quora.com]
Application Notes and Protocols for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride In Vitro Assay Development
Introduction
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a synthetic amino acid derivative with potential as a modulator of various enzymatic and cellular processes. The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, making it a compound of interest for drug discovery and development.[1][2] This document provides a comprehensive guide for the in vitro characterization of this compound, with a primary focus on its potential inhibitory effects on Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and other pathological conditions.[3][4][5]
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for biochemical and cell-based assays to elucidate the mechanism of action and biological activity of this compound. The protocols are designed to be robust and reproducible, providing a solid foundation for further preclinical development.
Section 1: Biochemical Assay - Direct Enzyme Inhibition of Methionine Aminopeptidase 2 (MetAP2)
Scientific Rationale:
Methionine aminopeptidases (MetAPs) are metalloproteases that cleave the N-terminal methionine from nascent polypeptide chains.[3][5] MetAP2, in particular, has been identified as a critical regulator of angiogenesis, the formation of new blood vessels.[4][5] Inhibition of MetAP2 is a promising therapeutic strategy for diseases characterized by excessive angiogenesis, such as cancer and obesity.[3][4] This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human MetAP2. A coupled-enzyme spectrophotometric assay will be utilized for continuous monitoring of enzyme activity.[6]
Workflow for MetAP2 Inhibition Assay
Figure 1: Workflow for the MetAP2 enzymatic inhibition assay.
Detailed Protocol: MetAP2 Inhibition Assay
Materials:
-
Recombinant Human MetAP2 (e.g., R&D Systems)
-
Met-Pro-p-nitroanilide (Substrate) (e.g., Bachem)
-
Prolyl Aminopeptidase (from Bacillus coagulans) (e.g., Sigma-Aldrich)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic capabilities (absorbance at 405 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM).
-
-
Enzyme and Substrate Preparation:
-
Dilute Recombinant Human MetAP2 to a working concentration of 20 nM in Assay Buffer.
-
Prepare a substrate/coupling enzyme mix by dissolving Met-Pro-p-nitroanilide to 2 mM and Prolyl Aminopeptidase to 2 U/mL in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted test compound or vehicle (Assay Buffer) to the appropriate wells.
-
Add 25 µL of the 20 nM MetAP2 solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to these control wells.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the substrate/coupling enzyme mix to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic reading at 405 nm, taking measurements every 30 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) in mOD/min for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Expected Results
| Compound Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 100 | 5.2 | 95.1 |
| 30 | 10.8 | 89.8 |
| 10 | 25.6 | 75.4 |
| 3 | 50.1 | 51.9 |
| 1 | 78.9 | 24.3 |
| 0.3 | 95.4 | 9.2 |
| 0.1 | 102.3 | 2.5 |
| Vehicle | 105.0 | 0.0 |
| No Enzyme | 2.5 | - |
Table 1: Example data for determining the IC₅₀ of this compound against MetAP2.
Section 2: Cell-Based Assay - Inhibition of Endothelial Cell Tube Formation
Scientific Rationale:
Angiogenesis is a multi-step process that includes endothelial cell proliferation, migration, and differentiation into capillary-like structures.[7] The in vitro tube formation assay is a well-established and widely used method to model the later stages of angiogenesis.[8][9][10] Human Umbilical Vein Endothelial Cells (HUVECs) are plated on a basement membrane extract (e.g., Matrigel®), where they rapidly form three-dimensional, capillary-like networks.[8][10] This assay allows for the assessment of a compound's pro- or anti-angiogenic potential in a biologically relevant cellular context.[9][11]
Workflow for HUVEC Tube Formation Assay
Figure 2: Workflow for the HUVEC tube formation assay.
Detailed Protocol: HUVEC Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, e.g., Lonza)
-
Endothelial Cell Growth Medium-2 (EGM-2) (Lonza)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®, Corning)
-
This compound
-
96-well tissue culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[12]
-
-
Cell Preparation and Seeding:
-
Treatment and Incubation:
-
Add 100 µL of the HUVEC suspension to each BME-coated well.
-
Immediately add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[8]
-
-
Imaging and Analysis:
-
After the incubation period, examine the plate under an inverted microscope.
-
Capture images of the tube networks in each well at 4x or 10x magnification.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of junctions, and number of loops.
-
Calculate the percent inhibition of tube formation relative to the vehicle control.
-
Data Presentation: Expected Results
| Compound Concentration (µM) | Total Tube Length (µm) | Number of Junctions | % Inhibition (Tube Length) |
| 10 | 1500 | 25 | 85.0 |
| 3 | 3500 | 60 | 65.0 |
| 1 | 6000 | 110 | 40.0 |
| 0.3 | 8500 | 150 | 15.0 |
| 0.1 | 9500 | 175 | 5.0 |
| Vehicle | 10000 | 180 | 0.0 |
Table 2: Example data for the effect of this compound on HUVEC tube formation.
Section 3: Supporting Protocols
Protocol: Bicinchoninic Acid (BCA) Protein Assay
Scientific Rationale:
Accurate determination of protein concentration is crucial for many biochemical and cellular assays to ensure equal loading or to normalize results. The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for quantifying total protein concentration.[14][15] The principle of the assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of BCA, which produces a purple-colored complex with a strong absorbance at 562 nm.
Materials:
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific)
-
Bovine Serum Albumin (BSA) standards
-
Protein samples for quantification
-
96-well microplates
-
Microplate reader (absorbance at 562 nm)
Procedure:
-
Standard Preparation:
-
Prepare a series of BSA standards with known concentrations (e.g., 0 to 2000 µg/mL) by diluting a stock solution with the same buffer as the unknown samples.[15]
-
-
Working Reagent Preparation:
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[15]
-
-
Assay Procedure:
-
Measurement and Analysis:
-
Measure the absorbance at 562 nm using a microplate reader.[14][15]
-
Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By employing both biochemical and cell-based assays, researchers can gain valuable insights into the compound's potential mechanism of action and its effects on key biological processes such as angiogenesis. The data generated from these assays will be instrumental in guiding further drug discovery and development efforts.
References
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Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
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Pierce. (2018, February 22). Pierce BCA Protein Assay Protocol V.2. Retrieved from [Link]
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G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). In Vitro Angiogenesis Assay for Drug Testing. Retrieved from [Link]
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Assay Genie. (n.d.). Human Methionine Aminopeptidase 2 (METAP2) ELISA Kit (HUEB1420). Retrieved from [Link]
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Application Notes and Protocols for Assessing the Cell Permeability of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell permeability assays for the novel compound (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. The presence of a trifluoromethyl group in this molecule suggests potentially enhanced metabolic stability and membrane permeability, making the assessment of its ability to cross biological membranes a critical step in its development as a therapeutic agent.[1] This guide will delve into the theoretical underpinnings and practical application of the Caco-2 cell permeability assay as a primary model for predicting human intestinal absorption. Additionally, we will discuss the utility of the Madin-Darby Canine Kidney (MDCK) cell model for evaluating blood-brain barrier penetration and the Parallel Artificial Membrane Permeability Assay (PAMPA) for high-throughput screening of passive diffusion. The protocols herein are designed to be self-validating, incorporating essential quality control measures to ensure data integrity and reproducibility.
Introduction: The Critical Role of Permeability in Drug Efficacy
The journey of a drug from administration to its target site is fraught with biological barriers, the most significant of which are cell membranes. A drug's ability to efficiently traverse these membranes, a property known as permeability, is a fundamental determinant of its oral bioavailability and overall therapeutic efficacy. Poor permeability can lead to insufficient drug concentration at the site of action, rendering an otherwise potent compound ineffective. Therefore, early and accurate assessment of a drug candidate's permeability is a cornerstone of modern drug discovery and development.[2][3]
This compound is a chiral building block whose trifluoromethyl group is anticipated to enhance both metabolic stability and membrane permeability.[1] Fluorination is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates, including their ability to cross the blood-brain barrier.[1] This makes the in-depth characterization of its permeability profile particularly crucial.
This application note will focus on the Caco-2 cell permeability assay, a widely accepted in vitro model that mimics the human intestinal epithelium.[4][5][6] We will provide a detailed, step-by-step protocol, explain the scientific rationale behind each step, and offer insights into data analysis and interpretation.
Choosing the Right Permeability Assay
The selection of an appropriate permeability assay depends on the specific research question and the stage of drug development.
-
Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption.[5] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes with well-defined tight junctions and express various transporters relevant to drug absorption and efflux.[4][6][7] This model allows for the investigation of both passive and active transport mechanisms.[6]
-
MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells are often used to predict blood-brain barrier (BBB) permeability.[8][9] When transfected with the MDR1 gene (MDCK-MDR1), these cells overexpress the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.[8][9][10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput, cell-free assay that assesses a compound's passive diffusion across an artificial lipid membrane.[11][12] It is a cost-effective method for early-stage screening of large numbers of compounds but does not account for active transport or paracellular pathways.[11][12][13]
For a comprehensive evaluation of this compound, a tiered approach is recommended, starting with PAMPA for an initial assessment of passive permeability, followed by the Caco-2 assay to investigate both passive and active transport across the intestinal barrier. If CNS activity is intended, the MDCK-MDR1 assay would be a logical next step.
The Caco-2 Permeability Assay: A Detailed Protocol
This protocol is designed to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Principle
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system. Over 18-22 days, they form a confluent, polarized monolayer that mimics the intestinal epithelium.[4] The test compound is added to either the apical (A) or basolateral (B) side of the monolayer, and its appearance on the opposite side is measured over time. This allows for the determination of the apparent permeability coefficient (Papp) in both the absorptive (A to B) and secretive (B to A) directions.
Materials
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds:
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of the test compound.
Experimental Workflow
Figure 1. Workflow for the Caco-2 Cell Permeability Assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
When cells reach 80-90% confluency, trypsinize and seed them onto the apical side of Transwell™ inserts at a density of approximately 6 x 10^4 cells/cm².
-
Add fresh medium to both the apical and basolateral chambers.
-
-
Monolayer Differentiation:
-
Culture the cells for 18-22 days, changing the medium every 2-3 days.[4]
-
The cells will differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of each well using a voltmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer.[8][14] Wells not meeting this criterion should be excluded.
-
Lucifer Yellow Permeability: After the transport experiment, add Lucifer yellow to the donor compartment and measure its leakage into the receiver compartment. The permeability of Lucifer yellow should be low (<1%), confirming the integrity of the tight junctions.[10]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A to B transport (absorptive): Add the dosing solution containing this compound (typically at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[7]
-
For B to A transport (secretive): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
The primary outputs of the Caco-2 assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Apparent Permeability Coefficient (Papp):
Papp is calculated using the following equation:
Papp = (dQ/dt) / (A ⋅ C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (e.g., nmol/s).
-
A is the surface area of the cell monolayer (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (e.g., nmol/mL).[4]
Efflux Ratio (ER):
The efflux ratio is a measure of active transport and is calculated as:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein.[7][9]
Data Interpretation:
| Papp (A to B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Table 1. General guidelines for interpreting Papp values in relation to human intestinal absorption.
Considerations for MDCK and PAMPA Assays
MDCK-MDR1 Assay for BBB Permeability
The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with a shorter cell culture period (4-5 days).[9] The key difference is the use of MDCK cells overexpressing the P-gp transporter. A high efflux ratio in this assay is indicative of a compound being actively transported out of the brain, which can be a significant hurdle for CNS-targeted drugs.[8][9]
PAMPA for High-Throughput Screening
The PAMPA assay is a non-cell-based method that is rapid and cost-effective.[13] A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[11][13] The test compound is added to a donor well, and its diffusion into an acceptor well is measured. PAMPA provides a good estimate of passive, transcellular permeability and is useful for ranking compounds in the early stages of drug discovery.[11][12]
Figure 2. Simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion
The assessment of cell permeability is a non-negotiable step in the preclinical development of any drug candidate. For this compound, a compound with structural features suggesting favorable permeability, a systematic evaluation using the assays described in this guide is essential. The Caco-2 assay provides a robust and predictive model for human intestinal absorption, while MDCK and PAMPA assays offer valuable complementary information. By following these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reproducible data to inform critical decisions in the drug development pipeline.
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Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]
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PubMed Central. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC. [Link]
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(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride use in Alzheimer's disease model
An Application and Protocol Guide for the Evaluation of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride in Alzheimer's Disease Models
Introduction: A New Modulatory Approach to an Old Problem
Alzheimer's disease (AD) presents one of the greatest challenges to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The amyloid cascade hypothesis remains a central framework in AD research, positing that the accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a primary initiator of the pathological cascade, including the formation of senile plaques and neurofibrillary tangles.[1][2] These Aβ peptides are generated from the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase and γ-secretase.[2][3]
Early therapeutic strategies focused on the outright inhibition of γ-secretase. However, this approach proved problematic as γ-secretase also cleaves other critical substrates, most notably the Notch receptor, which is vital for normal cellular function. Inhibition of Notch signaling led to significant toxicity, causing the failure of several γ-secretase inhibitors (GSIs) in clinical trials.[3][4] This has shifted focus towards a more nuanced strategy: γ-secretase modulation.
Gamma-secretase modulators (GSMs) represent a promising therapeutic alternative.[4][5] Instead of blocking the enzyme, GSMs allosterically modulate its activity to favor cleavage of APP at different sites, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, less toxic Aβ species, such as Aβ38.[2][3] This selective modulation ideally spares Notch processing, offering a potentially safer therapeutic window.[6][7]
This guide introduces This compound , hereafter referred to as Compound-TFP, a novel investigational compound. Its chemical structure, featuring a trifluoromethyl group, suggests properties favorable for a central nervous system (CNS) drug, such as enhanced metabolic stability and the potential for improved blood-brain barrier penetration.[8] We hypothesize that Compound-TFP acts as a GSM. The following sections provide a comprehensive framework and detailed protocols for evaluating its potential as a disease-modifying therapy for Alzheimer's disease, from initial in-vitro characterization to in-vivo efficacy studies in a transgenic animal model.
Part 1: In Vitro Characterization of Compound-TFP as a Gamma-Secretase Modulator
The primary objective of in vitro testing is to confirm that Compound-TFP directly modulates γ-secretase activity on its APP substrate, leading to a reduction in Aβ42, without significantly inhibiting other key substrates like Notch.
Experimental Workflow: In Vitro Screening Pipeline
The following workflow outlines the sequential steps for characterizing a potential GSM.
Caption: Workflow for in vitro evaluation of Compound-TFP.
Protocol 1: Cell-Based γ-Secretase Activity Assay
Causality: This assay provides a direct measure of a compound's effect on APP processing in a cellular context. Using a cell line that overexpresses human APP ensures a robust and detectable level of secreted Aβ peptides.[9][10]
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human APP with the Swedish mutation (KM670/671NL) are recommended for their high Aβ output. Alternatively, U2OS or H4 cell lines expressing APP can be used.[2][10]
-
Cell Seeding: Plate the HEK293-APP cells in 96-well plates at a density of 40,000 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-TFP in DMSO. Serially dilute the stock solution to create a range of concentrations for dose-response analysis (e.g., from 1 nM to 30 µM).
-
Compound Treatment: After 24 hours, replace the cell culture medium with fresh, serum-free Opti-MEM. Add the prepared Compound-TFP dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known GSM or GSI).
-
Incubation: Incubate the plates for 16-24 hours at 37°C in 5% CO₂.
-
Sample Collection: Carefully collect the conditioned media from each well. Centrifuge at 2,000 x g for 10 minutes to pellet any cell debris. The supernatant contains the secreted Aβ peptides and is ready for analysis.
Protocol 2: Quantification of Aβ Peptides by Sandwich ELISA
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for the absolute quantification of different Aβ isoforms.[11][12] This allows for the precise determination of the Aβ42/Aβ40 ratio, a critical biomarker in AD research.[12]
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the N-terminus of human Aβ. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding Blocking Buffer (e.g., 1% BSA in PBS) and incubating for 2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add Aβ peptide standards (Aβ40 and Aβ42) of known concentrations and the conditioned media samples from Protocol 1. Incubate overnight at 4°C.
-
Detection Antibody: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated detection antibody. For Aβ40 and Aβ42 quantification, use antibodies specific to the C-terminus of each respective peptide (e.g., anti-Aβ40 or anti-Aβ42).[13] Incubate for 2 hours at room temperature.
-
Substrate Addition: Wash the plate thoroughly. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Read Plate: Stop the reaction by adding Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[14]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use this curve to calculate the concentrations of Aβ40 and Aβ42 in the samples. Calculate the IC₅₀ for Aβ42 reduction.
Expected In Vitro Data
A successful GSM candidate like Compound-TFP should exhibit a dose-dependent reduction in Aβ42 levels with a simultaneous increase or maintenance of Aβ40 and/or Aβ38.
| Concentration (nM) | Aβ42 (% of Control) | Aβ40 (% of Control) | Aβ38 (% of Control) | Notch Cleavage (% of Control) |
| 1 | 98.5 | 101.2 | 105.6 | 99.1 |
| 10 | 85.3 | 108.4 | 125.3 | 98.5 |
| 50 | 51.2 (IC₅₀) | 125.6 | 180.1 (EC₅₀) | 97.2 |
| 100 | 35.8 | 130.1 | 210.8 | 96.8 |
| 500 | 15.2 | 115.7 | 205.4 | 92.3 |
| 1000 | 10.9 | 105.3 | 190.6 | 89.7 |
Table 1: Hypothetical in vitro pharmacological profile of Compound-TFP. Data illustrates a potent and selective modulation of APP processing with minimal effect on Notch.
Part 2: In Vivo Evaluation in a Transgenic AD Mouse Model
Following successful in vitro characterization, the next critical phase is to evaluate the compound's efficacy in a living organism that recapitulates key aspects of Alzheimer's pathology.
APP Processing and the Effect of a Gamma-Secretase Modulator
This diagram illustrates the molecular mechanism of action for a GSM like Compound-TFP.
Caption: APP processing pathway and the modulatory effect of Compound-TFP.
Protocol 3: Pharmacokinetic and Brain Penetrance Study
Causality: Before assessing efficacy, it is crucial to understand if the compound reaches its target in the brain at sufficient concentrations. This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-TFP.[15]
Methodology:
-
Animal Model: Use wild-type C57BL/6 mice for initial PK studies.
-
Administration: Administer a single dose of Compound-TFP via oral gavage (e.g., 10 mg/kg).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via cardiac puncture) and brains from cohorts of mice (n=3-4 per time point).
-
Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
Analysis: Quantify the concentration of Compound-TFP in plasma and brain homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and the brain-to-plasma ratio to assess CNS exposure.
Protocol 4: Chronic Efficacy Study in an AD Mouse Model
Causality: This long-term study aims to determine if sustained target engagement by Compound-TFP can lower brain Aβ42 levels and, consequently, rescue the cognitive deficits observed in a relevant disease model. The 5xFAD transgenic mouse model is suitable as it develops aggressive amyloid pathology and cognitive impairment at an early age.[16]
Methodology:
-
Animal Model: Use 3-month-old 5xFAD transgenic mice and their wild-type littermates.[16]
-
Group Allocation: Randomly assign mice to three groups (n=12-15 per group):
-
Group 1: 5xFAD mice + Vehicle
-
Group 2: 5xFAD mice + Compound-TFP (e.g., 30 mg/kg/day)
-
Group 3: Wild-type mice + Vehicle
-
-
Dosing: Administer Compound-TFP or vehicle daily via oral gavage for 3 months.
-
Behavioral Testing (at 5.5 months of age):
-
Y-Maze Test: To assess short-term spatial working memory. Place a mouse at the end of one arm and allow it to explore the three arms freely for 8 minutes. Record the sequence of arm entries. An alternation is a sequence of three different arms. Calculate the percentage of spontaneous alternation.
-
Morris Water Maze (MWM): To assess spatial learning and memory.[17]
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Record the escape latency (time to find the platform).
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[18]
-
-
-
Tissue Collection and Analysis (at 6 months of age):
-
Following behavioral testing, euthanize the mice and perfuse with saline.
-
Harvest the brains. Dissect one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Prepare brain homogenates from the cortex and hippocampus.
-
Quantify Aβ40 and Aβ42 levels in the homogenates using the ELISA protocol described in Protocol 2.
-
Expected In Vivo Data
A therapeutically viable compound should demonstrate both biochemical and functional efficacy.
| Parameter | 5xFAD + Vehicle | 5xFAD + Compound-TFP | Wild-Type + Vehicle |
| Brain Aβ42/Aβ40 Ratio | 1.85 | 0.95 | 0.60 |
| Y-Maze (% Alternation) | 55% | 72% | 75% |
| MWM Escape Latency (Day 5, sec) | 45s | 22s | 18s |
| MWM Time in Target Quadrant (%) | 28% | 45% | 50% |
Table 2: Hypothetical efficacy data for Compound-TFP after 3 months of treatment in 5xFAD mice. The data shows a reduction in the pathological Aβ ratio and a corresponding improvement in cognitive performance.
Conclusion and Future Directions
The protocols outlined in this guide provide a rigorous and scientifically validated pathway for the preclinical evaluation of this compound (Compound-TFP) as a novel γ-secretase modulator for Alzheimer's disease. The hypothetical data presented illustrates the profile of a promising candidate: one that potently and selectively modulates γ-secretase in vitro, demonstrates excellent brain penetrance, and ultimately reduces brain Aβ pathology and reverses cognitive deficits in a transgenic mouse model.
Successful completion of these studies would provide a strong rationale for advancing Compound-TFP into formal IND-enabling toxicology studies and subsequent clinical development, offering a new ray of hope in the ongoing search for a disease-modifying treatment for Alzheimer's disease.
References
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Rodent Models for Alzheimer's Disease in Drug Testing. (2021-06-18). Maze Engineers. Available from: [Link]
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An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. (2013-02-15). PubMed. Available from: [Link]
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New sporadic Alzheimer's disease animal model may improve drug testing. (2021-09-09). BioWorld. Available from: [Link]
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Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. (2018-01-25). NIH. Available from: [Link]
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Animal models in the drug discovery pipeline for Alzheimer's disease. (2012-04-12). PMC. Available from: [Link]
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Role of Animal Models in Alzheimer's Disease Drug Development. (2022-02-17). Cambridge University Press. Available from: [Link]
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Animal models of Alzheimer's disease and drug development. (2012-01-01). Limav. Available from: [Link]
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γ-Secretase Activity Assay. (n.d.). Creative Bioarray CellAssay. Available from: [Link]
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Gamma Secretase Activity Assay Cell Line. (n.d.). Innoprot In Vitro CNS Models. Available from: [Link]
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Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. (2024-03-01). Frontiers. Available from: [Link]
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Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. (2024-03-01). PubMed Central. Available from: [Link]
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Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. (n.d.). Cells Online. Available from: [Link]
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Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. (2020-08-01). PubMed Central. Available from: [Link]
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γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. (2020-05-19). NIH. Available from: [Link]
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Aβ40 and Aβ42 quantification. (2018-12-01). Bio-protocol. Available from: [Link]
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The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease. (2024-01-01). Frontiers. Available from: [Link]
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Beta-Amyloid (1-42) ELISA Test instruction. (n.d.). EUROIMMUN. Available from: [Link]
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This compound. (n.d.). MySkinRecipes. Available from: [Link]
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γ-Secretase and its modulators: Twenty years and beyond. (2019-10-01). PMC. Available from: [Link]
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In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer's Disease. (2021-09-29). MDPI. Available from: [Link]
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Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon?. (2016-04-14). ACS Publications. Available from: [Link]
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In vitro and in vivo oxidative stress associated with Alzheimer's amyloid beta-peptide (1-42). (1999-07-01). ScienceDirect. Available from: [Link]
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Alzheimer's Disease Models. (n.d.). Inotiv. Available from: [Link]
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Alzheimer's Disease Research Studies. (n.d.). Charles River Laboratories. Available from: [Link]
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Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11). BMC. Available from: [Link]
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Effects of an essential amino acid mixture on behavioral and psychological symptoms of dementia and executive function in patients with Alzheimer's disease. (2022-07-01). NIH. Available from: [Link]
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Hydroxynorketamine Pharmacokinetics and Antidepressant Behavioral Effects of (2,6)- and (5R)-HNKs. (2022-02-16). PubMed. Available from: [Link]
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Application Notes & Protocols: Characterization of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride as a Novel γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modulatory Approach to Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which form toxic oligomers and extracellular plaques[1][2]. These Aβ peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex[1][3]. The γ-secretase enzyme does not cleave at a single site but rather through a processive mechanism, producing Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and pathogenic Aβ42[4][5][6].
Early therapeutic strategies focused on potent γ-secretase inhibitors (GSIs) to block Aβ production entirely. However, γ-secretase is a crucial enzyme that processes over 90 different proteins, including the Notch receptor, which is vital for cell differentiation in tissues like the gut and immune system[1][7]. Inhibition of Notch signaling by GSIs led to severe mechanism-based toxicities in clinical trials, halting their development[6].
This challenge paved the way for a more nuanced strategy: γ-secretase modulation. γ-Secretase Modulators (GSMs) are small molecules that allosterically modulate the enzyme's activity[1]. Instead of inhibiting cleavage, they shift the site of processive cleavage to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37, Aβ38) at the expense of Aβ42, without significantly affecting total Aβ production or Notch processing[6][8]. This approach offers a promising therapeutic window, reducing the pathogenic Aβ42 while avoiding the toxicity associated with GSIs.
This document provides a detailed guide to the preclinical characterization of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride , a novel compound posited to act as a GSM. Its chemical structure, featuring a trifluoromethyl group, is designed to enhance metabolic stability and blood-brain barrier penetration, making it a candidate for CNS-targeted therapies[9]. The following protocols outline the essential cell-based assays required to validate its activity, potency, and selectivity as a γ-secretase modulator.
Part 1: The Mechanism of γ-Secretase Modulation
To effectively design and interpret experiments, it is crucial to understand the underlying mechanism of γ-secretase and how GSMs alter its function. APP is first cleaved by β-secretase (BACE1), releasing a soluble ectodomain and leaving a 99-amino acid C-terminal fragment (C99) embedded in the membrane[1]. γ-Secretase, a complex of four proteins with Presenilin (PSEN) as the catalytic core, then subjects C99 to a series of cuts[7][10].
-
Initial ε-Cleavage: The first cut occurs near the cytoplasm-membrane interface, releasing the APP intracellular domain (AICD)[6].
-
Processive Carboxypeptidase-like Cleavage: From the ε-cleavage site, the enzyme performs subsequent cleavages every 3-4 amino acids, moving progressively through the transmembrane domain and releasing various Aβ species[1][6]. The primary pathways result in Aβ40 and Aβ42.
GSMs are believed to bind to an allosteric site on the γ-secretase complex or its substrate, inducing a conformational change[8]. This change favors the carboxypeptidase-like trimming process, leading to the production of shorter Aβ peptides and a corresponding reduction in the longer, pathogenic forms.
Caption: Mechanism of γ-Secretase Modulation.
Part 2: Experimental Characterization Workflow
A tiered approach is recommended to efficiently characterize a potential GSM. The workflow begins with a primary screen to confirm activity, followed by potency determination and critical selectivity assays to ensure a viable therapeutic profile.
Caption: Workflow for characterizing a novel GSM.
Part 3: Detailed Protocols
Protocol 1: Cell-Based Assay for Aβ Modulation
This protocol serves for both the primary screen (using a single concentration) and the dose-response analysis for IC50 determination (using a serial dilution). The core principle is to treat cells that overproduce the γ-secretase substrate (C99) with the test compound and then quantify the resulting Aβ peptides in the cell culture medium.
Rationale for Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing APP with the Swedish mutation (APPSwe) are commonly used. The Swedish mutation enhances β-secretase cleavage, leading to higher levels of C99 substrate and a more robust Aβ signal, which is ideal for screening[11].
-
Aβ Quantification: A sandwich ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay provides high sensitivity and specificity for different Aβ isoforms (Aβ40, Aβ42, Aβ38)[8].
Materials:
-
This compound
-
HEK-APPSwe cells
-
Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (for selection)
-
Assay Medium: Serum-free DMEM
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Commercially available ELISA or MSD kits for Human Aβ38, Aβ40, and Aβ42[3][5][12]
Procedure:
-
Cell Seeding:
-
Plate HEK-APPSwe cells in a 96-well plate at a density of ~30,000 cells/well in 100 µL of Complete Growth Medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and form a semi-confluent monolayer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create working stocks. For a 10-point dose-response, a 3-fold dilution series starting from 10 mM is common.
-
Further dilute these DMSO stocks into Assay Medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.
-
-
Compound Treatment:
-
Carefully aspirate the growth medium from the cells.
-
Add 100 µL of Assay Medium containing the appropriate concentration of the test compound (or vehicle control, e.g., 0.5% DMSO) to each well.
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well into a new 96-well plate or microcentrifuge tubes.
-
Centrifuge the collected medium briefly (e.g., 500 x g for 5 minutes) to pellet any cell debris.
-
The supernatant is now ready for Aβ analysis or can be stored at -80°C.
-
-
Aβ Quantification:
Data Analysis:
-
Convert raw signals to Aβ concentrations (pg/mL) using a standard curve generated from synthetic Aβ peptides.
-
Normalize the data to the vehicle-treated control wells (set to 100%).
-
For dose-response analysis, plot the normalized Aβ levels against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 (for Aβ42 reduction) and EC50 (for Aβ38 increase).
Protocol 2: Notch-Sparing Selectivity Assay
This protocol is essential to confirm that the compound is a true modulator and not an inhibitor. It assesses the compound's effect on the processing of Notch, the key off-target substrate for GSIs. A large window between the IC50 for Aβ42 reduction and Notch inhibition is a hallmark of a safe GSM candidate[13].
Rationale for Experimental Choices:
-
Assay Principle: A common method uses a cell line stably expressing a modified Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter[10]. When γ-secretase cleaves Notch, the released Notch Intracellular Domain (NICD) translocates to the nucleus and activates luciferase expression. A decrease in luminescence indicates inhibition of γ-secretase.
Materials:
-
Cell line stably co-transfected with a constitutively active Notch construct (NΔE) and a luciferase reporter (e.g., HEK293 or U2OS cells)[10].
-
Known γ-secretase inhibitor (e.g., DAPT) as a positive control for Notch inhibition[10].
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
White, opaque 96-well plates suitable for luminescence measurements.
Procedure:
-
Cell Seeding:
-
Plate the Notch-reporter cell line in a white, opaque 96-well plate at a density of ~20,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare and add the test compound and controls (vehicle, DAPT) to the cells using the same dose-response range tested in the Aβ assay.
-
Incubate for 24 hours at 37°C, 5% CO₂[10].
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate luminometer.
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells (set to 100%).
-
Plot the normalized luminescence against the log of the compound concentration.
-
Calculate the IC50 for Notch inhibition using a non-linear regression model.
-
Calculate the Therapeutic Index: Selectivity Ratio = Notch IC50 / Aβ42 IC50. A ratio >100 is generally considered desirable for a promising GSM candidate.
Part 4: Data Interpretation and Expected Results
A successful GSM candidate like this compound should exhibit a clear and specific pharmacological profile.
Hallmarks of a γ-Secretase Modulator:
-
Aβ42 Reduction: A potent, concentration-dependent decrease in the secretion of Aβ42.
-
Aβ38/37 Increase: A simultaneous, concentration-dependent increase in shorter Aβ peptides. The magnitude of the increase often mirrors the decrease in longer forms.
-
Minimal Effect on Aβ40/Total Aβ: Aβ40 levels may decrease slightly or remain unchanged at concentrations that potently lower Aβ42. Total Aβ levels should not be significantly inhibited.
-
Notch Sparing: No significant inhibition of Notch signaling at therapeutically relevant concentrations.
Hypothetical Data Summary for this compound:
| Assay Parameter | Endpoint | IC50 / EC50 (nM) | Interpretation |
| Aβ Modulation | Aβ42 Reduction | 50 nM | Potent modulation of pathogenic Aβ |
| Aβ40 Reduction | 1200 nM | Minimal effect on the major Aβ species | |
| Aβ38 Increase | 65 nM | Confirms shift in cleavage, not inhibition | |
| Selectivity | Notch Inhibition | >10,000 nM | High degree of safety, spares Notch pathway |
| Therapeutic Index | (Notch IC50 / Aβ42 IC50) | >200 | Excellent selectivity window |
These hypothetical results would position this compound as a potent and selective GSM, warranting further investigation in more complex models, such as primary neurons and in vivo animal models of Alzheimer's disease.
References
-
Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models. Retrieved from [Link]
-
Lanz, T. A., et al. (2013). An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. Journal of Neuroscience Methods, 213(1), 146-155. Retrieved from [Link]
-
Innoprot. (n.d.). Gamma secretase activity assay. Innoprot In Vitro CNS Assays. Retrieved from [Link]
-
Liao, P. C., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (131), 56787. Retrieved from [Link]
-
Li, Y. M., et al. (2000). A novel gamma-secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neurochemistry, 75(5), 2141-2148. Retrieved from [Link]
-
Wanngren, J., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 287(15), 11812-11824. Retrieved from [Link]
-
Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Creative Bioarray CellAssay. Retrieved from [Link]
-
Sato, T., et al. (2010). Activation and intrinsic γ-secretase activity of presenilin 1. Proceedings of the National Academy of Sciences, 107(48), 20647-20652. Retrieved from [Link]
-
Maesako, M., et al. (2024). Recording γ-secretase activity in living mouse brains. eLife, 12, RP94191. Retrieved from [Link]
-
Mei, H., et al. (2017). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 21(6), 897-902. Retrieved from [Link]
-
Li, Y., et al. (2007). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. Combinatorial Chemistry & High Throughput Screening, 10(5), 363-371. Retrieved from [Link]
-
Fu, Y., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. ACS Central Science, 6(6), 920-932. Retrieved from [Link]
-
Kounnas, M. Z., et al. (2017). Soluble Gamma-secretase Modulators Attenuate Alzheimer's β-amyloid Pathology and Induce Conformational Changes in Presenilin 1. EBioMedicine, 23, 75-86. Retrieved from [Link]
-
Toyn, J. H., et al. (2014). Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. International Journal of Alzheimer's Disease, 2014, 609859. Retrieved from [Link]
-
IBL International. (n.d.). Amyloid-β (1-42) ELISA. IBL International GMBH. Retrieved from [Link]
-
Eagle Biosciences. (n.d.). Mouse/Rat Tissue beta-Amyloid (1 - 42) ELISA Assay Kit. Eagle Biosciences. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
Rogers, K., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Journal of Alzheimer's Disease, 31(3), 481-496. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design. Fluorinated amino acids, in particular, offer a powerful tool to modulate the physicochemical and biological properties of peptides, often leading to enhanced metabolic stability, increased potency, and improved membrane permeability.[1][2][3][4][5] This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique fluorinated building block, (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, into peptide sequences. We will delve into the critical considerations for handling this specific reagent, from its initial preparation to its successful integration using both solid-phase and solution-phase peptide synthesis methodologies. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemistry for researchers at all levels.
Introduction: The Significance of Fluorinated Amino Acids in Peptide Therapeutics
The introduction of fluorine into organic molecules has become a pivotal strategy in drug discovery. In the realm of peptide therapeutics, the substitution of hydrogen with fluorine can have profound effects on a peptide's properties. The high electronegativity of fluorine can alter the electronic environment of the peptide backbone and side chains, influencing conformation and binding affinities.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can sterically shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug.[5]
This compound is a chiral building block of significant interest. Its trifluoromethyl group is known to enhance metabolic stability and membrane permeability, making it a valuable component in the design of protease inhibitors and other therapeutic agents.[6] This guide will provide the necessary technical details to successfully incorporate this promising, yet challenging, building block into novel peptide-based therapeutics.
Understanding the Starting Material: this compound
A critical aspect of incorporating this reagent is understanding its chemical nature. It is an amino acid amide hydrochloride . This presents a unique consideration compared to standard protected amino acids used in peptide synthesis, which typically have a free carboxylic acid for activation.
-
The Amide Terminus: The C-terminus is an amide (-CONH2) rather than a carboxylic acid (-COOH). Standard peptide coupling protocols are designed to activate a carboxylic acid for reaction with an amine. Therefore, direct incorporation of the amide is not feasible using conventional methods.
-
The Hydrochloride Salt: The primary amine is protonated as a hydrochloride salt. This requires a neutralization step before the amine can act as a nucleophile in a coupling reaction.
-
The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the α-amino group, potentially requiring more robust coupling conditions.[1][2]
Initial Consideration: Hydrolysis of the Amide to the Carboxylic Acid
For standard peptide synthesis workflows, the most direct approach is to first hydrolyze the C-terminal amide of this compound to the corresponding carboxylic acid, (R)-2-Amino-5,5,5-trifluoropentanoic acid. This can be achieved under acidic conditions, for example, by heating with 6 N aqueous hydrochloric acid.[7] Once hydrolyzed and appropriately N-protected (e.g., with Fmoc or Boc), the resulting amino acid can be utilized in standard solid-phase or solution-phase peptide synthesis protocols. A general procedure for this hydrolysis is outlined below.
Protocol 1: Acid Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in 6 N aqueous hydrochloric acid.
-
Heating: Heat the mixture to 100°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess acid and water.
-
Purification: The crude product, (R)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride, can be purified by recrystallization or by washing the ground crude product with a suitable organic solvent like acetonitrile.[7]
-
Characterization: Confirm the structure of the resulting carboxylic acid by NMR and mass spectrometry.
Following successful hydrolysis and purification, the resulting (R)-2-Amino-5,5,5-trifluoropentanoic acid can be Nα-protected with a suitable protecting group (e.g., Fmoc or Boc) for use in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing the Trifluorinated Amino Acid
Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a research setting.[8][9][10] The following protocols assume the use of the hydrolyzed and Nα-Fmoc protected (R)-2-Amino-5,5,5-trifluoropentanoic acid.
General SPPS Workflow
The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for SPPS Incorporation
This protocol outlines a manual SPPS procedure using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected (R)-2-Amino-5,5,5-trifluoropentanoic acid
-
Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)[8]
-
Other Fmoc-protected amino acids
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF[8]
-
Solvents: DMF, DCM, MeOH
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Scavengers as needed based on peptide sequence
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-(R)-2-Amino-5,5,5-trifluoropentanoic acid:
-
In a separate vial, pre-activate the Fmoc-(R)-2-Amino-5,5,5-trifluoropentanoic acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like DIPEA (2 equivalents relative to the amino acid) in DMF for 1-5 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Due to the potential for reduced reactivity from the trifluoromethyl group, a longer coupling time and/or double coupling may be necessary.[1][2]
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature. The specific cocktail may need to be optimized based on the other amino acids in the sequence.[14]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.[15]
Choice of Coupling Reagents
The choice of coupling reagent is critical, especially for incorporating sterically hindered or electron-deficient amino acids.[8][16]
| Coupling Reagent | Advantages | Considerations |
| HATU | High reactivity, effective for hindered couplings, low racemization.[12] | Higher cost. |
| HBTU/TBTU | Good reactivity, commonly used.[17] | Can cause guanidinylation of the free amine.[13] |
| PyBOP | Strong coupling reagent, good for hindered amino acids.[13] | Byproducts can be difficult to remove. |
| DCC/DIC | Inexpensive. | Can cause significant racemization, formation of insoluble urea byproducts (with DCC). |
For (R)-2-Amino-5,5,5-trifluoropentanoic acid, a high-reactivity uronium or phosphonium salt-based reagent like HATU or PyAOP is recommended to overcome the potential deactivating effect of the trifluoromethyl group.[13][16]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [myskinrecipes.com]
- 7. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies: (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Introduction: A Novel Probe for Arginine-Metabolizing Enzymes
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral amino acid derivative with significant potential as a tool for biochemical and pharmacological research. Its structure, featuring a trifluoromethyl group, offers enhanced metabolic stability and membrane permeability, making it an attractive candidate for the design of enzyme inhibitors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition studies, with a primary focus on nitric oxide synthase (NOS) and a secondary consideration of arginase.
The core structure of this compound is analogous to L-arginine, the endogenous substrate for both nitric oxide synthase and arginase. This structural similarity forms the basis for its potential inhibitory activity against these two key enzymes, which play critical roles in a multitude of physiological and pathological processes.
Nitric oxide synthase is a family of enzymes responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response.[2] Conversely, arginase competes with NOS for the common substrate L-arginine, catalyzing its hydrolysis to L-ornithine and urea.[3] Dysregulation of both NOS and arginase activity is implicated in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making them important therapeutic targets.
While the bulky trifluoromethyl group in a similar L-arginine analogue has been reported to hinder binding to the constricted active site of arginase, its presence in other molecules has been shown to be compatible with potent inhibition of nitric oxide synthase.[4][5] This suggests that this compound may serve as a valuable selective inhibitor for dissecting the intricate interplay between these two enzyme systems.
This guide will provide detailed protocols for the initial characterization of this compound as an enzyme inhibitor, including the determination of its half-maximal inhibitory concentration (IC50) and the elucidation of its mechanism of inhibition.
Getting Started: Reagent Preparation and Handling
Proper preparation and handling of this compound and other reagents are critical for obtaining reliable and reproducible results.
Inhibitor Stock Solution
-
Molecular Weight: 206.59 g/mol
-
Solubility: Soluble in aqueous buffers. For initial experiments, prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in ultrapure water or a suitable buffer (e.g., Tris-HCl or HEPES).
-
Preparation:
-
Accurately weigh a small amount of this compound.
-
Calculate the volume of solvent required to achieve the desired stock concentration.
-
Add the solvent to the solid and vortex until fully dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme and Substrate Solutions
-
Enzymes: Recombinant human nitric oxide synthase (inducible, endothelial, or neuronal isoforms) and arginase (I or II) can be obtained from various commercial suppliers. Follow the manufacturer's instructions for storage and handling.
-
Substrates:
-
L-Arginine: Prepare a stock solution (e.g., 100 mM) in the appropriate assay buffer.
-
NADPH (for NOS assays): Prepare a fresh stock solution (e.g., 10 mM) in the assay buffer immediately before use, as it is unstable.
-
Assay Buffers
The optimal buffer composition will depend on the specific enzyme and assay format. Always refer to the manufacturer's recommendations for commercial assay kits.
-
Typical NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing cofactors such as NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (BH4).
-
Typical Arginase Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing MnCl2.
Protocol 1: Determination of IC50 for Nitric Oxide Synthase Inhibition
This protocol describes a colorimetric method for determining the IC50 value of this compound against a specific NOS isoform. The assay measures the production of nitric oxide, which is rapidly converted to nitrite and nitrate. The total nitrite concentration is then quantified using the Griess reagent.[5][6]
Experimental Workflow
Caption: Workflow for NOS IC50 determination.
Step-by-Step Procedure
-
Prepare a 96-well microplate:
-
Blank wells: Contain all reagents except the enzyme.
-
Control wells (0% inhibition): Contain all reagents, including the enzyme and vehicle (the solvent used for the inhibitor).
-
Inhibitor wells: Contain all reagents, including the enzyme and varying concentrations of this compound.
-
-
Prepare serial dilutions of the inhibitor: From your stock solution, prepare a series of dilutions in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 1 mM).
-
Add reagents to the wells:
-
Add the appropriate volume of assay buffer to all wells.
-
Add the vehicle or the inhibitor dilutions to the respective wells.
-
Add the NOS enzyme to all wells except the blank wells.
-
-
Initiate the reaction: Add the L-arginine and NADPH solution to all wells to start the enzymatic reaction. The final reaction volume is typically 200 µL.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop color:
-
Add the Griess reagent I to all wells, followed by Griess reagent II.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measure absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Data Presentation
| Inhibitor Concentration (µM) | Absorbance (540 nm) | % Inhibition |
| 0 (Control) | 0.850 | 0 |
| 0.1 | 0.810 | 4.7 |
| 1 | 0.650 | 23.5 |
| 10 | 0.430 | 49.4 |
| 100 | 0.210 | 75.3 |
| 1000 | 0.100 | 88.2 |
Protocol 2: Determination of IC50 for Arginase Inhibition
This protocol outlines a colorimetric method to determine the IC50 value of this compound against arginase. The assay measures the amount of urea produced from the hydrolysis of L-arginine.
Experimental Workflow
Caption: Workflow for Arginase IC50 determination.
Step-by-Step Procedure
-
Prepare a 96-well microplate: Set up blank, control, and inhibitor wells as described in the NOS IC50 protocol.
-
Prepare serial dilutions of the inhibitor: Prepare dilutions in the arginase assay buffer.
-
Activate the arginase enzyme: Pre-incubate the arginase enzyme with MnCl2 according to the manufacturer's instructions.
-
Add reagents to the wells:
-
Add the assay buffer to all wells.
-
Add the vehicle or inhibitor dilutions to the respective wells.
-
Add the activated arginase enzyme to all wells except the blank wells.
-
-
Initiate the reaction: Add the L-arginine solution to all wells.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction: Add an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water) to stop the enzymatic reaction.
-
Develop color: Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone) and incubate at 95-100°C for 30-60 minutes.
-
Measure absorbance: After cooling the plate to room temperature, read the absorbance at 430 nm.
-
Data analysis: Follow the same data analysis steps as outlined in the NOS IC50 protocol.
Protocol 3: Mechanism of Inhibition Studies using Lineweaver-Burk Plots
Once the IC50 value is determined, the next step is to understand how this compound inhibits the enzyme. Lineweaver-Burk plots provide a graphical method to distinguish between competitive, non-competitive, and uncompetitive inhibition.[8][9]
Principle
The Lineweaver-Burk plot is a double reciprocal plot of the Michaelis-Menten equation, where 1/velocity (1/V) is plotted against 1/[Substrate] (1/[S]). This linearization of the enzyme kinetics data allows for the determination of key parameters:
-
Vmax (maximum velocity): The reciprocal of the y-intercept.
-
Km (Michaelis constant): -1 times the reciprocal of the x-intercept.
By performing the enzyme assay at different substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined by observing the changes in Vmax and Km.[10]
Experimental Design
-
Select a fixed concentration of this compound (typically around its IC50 value).
-
Prepare a range of substrate (L-arginine) concentrations.
-
Perform the enzyme assay (either NOS or arginase) for each substrate concentration under three conditions:
-
No inhibitor.
-
With the selected concentration of the inhibitor.
-
With a higher concentration of the inhibitor (e.g., 2x or 5x the IC50).
-
-
Measure the initial reaction velocity (V) for each condition.
Data Analysis and Interpretation
-
Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V).
-
Plot 1/V versus 1/[S] for each inhibitor concentration on the same graph.
-
Analyze the resulting lines to determine the mechanism of inhibition:
-
Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged), but the x-intercepts will be different (Km increases).
-
Non-competitive Inhibition: The lines will intersect at the x-axis (Km is unchanged), but the y-intercepts will be different (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are decreased).
-
Visualization of Inhibition Mechanisms
Caption: Lineweaver-Burk plots for different inhibition types.
Trustworthiness and Self-Validation
To ensure the validity of your results, incorporate the following controls and practices into your experimental design:
-
Positive Controls: Use a known inhibitor for the target enzyme (e.g., L-NAME for NOS, or nor-NOHA for arginase) to validate the assay system.[11][12]
-
Solvent Controls: Ensure that the solvent used to dissolve the inhibitor does not affect enzyme activity at the concentrations used.
-
Linear Range: Confirm that the enzyme reaction is in the linear range with respect to time and enzyme concentration.
-
Reproducibility: Perform all experiments in triplicate and repeat the entire experiment on different days to ensure reproducibility.
Conclusion and Future Directions
This compound represents a promising chemical tool for the study of arginine-metabolizing enzymes. The protocols outlined in this application note provide a robust framework for its initial characterization as an enzyme inhibitor. Based on existing literature, it is hypothesized that this compound will exhibit a more pronounced inhibitory effect on nitric oxide synthase than on arginase.
Further studies should aim to:
-
Determine the Ki (inhibition constant) for a more precise measure of inhibitor potency.
-
Investigate the selectivity of the inhibitor against different isoforms of NOS (nNOS, eNOS, iNOS) and arginase (ARG1, ARG2).
-
Conduct cell-based assays to assess the inhibitor's efficacy in a more physiological context.
-
Explore the structure-activity relationship by synthesizing and testing related analogues.
By systematically applying these methodologies, researchers can effectively elucidate the inhibitory profile of this compound and unlock its potential as a valuable probe for advancing our understanding of the complex roles of nitric oxide synthase and arginase in health and disease.
References
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
-
Saha, K., et al. (2010). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH Public Access. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Retrieved from [Link]
-
Christianson, D. W., et al. (2011). Synthesis of a New Trifluoromethylketone Analogue of L-Arginine and Contrasting Inhibitory Activity Against Human Arginase I and Histone Deacetylase 8. NIH Public Access. Retrieved from [Link]
-
Moore, P. K., et al. (1996). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 118(6), 1589-1597. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]
-
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of Medicinal Chemistry, 56(6), 2568-2580. Retrieved from [Link]
-
Daghigh, F., et al. (1994). N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase. Biochemical and Biophysical Research Communications, 202(1), 174-180. Retrieved from [Link]
-
Boucher, J. L., et al. (1999). Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. British Journal of Pharmacology, 127(3), 747-754. Retrieved from [Link]
-
Pfeiffer, S., et al. (1997). Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine. Life Sciences, 60(20), 1803-1809. Retrieved from [Link]
-
Víteček, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012, 318087. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of a New Trifluoromethylketone Analogue of L-Arginine and Contrasting Inhibitory Activity Against Human Arginase I and Histone Deacetylase 8. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Retrieved from [Link]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of Biological Chemistry, 269(42), 26677-26683. Retrieved from [Link]
-
ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
Sources
- 1. Mapping Arginase Expression with 18F-Fluorinated Late-Generation Arginase Inhibitors Derived from Quaternary α-Amino Acids | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]
- 4. Synthesis of a New Trifluoromethylketone Analogue of L-Arginine and Contrasting Inhibitory Activity Against Human Arginase I and Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride in Neuropharmacology Research
Introduction: The Strategic Advantage of Fluorination in CNS Drug Discovery
In the intricate landscape of neuropharmacology, the pursuit of novel therapeutic agents is relentless. A significant challenge lies in designing molecules that not only possess high affinity and selectivity for their intended neural targets but also exhibit favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier (BBB). (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride emerges as a compound of interest, strategically designed to leverage the unique properties of fluorine. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for CNS-targeted drugs[1][2]. This chiral building block, therefore, represents a valuable starting point for the synthesis of novel probes and potential therapeutics for a range of neurological disorders.
While direct neuropharmacological studies on this compound are not yet prevalent in published literature, its structural motifs and the known applications of similar fluorinated amino acids provide a strong rationale for its investigation. For instance, the corresponding (S)-enantiomer of the carboxylic acid has been utilized in the development of γ-secretase inhibitors, a key target in Alzheimer's disease research. This precedent underscores the potential for this class of compounds to modulate critical CNS pathways.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining potential applications and detailed experimental protocols to explore the neuropharmacological profile of this compound. The proposed studies are grounded in established methodologies and the logical extrapolation of the compound's likely biochemical behavior.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is fundamental for its effective use in research.
| Property | Value | Reference |
| CAS Number | 1146699-58-2 | [3] |
| Molecular Formula | C₅H₁₀ClF₃N₂O | [3] |
| Molecular Weight | 206.59 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents such as DMSO and methanol. | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [3] |
Note on Handling: this compound should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A material safety data sheet (MSDS) should be consulted for detailed safety information.
Proposed Neuropharmacological Applications and Rationale
Based on its chemical structure, this compound is a promising candidate for investigation in several areas of neuropharmacology.
Protease Inhibition in Neurodegenerative Diseases
Rationale: The amino amide scaffold is a common feature in many protease inhibitors. Proteases play a critical role in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease (e.g., β-secretase and γ-secretase) and Parkinson's disease. The trifluoromethyl group can enhance the binding affinity and metabolic stability of protease inhibitors[1].
Potential Targets:
-
β-Secretase (BACE1): A key enzyme in the production of amyloid-β peptides.
-
γ-Secretase: Involved in the final step of amyloid-β generation.
-
Caspases: A family of proteases involved in apoptosis, which is implicated in neuronal cell death.
-
Calpains: Calcium-activated neutral proteases involved in synaptic plasticity and neurodegeneration.
Modulation of Neurotransmitter Systems
Rationale: The primary amine and amide functionalities present in the molecule could allow it to interact with various neurotransmitter receptors or transporters. The trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to selective interactions.
Potential Targets:
-
Glutamate Receptors (e.g., NMDA, AMPA): As an amino acid derivative, it could potentially modulate excitatory neurotransmission.
-
GABA Receptors: It might interact with inhibitory neurotransmission pathways.
-
Serotonin (5-HT) and Dopamine Receptors: The overall structure could serve as a scaffold for developing ligands for these monoamine receptors, which are crucial targets in psychiatric disorders[4][5][6].
Experimental Protocols
The following protocols provide a roadmap for the initial characterization of the neuropharmacological activity of this compound.
Protocol 1: In Vitro Enzyme Inhibition Assays
This protocol describes a general workflow for screening the compound against a panel of neurologically relevant proteases.
Caption: Workflow for in vitro enzyme inhibition screening.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human proteases (e.g., BACE1, caspases) and their corresponding fluorogenic or chromogenic substrates according to the manufacturer's instructions.
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of assay buffer. b. Add 10 µL of the compound at various concentrations (or DMSO as a vehicle control). c. Add 20 µL of the enzyme solution and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 20 µL of the substrate solution. e. Immediately begin kinetic reading on a fluorescence or absorbance plate reader at the appropriate wavelengths for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (V₀) for each concentration. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assays for CNS Receptor Screening
This protocol outlines a method to screen the compound for binding affinity to a panel of CNS receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest or from specific brain regions (e.g., cortex, hippocampus).
-
Binding Assay (96-well filter plate format): a. To each well, add 50 µL of binding buffer. b. Add 25 µL of the compound at various concentrations (or vehicle). c. Add 25 µL of the appropriate radioligand (e.g., [³H]-DAMGO for opioid receptors, [³H]-MK-801 for NMDA receptors). d. Add 100 µL of the membrane preparation. e. Incubate for a specified time at a specific temperature (e.g., 60 minutes at 25°C). f. Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester. g. Wash the filters with ice-cold wash buffer. h. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand) from total binding. b. Plot the percent specific binding versus the logarithm of the compound concentration. c. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Neuroprotection Assay in a Cell-Based Model of Neurotoxicity
This protocol assesses the potential neuroprotective effects of the compound against a neurotoxin in a neuronal cell line.
Caption: Workflow for in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media. Seed cells into a 96-well plate at a suitable density. Differentiate the cells into a more mature neuronal phenotype if required for the model.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound for 1-2 hours. b. Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or oligomeric amyloid-β for an Alzheimer's disease model. c. Include control wells (vehicle only, toxin only, compound only). d. Incubate for 24-48 hours.
-
Cell Viability Assessment: a. Assess cell viability using a standard method such as the MTT assay or LDH release assay. b. For the MTT assay, incubate cells with MTT reagent, then solubilize the formazan crystals and measure the absorbance.
-
Data Analysis: a. Normalize the viability data to the vehicle-treated control group. b. Plot the percent viability versus the logarithm of the compound concentration. c. Determine the EC₅₀ value for neuroprotection.
Protocol 4: Preliminary In Vivo Pharmacokinetic and Brain Penetration Study
This protocol provides a basic framework for assessing the compound's ability to cross the BBB in a rodent model.
Step-by-Step Methodology:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples and brain tissue.
-
Sample Processing: a. Process blood to obtain plasma. b. Homogenize brain tissue. c. Extract the compound from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.
-
Bioanalysis: a. Quantify the concentration of the compound in plasma and brain samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life). b. Determine the brain-to-plasma concentration ratio at each time point to assess BBB penetration.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for neuropharmacology research. Its design incorporates features known to be advantageous for CNS drug discovery. The protocols outlined in this guide provide a systematic approach to elucidating its biological activity, from initial in vitro screening to preliminary in vivo characterization. Successful outcomes from these studies could pave the way for more extensive preclinical development, including efficacy testing in animal models of specific neurological and psychiatric disorders, and detailed mechanism of action studies. The strategic application of such fluorinated building blocks will undoubtedly continue to be a cornerstone of innovation in the quest for novel and effective treatments for diseases of the central nervous system.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Berger, M. L. (2000). Tryptamine derivatives as non-competitive N-methyl-d-aspartate receptor blockers: studies using [3H]MK-801 binding in rat hippocampal membranes. European Journal of Pharmacology, 409(3), 307-313. Available at: [Link]
-
PubChem. (R)-2-Amino-5-phosphonopentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., ... & Soloshonok, V. A. (2019). Practical Method for Preparation of (S)-2-Amino-5, 5, 5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 84(17), 11251-11259. Available at: [Link]
-
Westkaemper, R. B., Runyon, S. P., Bondarev, M. L., Savage, J. E., Roth, B. L., & Glennon, R. A. (1999). 9-(Aminomethyl)-9, 10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist. European journal of pharmacology, 380(1), R5-R7. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. 5-HT (5-Hydroxytryptamine). Available at: [Link]
-
Dong, X., Sun, H., & Zhang, A. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Molecules, 26(21), 6435. Available at: [Link]
-
Stenfors, C., Hallerbäck, T., Larsson, L. G., Wallsten, C., & Ross, S. B. (2004). Pharmacology of a novel selective 5-hydroxytryptamine1B receptor antagonist, AR-A000002. Naunyn-Schmiedeberg's archives of pharmacology, 369(3), 330-337. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound; CAS No.: 1146699-58-2 [chemshuttle.com]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Welcome to the technical support center for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, particularly solubility issues, encountered when working with this compound. Here, we provide in-depth, evidence-based solutions and protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral building block used in the synthesis of biologically active compounds.[1] Its key features are the trifluoromethyl group and the amino and amide functionalities. These characteristics make it a valuable component in pharmaceutical development, particularly in the design of protease inhibitors and other therapeutic agents.[1] The trifluoromethyl group often enhances metabolic stability and membrane permeability, which can improve a drug candidate's pharmacokinetic profile.[1][2] It is also used in medicinal chemistry for structure-activity relationship (SAR) studies, especially for drugs targeting the central nervous system, as fluorination can aid in crossing the blood-brain barrier.[1]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, several factors can contribute to dissolution challenges.[3][4]
-
The "Common Ion Effect": If your buffer contains chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt.[4][5] This is particularly relevant for compounds that are only slightly soluble in water to begin with.[5]
-
pH of the Solution: The solubility of amine salts is highly pH-dependent. The pH of your solution will influence the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the compound.
-
Intrinsic Properties of the Molecule: The trifluoromethyl group, while offering benefits like increased lipophilicity and metabolic stability, can also contribute to lower aqueous solubility.[2][6][7] The overall structure of the molecule, including the amide group, plays a role in its interaction with water molecules.[8]
Q3: What is the general solubility profile of this compound?
-
Polar Protic Solvents: Expected to have some solubility in water, methanol, and ethanol, particularly with pH adjustment.
-
Polar Aprotic Solvents: May show good solubility in solvents like DMSO and DMF.
-
Nonpolar Solvents: Likely to have poor solubility in solvents such as hexane and toluene.
It is always recommended to perform preliminary solubility tests with small amounts of the compound in your desired solvent systems.
Section 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound.
Initial Assessment: Visualizing the Problem
Before diving into complex solutions, it's crucial to correctly identify the problem. The following flowchart outlines the initial steps.
Caption: Initial assessment of solubility issues.
Protocol 1: Systematic Approach to Solvent and pH Screening
This protocol will guide you through a systematic process to find a suitable solvent system.
Objective: To determine an optimal solvent or solvent mixture and pH for dissolving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)
-
Aqueous buffers with a range of pH values (e.g., pH 4, 7, 9)
-
Vortex mixer
-
Small-volume glass vials
Procedure:
-
Preparation: Weigh out a small, precise amount of the compound into several vials (e.g., 1 mg).
-
Solvent Addition: To each vial, add a small, measured volume of a single solvent (e.g., 100 µL).
-
Initial Dissolution Attempt: Vortex each vial vigorously for 1-2 minutes. Observe for complete dissolution.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently warm the vials (e.g., to 40-50°C) and vortex again. Note any changes in solubility.
-
pH Adjustment (for aqueous systems): For vials containing aqueous buffers, observe the solubility at different pH values. If necessary, you can titrate with dilute acid or base to fine-tune the pH, but be mindful of potential degradation.
-
Co-solvents: If single solvents are ineffective, create binary mixtures (e.g., water:ethanol, water:DMSO) at different ratios (e.g., 9:1, 1:1, 1:9) and repeat steps 2-4. The use of co-solvents can significantly increase the solubility of poorly soluble compounds.[9][10]
-
Record Observations: Meticulously record the solubility in each solvent and condition.
Data Summary Table:
| Solvent/Condition | Room Temperature Solubility (mg/mL) | Solubility with Heating (mg/mL) | Observations |
| Deionized Water | |||
| pH 4 Buffer | |||
| pH 7 Buffer | |||
| pH 9 Buffer | |||
| Ethanol | |||
| DMSO | |||
| 9:1 Water:Ethanol |
Advanced Solubility Enhancement Techniques
If basic solvent and pH screening are insufficient, consider these more advanced methods.
Technique 1: Cosolvency
-
Principle: Cosolvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar or poorly water-soluble compounds.[10] They work by reducing the polarity of the aqueous environment.
-
Common Cosolvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[10][11]
-
Application: Based on your screening results, you can optimize the ratio of the cosolvent to the aqueous buffer to achieve the desired concentration.
Technique 2: Solid Dispersions
-
Principle: This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid state.[11][12] This can enhance the dissolution rate by presenting the compound in a more readily dissolvable form.
-
Common Carriers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are common choices.[10]
-
Methods of Preparation:
-
Solvent Evaporation: Dissolve both the compound and the carrier in a common solvent and then evaporate the solvent.
-
Melt Extrusion: Mix the compound with a molten carrier and then cool and solidify the mixture.
-
Technique 3: Particle Size Reduction
-
Principle: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[9][10][12]
-
Methods:
Logical Flow for Technique Selection:
Caption: Decision tree for advanced solubility enhancement.
Section 3: Understanding the Molecular Properties
A deeper understanding of the molecular structure can provide insights into its solubility behavior.
| Feature | Implication for Solubility |
| (R)-Stereocenter | Chirality generally does not significantly impact solubility unless a chiral solvent or co-solute is used. |
| Primary Amine (-NH2) | Can be protonated to form a positively charged ammonium group (-NH3+), which enhances aqueous solubility, especially at acidic pH. |
| Amide (-CONH2) | The amide group is polar and can participate in hydrogen bonding, which contributes to solubility in polar solvents.[8] |
| Trifluoromethyl (-CF3) group | This group is highly electronegative and increases the lipophilicity of the molecule.[2][6][7] This can decrease aqueous solubility but may improve solubility in nonpolar organic solvents.[6] |
| Hydrochloride Salt | The salt form is designed to improve aqueous solubility by ensuring the amine group is protonated.[3] However, the common ion effect can counteract this benefit in the presence of chloride ions.[4][5] |
Section 4: References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Journal of Applied Pharmaceutical Science. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. Trifluoromethyl group. [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Beilstein Journal of Organic Chemistry. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
ResearchGate. Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. ijprdjournal.com [ijprdjournal.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Welcome to the technical support guide for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in solution. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results. The trifluoromethyl group in this molecule significantly enhances metabolic stability and membrane permeability, making it a valuable building block in pharmaceutical development, particularly for protease inhibitors.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound solutions.
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1:
-
Solid Form: The solid hydrochloride salt should be stored at 2-8°C, sealed in a dry environment.[2]
-
Solutions: For optimal stability, aqueous solutions should be prepared fresh. If short-term storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of amino acids in solution is highly dependent on pH and temperature.[3][4]
Q2: What solvents are compatible with this compound?
A2: The hydrochloride salt is generally soluble in aqueous buffers. For non-aqueous applications, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. However, the stability in these organic solvents may differ from aqueous solutions, and it is advisable to perform a stability study for your specific experimental conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of amino amides in solution is significantly influenced by pH.
-
Acidic Conditions (pH < 4): The amide bond is susceptible to acid-catalyzed hydrolysis, which would yield (R)-2-amino-5,5,5-trifluoropentanoic acid and ammonia. For some amino acids, acidic conditions (e.g., 0.1 N HCl) can lead to degradation.[3]
-
Neutral Conditions (pH 6-8): Generally, the compound exhibits its best stability in this range. However, prolonged storage at room temperature should still be avoided.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide bond can occur. Additionally, at high pH, the free amine can be more reactive.
Q4: What are the potential degradation pathways for this compound in solution?
A4: The primary degradation pathway is the hydrolysis of the primary amide to a carboxylic acid. Another potential, though less common, reaction under certain conditions could involve the amino group. The trifluoromethyl group itself is generally very stable to chemical and thermal degradation.[5]
Q5: Is this compound sensitive to light or oxidation?
A5: While the trifluoromethyl group is robust[5], it is good practice to protect solutions from light, especially for long-term storage, to prevent potential photochemically induced reactions. The amino group could be susceptible to oxidation, so degassing solvents and using antioxidants may be considered for sensitive applications.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues encountered when working with this compound.
Problem 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause 1: Degradation of the compound in the stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution. Compare the results with those obtained from the old stock.
-
Verify the pH of your assay buffer. Ensure it is within the optimal stability range (pH 6-8).
-
Analyze the stock solution for degradation products. Use analytical techniques like HPLC-MS to check for the presence of the corresponding carboxylic acid.[6]
-
-
-
Potential Cause 2: Interaction with other components in the assay medium.
-
Troubleshooting Steps:
-
Run a control experiment. Incubate the compound in the assay medium without the biological system (e.g., cells or enzymes) and analyze for degradation over time.
-
Investigate potential incompatibilities. Certain additives or high concentrations of other reagents could potentially accelerate degradation.
-
-
Problem 2: Unexpected peaks observed during HPLC analysis.
-
Potential Cause 1: On-column degradation.
-
Troubleshooting Steps:
-
Modify the mobile phase. Avoid highly acidic or basic mobile phases if possible. A mobile phase with a pH between 3 and 7 is generally a good starting point.
-
Adjust the column temperature. Lowering the temperature can sometimes reduce on-column degradation.
-
Use a different column chemistry. A column with a different stationary phase may be less reactive.
-
-
-
Potential Cause 2: Sample degradation during preparation or in the autosampler.
-
Troubleshooting Steps:
-
Minimize the time between sample preparation and injection.
-
Use a cooled autosampler set to a low temperature (e.g., 4°C) to maintain sample integrity.
-
Ensure the diluent used for sample preparation is at an appropriate pH.
-
-
Problem 3: Low yield or incomplete reaction in peptide synthesis.
-
Potential Cause 1: Deactivation of the amino group. The electron-withdrawing effect of the fluorine atoms can decrease the nucleophilicity of the amino group, making coupling reactions more challenging.[7]
-
Troubleshooting Steps:
-
Use a more potent coupling reagent. Consider using reagents like HATU or HCTU.
-
Increase the reaction time and/or temperature. Monitor the reaction progress carefully to avoid side reactions.
-
Add a non-nucleophilic base. The addition of a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine can facilitate the coupling reaction.
-
-
-
Potential Cause 2: Steric hindrance. The trifluoromethyl group can create steric bulk, which may hinder the approach of reagents.
-
Troubleshooting Steps:
-
Choose coupling reagents with smaller leaving groups.
-
Optimize the stoichiometry of the reactants. A slight excess of the coupling reagent and the amino acid may be necessary.
-
-
Section 3: Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a method to determine the stability of the compound at different pH values and temperatures.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC system with UV or MS detector
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in HPLC-grade water (e.g., 10 mg/mL).
-
Prepare test solutions by diluting the stock solution into each of the three buffers (pH 4.0, 7.4, and 9.0) to a final concentration of 1 mg/mL.
-
Divide each test solution into two sets of aliquots.
-
Incubate one set of aliquots at room temperature (25°C) and the other set at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition.
-
Immediately analyze the aliquots by HPLC. A reverse-phase C18 column is a suitable starting point. The mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 40°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 99 | 92 |
| 4 | 90 | 98 | 85 |
| 8 | 82 | 96 | 75 |
| 24 | 65 | 92 | 50 |
| 48 | 45 | 85 | 30 |
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting inconsistent assay results.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- MySkinRecipes. This compound.
-
Molecules. Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. [Link]
- PMC - PubMed Central.
-
MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]
-
PubMed. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]
- RSC Publishing. Analytical Methods.
-
PubMed. Stability of solutions of essential amino acids. [Link]
-
PubMed. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2365-80-2|2-Amino-5,5,5-trifluoropentanoic acid|BLD Pharm [bldpharm.com]
- 3. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of solutions of essential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Chiral Separation of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Welcome to the dedicated technical support guide for the chiral separation of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance. We will move beyond simple protocols to explain the reasoning behind methodological choices, helping you troubleshoot effectively and develop robust separation methods.
The target molecule, a trifluorinated amino amide, presents a unique challenge due to its polarity and the presence of a primary amine. This guide is structured to address these specific properties, offering a logical workflow from method selection to fine-tuning and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when approaching this specific chiral separation.
Q1: What is the best chromatographic technique for separating this compound?
A1: Both chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this type of separation.[1][2]
-
Chiral HPLC is a robust and widely accessible technique. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice and have a high success rate, particularly in normal phase mode.[3][4]
-
Chiral SFC is frequently preferred for its speed, reduced organic solvent consumption, and high efficiency. The low viscosity of supercritical CO2 allows for faster separations. Given the polarity of your compound, SFC with polar modifiers is an excellent option to explore.[5][6]
For initial screening, SFC can offer faster results. However, HPLC remains a reliable workhorse, and many labs are more readily equipped for it.
Q2: Which type of chiral stationary phase (CSP) should I start with?
A2: For compounds containing amino and amide groups, polysaccharide-based CSPs are the most successful and versatile. Specifically, start with columns derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) .[7][8]
-
Recommended Starting Columns:
These phases provide a complex steric environment and engage in hydrogen bonding, dipole, and π-π interactions, which are crucial for resolving enantiomers like yours.[9][10] Screening on both a cellulose and an amylose phase is a standard industry practice to quickly find a successful "hit".[4]
Q3: Why is a basic additive necessary in the mobile phase?
A3: Your molecule contains a primary amine, which is basic. This group can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution.[3]
A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is added to the mobile phase.[3][11] This additive competes with your analyte for the active silanol sites, effectively masking them and resulting in symmetrical, well-defined peaks.[3]
Q4: Can I use reversed-phase (RP) mode for this separation?
A4: While normal phase (NP) or polar organic modes are generally more successful for polysaccharide CSPs, reversed-phase is possible.[12] However, for a polar compound like 2-Amino-5,5,5-trifluoropentanamide, retention in RP might be very low, leading to poor separation. Derivatization of the amino group (e.g., with an FMOC group) can increase hydrophobicity, making RP a more viable option.[13] For the underivatized hydrochloride salt, starting with NP or SFC is the most logical and time-efficient approach.
Part 2: Experimental Protocols & Method Development
This section provides a detailed, step-by-step guide to developing a robust chiral separation method.
Initial Screening Protocol (HPLC/SFC)
The goal of the initial screen is to quickly identify a suitable CSP and mobile phase system.
1. Sample Preparation:
- Accurately weigh and dissolve the (R,S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride racemate.
- Crucially, dissolve the sample in the initial mobile phase or a solvent with weaker elution strength to prevent peak distortion.[3] A typical starting concentration is 0.5 - 1.0 mg/mL.
2. Chromatographic Systems & Columns:
- System: Standard HPLC or SFC system with UV detection.
- Columns:
- Lux Cellulose-1 (or equivalent), 250 x 4.6 mm, 5 µm[9]
- Lux Amylose-1 (or equivalent), 250 x 4.6 mm, 5 µm[8]
- Temperature: Ambient (to start).
3. Initial Screening Conditions:
| Parameter | HPLC (Normal Phase) | SFC |
| Mobile Phase A | n-Hexane or n-Heptane | Supercritical CO2 |
| Mobile Phase B | 2-Propanol (IPA) or Ethanol | Methanol (MeOH) or Ethanol |
| Additive | 0.1% Diethylamine (DEA) in the alcohol portion | 0.1% Diethylamine (DEA) in the alcohol modifier |
| Initial Gradient | 90:10 (A:B) to 50:50 (A:B) over 10-15 min | 95:5 (A:B) to 60:40 (A:B) over 5-10 min |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 210-220 nm (due to lack of strong chromophore) | UV at 210-220 nm |
| Back Pressure (SFC) | N/A | 150 bar |
Rationale:
-
Mobile Phase: A simple alkane/alcohol system (for HPLC) or CO2/alcohol system (for SFC) is the standard for chiral screening.[4][11] Ethanol and IPA are chosen as they can significantly alter selectivity.[11]
-
Additive: 0.1% DEA is a standard starting concentration to ensure good peak shape for a basic analyte.[3][14]
-
Gradient: A screening gradient allows you to survey a range of solvent strengths quickly to determine if a separation is possible and where the compound elutes.
Method Development & Optimization Workflow
Once a "hit" (any sign of peak splitting or separation) is identified, the next step is optimization.
Caption: Chiral Method Optimization Workflow.
Optimization Steps:
-
Switch to Isocratic: Based on the gradient run, estimate the mobile phase composition where the compound elutes and set that as your isocratic condition. This improves reproducibility.
-
Adjust Alcohol Percentage: Small changes in the alcohol percentage can have a large impact on retention time and resolution.
-
Change the Alcohol Modifier: If resolution is poor with IPA, switch to Ethanol, and vice-versa.[14] This often provides different selectivity.
-
Optimize Additive Concentration: Vary the DEA concentration (e.g., 0.05% to 0.2%). Too little may not cover all active sites; too much can sometimes reduce efficiency.[14]
-
Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral recognition.[3] Screening at different temperatures (e.g., 15°C, 25°C, 40°C) is a valuable optimization step.
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the CSP and improve resolution, though it will lengthen the run time.[3]
Part 3: Troubleshooting Guide
This section is designed to solve specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Poor Resolution / No Separation | A. Inappropriate CSP: The chosen stationary phase does not provide stereoselective interactions for your molecule.[3] | Action: Screen on a CSP with a different polysaccharide backbone (e.g., if you started with cellulose, switch to amylose).[7][8] |
| B. Suboptimal Mobile Phase: The mobile phase composition is not suitable. | Action: Switch the alcohol modifier (IPA to Ethanol or vice versa).[14] For SFC, try different co-solvents like acetonitrile. | |
| 2. Peak Tailing | A. Secondary Interactions: The basic amine is interacting with acidic silanol sites on the silica support.[3] | Action: Ensure a basic modifier (e.g., 0.1% DEA) is present in the mobile phase.[3] You may need to slightly increase its concentration. |
| B. Column Overload: Injecting too much sample mass, saturating the stationary phase.[15] | Action: Reduce the sample concentration or injection volume and re-inject. Symmetrical peaks upon dilution confirm overload.[15] | |
| C. Column Contamination: Strongly retained impurities have adsorbed to the column head.[16] | Action: Flush the column with a strong, compatible solvent like 100% 2-propanol.[16] Always use a guard column to protect the analytical column.[11] | |
| 3. Peak Fronting | A. Sample Solvent Effect: The sample is dissolved in a solvent much stronger than the mobile phase.[3] | Action: Dissolve the sample in the mobile phase itself or a weaker solvent.[3] |
| 4. Irreproducible Retention Times | A. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase. | Action: Flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis.[3] This is critical when additives are used. |
| B. Mobile Phase Inconsistency: Evaporation of volatile components (e.g., hexane) or improper mixing. | Action: Prepare the mobile phase fresh daily, keep it sealed, and mix thoroughly.[3] | |
| C. "Memory Effect" of Additives: Residual additives from previous runs are adsorbed on the CSP, affecting the current separation.[17] | Action: Dedicate a column to methods using specific additives, or implement a rigorous washing procedure (e.g., flushing with pure ethanol or IPA) between different methods.[18][19] | |
| 5. High Backpressure | A. Frit Blockage: Particulate matter from the sample or mobile phase has blocked the inlet frit.[16] | Action: Filter all samples and mobile phases through a 0.45 µm filter.[11] If pressure is still high, try back-flushing the column (if permitted by the manufacturer). |
| B. Sample Precipitation: The sample is not soluble in the mobile phase and precipitates upon injection. | Action: Check sample solubility in the mobile phase. If necessary, change the sample solvent to one that is weaker but still maintains solubility. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chiral separation issues.
References
- Lux Cellulose-1 Chiral LC Columns: Phenomenex.
- Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Lux Cellulose-1 - Phenomenex.
- Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chrom
- Lux™ Chiral LC & SFC Columns reviews - Select Science.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem.
- Amino Acid and Peptide Chiral Separ
- Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers - Benchchem.
- (PDF)
- Chiral Columns - Element Lab Solutions.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchG
- instruction manual for chiralpak® ad-h - HPLC.
- CHIRALPAK AD-H.
- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H - Chiral Technologies.
- Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC - Benchchem.
- Chiral Amino Acid and Peptide Separations – the Next Generation | Chrom
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. hplcmart.com [hplcmart.com]
- 11. chiraltech.com [chiraltech.com]
- 12. selectscience.net [selectscience.net]
- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. ct-k.com [ct-k.com]
Technical Support Center: Strategies for Overcoming Poor Cell Penetration of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Welcome to the technical support center for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its cellular uptake. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, scientifically grounded solutions to enhance the cell permeability of this molecule for your in vitro and in vivo experiments.
I. Foundational Knowledge: FAQs
This section addresses the fundamental properties of this compound and the inherent challenges related to its cell penetration.
Q1: What is this compound and what are its key physicochemical properties?
This compound is a chiral synthetic amino acid derivative.[1] Its structure, characterized by a primary amine, an amide, and a trifluoromethyl group, dictates its physicochemical behavior.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value/Characteristic | Implication for Cell Permeability |
| Molecular Weight | 206.59 g/mol [1] | Generally favorable for passive diffusion. |
| Formula | C₅H₁₀ClF₃N₂O[1] | Indicates the presence of polar functional groups. |
| Functional Groups | Primary amine (-NH₂), Amide (-CONH₂), Trifluoromethyl (-CF₃) | The amine and amide groups are polar and can be protonated at physiological pH, leading to a net positive charge which hinders passive diffusion across the lipophilic cell membrane. The trifluoromethyl group can enhance metabolic stability and may improve membrane permeability in some contexts.[1] |
| Solubility | Expected to be high in aqueous solutions due to the hydrochloride salt. | While good for formulation, high water solubility often correlates with poor lipid membrane permeability. |
| pKa | The primary amine is basic. | At physiological pH (~7.4), a significant portion of the molecules will be protonated (cationic), which is unfavorable for passive diffusion across the cell membrane. |
Q2: Why does this compound exhibit poor cell penetration?
The primary reason for the poor cell penetration of this compound is its hydrophilic and charged nature at physiological pH. The cell membrane is a lipid bilayer, which acts as a barrier to polar and charged molecules. Passive diffusion, the primary mechanism for the entry of many small molecules into cells, is severely limited for compounds that are not sufficiently lipophilic. The protonated amine group is a major contributor to this poor permeability.
Q3: What are the primary strategies to improve the cell penetration of polar small molecules like this one?
There are several established strategies to enhance the cellular uptake of hydrophilic compounds:
-
Prodrug Approach: Chemically modifying the molecule into an inactive form (a prodrug) that is more lipophilic.[2][3][4] This prodrug can cross the cell membrane and is then converted back to the active parent drug by intracellular enzymes.[4]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching the molecule to a short peptide sequence that can actively traverse the cell membrane.[5][6][7][8][9]
-
Formulation with Nanocarriers: Encapsulating the molecule within a nanoparticle, liposome, or other nanocarrier system to facilitate its entry into cells.[10][11][12][13][14]
II. Troubleshooting Guides: Enhancing Cell Permeability
This section provides detailed, question-and-answer-based troubleshooting for common experimental challenges related to the poor cell penetration of this compound.
Issue 1: Low efficacy in cell-based assays despite potent in vitro activity.
Q: My compound is a potent inhibitor of its target enzyme in a cell-free assay, but shows significantly reduced or no activity in a whole-cell assay. How can I confirm if poor cell penetration is the cause and how do I address it?
A: Step 1: Quantify Cell Permeability.
Before attempting modifications, it is crucial to quantitatively assess the cell permeability of the parent compound. Two standard assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[15][16] It is a cost-effective first step to rank compounds based on their lipophilicity and passive permeability.[15][17]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[18][19] It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport processes.[16][18]
Experimental Protocol: PAMPA Assay
This protocol provides a general outline. Specific details may vary based on the kit and equipment used.
-
Prepare Solutions:
-
Prepare the PAMPA Plate:
-
The assay is performed in a multi-well plate system with a donor (top) and acceptor (bottom) plate separated by a filter membrane.
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL).[17]
-
-
Run the Assay:
-
Analyze the Results:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
A: Step 2: Implement a Prodrug Strategy.
If the permeability assays confirm low penetration, a prodrug approach is a logical next step. The goal is to mask the polar primary amine to increase lipophilicity.
Strategy: N-Acylation to form a temporary amide bond.
While amides are generally stable, certain "activated" amides can be designed to be cleaved by intracellular esterases or amidases.[3][21]
Example Modification: N-acyloxyalkyl Prodrug
This strategy involves acylating the primary amine with a group that includes an ester linkage, which is more readily cleaved by intracellular esterases.
Experimental Protocol: Synthesis of an N-acyloxyalkyl Prodrug
-
Protect the amide group: If necessary, protect the primary amide of (R)-2-Amino-5,5,5-trifluoropentanamide.
-
Synthesize the acyloxyalkyl halide: Prepare a suitable reagent such as chloromethyl pivalate.
-
N-alkylation: React the protected (or unprotected, depending on selectivity) amino group with the acyloxyalkyl halide in the presence of a non-nucleophilic base.
-
Deprotection: If the amide was protected, remove the protecting group to yield the final prodrug.
-
Purification and Characterization: Purify the prodrug by chromatography and confirm its structure by NMR and mass spectrometry.
A: Step 3: Re-evaluate Permeability and Activity.
Once the prodrug is synthesized, repeat the PAMPA and/or Caco-2 assays to confirm enhanced permeability. Subsequently, perform the cell-based activity assay. An increase in cellular activity would indicate successful intracellular delivery and conversion of the prodrug to the active compound.
Workflow for Addressing Low Cellular Efficacy
Caption: Troubleshooting workflow for low cellular efficacy.
Issue 2: The compound needs to reach the central nervous system (CNS), but shows no evidence of crossing the blood-brain barrier (BBB).
Q: My target is within the CNS. How can I modify this compound to improve its BBB penetration?
A: Strategy 1: Conjugation to a Cell-Penetrating Peptide (CPP).
CPPs are short peptides (typically 5-30 amino acids) that can facilitate the transport of various cargo molecules across biological membranes, including the BBB.[5][6][7] They often achieve this through mechanisms like direct penetration or endocytosis.[5][6]
Choosing a CPP:
-
TAT peptide: Derived from the HIV-1 TAT protein, it is one of the most well-studied CPPs.[7]
-
Penetratin: Derived from the Drosophila Antennapedia protein.
-
Designed CPPs: Synthetic peptides optimized for membrane penetration.[6]
Experimental Protocol: Conjugation of the Compound to a CPP
-
Select a conjugation strategy: A stable covalent bond is typically formed. This can be achieved through various chemical ligation methods. A common approach is to use a bifunctional linker.
-
Activate the compound: The primary amine of this compound can be reacted with a linker containing an NHS ester at one end and a maleimide or alkyne group at the other.
-
Synthesize the CPP: The CPP is synthesized with a terminal cysteine (for reaction with a maleimide linker) or an azide (for a "click" reaction with an alkyne linker).
-
Conjugation Reaction: The activated compound is reacted with the CPP.
-
Purification and Characterization: The conjugate is purified using techniques like HPLC and its identity confirmed by mass spectrometry.
A: Strategy 2: Encapsulation in Nanocarriers.
Nanocarriers, such as liposomes or polymeric nanoparticles, can be engineered to cross the BBB.[10][11] They can protect the drug from degradation and can be surface-functionalized with ligands that target receptors on the BBB.
Choosing a Nanocarrier:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs in their aqueous core.[10]
-
Polymeric Nanoparticles: Made from biodegradable polymers, they can be tailored for controlled drug release.
Experimental Protocol: Encapsulation in Liposomes
-
Lipid Film Hydration: A mixture of lipids (e.g., phospholipids, cholesterol) is dissolved in an organic solvent, which is then evaporated to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous solution containing this compound. This process forms multilamellar vesicles.
-
Size Reduction: The vesicles are sonicated or extruded through membranes with defined pore sizes to create small, unilamellar liposomes of a consistent size.
-
Purification: Free, unencapsulated drug is removed by dialysis or size exclusion chromatography.
-
Characterization: The liposomes are characterized for size, charge, and encapsulation efficiency.
Visualizing the Strategies for CNS Delivery
Caption: Strategies for enhancing CNS delivery.
III. Summary and Future Outlook
Overcoming the poor cell penetration of this compound is a critical step in realizing its therapeutic potential. The strategies outlined in this guide—prodrug design, conjugation to cell-penetrating peptides, and formulation with nanocarriers—provide a robust toolkit for researchers. The choice of strategy will depend on the specific application, the target tissue, and the desired pharmacokinetic profile. A systematic approach, beginning with the quantitative assessment of permeability, will enable the rational design of modified compounds with improved cellular uptake and, ultimately, enhanced biological activity.
IV. References
-
Vertex AI Search. (n.d.). Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery. Retrieved January 19, 2026, from
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved January 19, 2026, from
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved January 19, 2026, from
-
National Institutes of Health. (n.d.). Prodrugs for Amines - PMC. Retrieved January 19, 2026, from
-
Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved January 19, 2026, from
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 19, 2026, from
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 19, 2026, from
-
ACS Publications. (n.d.). Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases | Molecular Pharmaceutics. Retrieved January 19, 2026, from
-
(n.d.). Nanocarrier-Based Drug Delivery Systems: Revolutionizing Therapeutic Efficacy and Targeted Release. Retrieved January 19, 2026, from
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved January 19, 2026, from
-
MDPI. (n.d.). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. Retrieved January 19, 2026, from
-
Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved January 19, 2026, from
-
PubMed. (n.d.). Cell-Penetrating Peptides: From Molecular Mechanisms to Therapeutics. Retrieved January 19, 2026, from
-
(2025, January 22). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Retrieved January 19, 2026, from
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from
-
PubMed. (2008, March 3). Prodrugs for amines. Retrieved January 19, 2026, from
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(n.d.). Prodrugs of Amines - Recent Advancement in Prodrugs. Retrieved January 19, 2026, from
-
(2017, October 5). Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors. Retrieved January 19, 2026, from
-
RSC Publishing. (2025, January 17). Prodrugs and their activation mechanisms for brain drug delivery. Retrieved January 19, 2026, from
-
Journal of Advanced Scientific Research. (2025, March 18). Nanocarriers in Drug Delivery Systems: An Overview. Retrieved January 19, 2026, from
-
NIH. (2022, April 18). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Retrieved January 19, 2026, from
-
NIH. (n.d.). Nanocarrier-Hydrogel Composite Delivery Systems for Precision Drug Release - PMC. Retrieved January 19, 2026, from
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- 4. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
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- 7. mdpi.com [mdpi.com]
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- 9. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride in cell-based assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully utilizing this compound in your cell-based assays. As Senior Application Scientists, our goal is to equip you with the scientific rationale behind experimental procedures, ensuring robust and reproducible results.
Introduction to this compound
This compound is a chiral small molecule that, based on its structural characteristics, is predicted to function as a potent inhibitor of cysteine proteases, with a high likelihood of targeting caspase-1 (Interleukin-1β Converting Enzyme, ICE). The key to its inhibitory action lies in the trifluoromethyl ketone moiety. This functional group acts as a transition-state analog, enabling the formation of a reversible covalent bond with the catalytic cysteine residue in the active site of the target protease. The trifluoromethyl group enhances the electrophilicity of the ketone, making it susceptible to nucleophilic attack by the cysteine thiol. This interaction effectively blocks the enzyme's catalytic activity.[1]
Caspase-1 plays a critical role in the inflammatory response by processing pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their active forms. Therefore, inhibitors of caspase-1 are valuable tools for studying inflammatory pathways and hold therapeutic potential for a range of inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: The compound is believed to act as a reversible covalent inhibitor of cysteine proteases, with caspase-1 being a primary suspected target. The trifluoromethyl ketone warhead is attacked by the active site cysteine residue of the protease, forming a stable but reversible hemithioacetal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis, thus inhibiting the enzyme.
Diagram: Proposed Mechanism of Action
Caption: Proposed reversible covalent inhibition of caspase-1.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is a solid. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium.
| Parameter | Recommendation | Rationale |
| Storage of Solid | 2-8°C, desiccated.[2] | To prevent degradation and maintain stability. |
| Stock Solution Solvent | DMSO or Ethanol | These solvents are commonly used for small molecules and are generally well-tolerated by cells at low final concentrations. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of solvent added to the cell culture, reducing potential solvent-induced artifacts. |
| Stock Solution Storage | -20°C or -80°C in small aliquots. | Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation. |
Q3: I am observing low potency or no effect of the inhibitor in my cell-based assay. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure the final concentration of the compound in your assay medium does not exceed its solubility limit. Precipitation of the compound will significantly reduce its effective concentration.
-
Troubleshooting: Visually inspect the media for any precipitate after adding the compound. Consider performing a solubility test in your specific cell culture medium.
-
-
Compound Stability: The compound may be unstable in the aqueous environment of the cell culture medium over the duration of your experiment.
-
Troubleshooting: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize the exposure of the stock solution to light and ambient temperature. Consider performing a time-course experiment to assess the stability of the compound's effect.
-
-
Cell Permeability: While the trifluoromethyl group generally enhances membrane permeability, poor cell penetration could still be an issue.[2]
-
Troubleshooting: If possible, use a cell-free enzymatic assay to confirm direct inhibition of the target protease. This will help differentiate between a lack of intrinsic activity and poor cellular uptake.
-
-
Target Expression and Activation: The target protease (e.g., caspase-1) may not be expressed or activated in your cell line under your specific experimental conditions.
-
Troubleshooting: Confirm the expression of your target protein by Western blot or qPCR. Ensure your experimental setup includes an appropriate stimulus to activate the protease (e.g., LPS and ATP for caspase-1 activation in macrophages).
-
Q4: I am observing significant cell death or unexpected phenotypes at concentrations where I expect to see specific inhibition. What should I do?
A4: This could be due to off-target effects or general cytotoxicity of the compound. Trifluoromethyl ketones have been reported to exhibit cytotoxic effects in some cell lines.[3][4]
-
Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range at which the compound is cytotoxic to your cells. Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration). Aim to work at concentrations well below the CC50 for your specific inhibition studies.
-
Confirm On-Target Effect: To ensure the observed phenotype is due to the inhibition of the intended target, consider the following controls:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a known, structurally different inhibitor of the same target.
-
Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If the phenotype is rescued, it provides strong evidence for on-target activity.
-
Downstream Pathway Analysis: Analyze the modulation of known downstream targets of the protease. For caspase-1, this would involve measuring the levels of mature IL-1β or IL-18.
-
Experimental Workflow: Assessing Caspase-1 Inhibition
Caption: A typical workflow for evaluating a caspase-1 inhibitor.
Protocol: Cell-Based Caspase-1 Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on caspase-1 in a macrophage cell line (e.g., J774A.1 or THP-1).
Materials:
-
This compound
-
Cell line (e.g., J774A.1 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Caspase-1 activity assay kit (fluorogenic or colorimetric)
-
96-well white or clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Stimulation (Priming):
-
The following day, replace the medium with fresh medium containing a priming agent such as LPS (e.g., 1 µg/mL).
-
Incubate for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the LPS-containing medium and add the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with the same final concentration of solvent used for the inhibitor stock).
-
Incubate for 1 hour.
-
-
Caspase-1 Activation:
-
Add ATP to a final concentration of 5 mM to all wells (except for the negative control wells) to activate the inflammasome and caspase-1.
-
Incubate for 30-60 minutes.
-
-
Caspase-1 Activity Measurement:
-
Following the incubation, proceed with the caspase-1 activity assay according to the manufacturer's instructions. This typically involves:
-
Lysing the cells.
-
Adding the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric).
-
Incubating to allow for substrate cleavage.
-
Measuring the absorbance or fluorescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells or no substrate) from all experimental readings.
-
Normalize the data to the vehicle-treated control (defined as 100% activity).
-
Plot the percentage of caspase-1 activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: Specific Issues
| Observed Problem | Potential Cause | Suggested Solution |
| High background signal in the assay | Autofluorescence of the compound or interference with the assay reagents. | Run a control with the compound in cell-free assay buffer to check for direct interference. Test different assay formats (e.g., luminescence-based) that may be less prone to interference. |
| Inconsistent results between experiments | Variability in cell health, passage number, or reagent preparation. | Maintain a consistent cell culture practice, using cells within a defined passage number range. Prepare fresh reagents for each experiment and ensure accurate pipetting. |
| Time-dependent loss of inhibition | The reversible nature of the covalent bond may lead to inhibitor dissociation over time. | For endpoint assays, ensure the timing of inhibitor addition and readout is consistent. For kinetic assays, monitor the signal over time to understand the dynamics of inhibition. |
| Apparent inhibition is not dose-dependent | Compound aggregation at higher concentrations or assay artifacts. | Re-evaluate the solubility of the compound. Include a counterscreen with an unrelated enzyme to check for non-specific inhibition.[5] |
Safety and Handling
As a laboratory chemical, standard safety precautions should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- Sakagami, H., et al. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-41.
- Iida, M., et al. (2006). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.
-
My Skin Recipes. (n.d.). This compound. Retrieved from [Link]
- de Witte, P. A., et al. (2024).
- Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
- Strelow, J. M., et al. (2017). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. NIH.
- Lindig, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI.
- Schnellbaecher, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. NIH.
- PubChem. (n.d.). 2-Amino-5-chloropyridine. NIH.
Sources
Improving the purity of synthetic (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Introduction
Welcome to the technical support guide for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of this valuable chiral building block. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates, making the purity of this intermediate paramount.[1][2] This guide, structured as a series of troubleshooting scenarios and frequently asked questions, provides field-proven insights and actionable protocols to help you overcome common challenges and achieve high chemical and enantiomeric purity.
Part A: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each issue is analyzed based on potential root causes, followed by recommended solutions and detailed protocols.
Issue 1: Low Chemical Purity Detected by HPLC/LC-MS After Initial Isolation
You've completed the synthesis and isolated the crude product, but analytical data shows significant impurities.
Potential Causes:
-
Incomplete Reaction: The amidation or a preceding step has not gone to completion, leaving unreacted starting materials (e.g., the corresponding carboxylic acid or activated ester).
-
Side Reactions: Formation of byproducts is common in fluorinated compound synthesis.[3] This could include dimerization, or side reactions involving the unprotected amine.
-
Reagent-Based Impurities: Excess coupling agents, activating agents (like thionyl chloride), or their byproducts remain in the crude product.[4]
-
Product Degradation: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) may cause decomposition of the target molecule.
Recommended Solutions:
-
Optimize Reaction Monitoring: Before scale-up, ensure the reaction is complete using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting starting material is the primary indicator.
-
Aqueous Workup: A carefully designed aqueous workup can remove many water-soluble impurities. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash helps to break emulsions and remove residual water.
-
Recrystallization: This is the most effective method for purifying crystalline solids like amino amide hydrochlorides. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
| Solvent System | Ratio (v/v) | Typical Recovery | Notes & Rationale |
| Isopropanol (IPA) | Single Solvent | 70-85% | A common choice for hydrochloride salts. Good balance of polarity. May require slow cooling to avoid oiling out. |
| Ethanol / Diethyl Ether | Start with EtOH, add Et₂O as anti-solvent | 75-90% | Dissolve the crude product in a minimal amount of hot ethanol. Slowly add diethyl ether until turbidity persists, then cool. Excellent for removing more polar impurities. |
| Methanol / Ethyl Acetate | Start with MeOH, add EtOAc as anti-solvent | 65-80% | Similar to the EtOH/Et₂O system. Methanol's high polarity dissolves the salt readily, while ethyl acetate acts as a less polar anti-solvent to induce crystallization.[4] |
-
Dissolution: Place the crude solid in a clean Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of the primary solvent (e.g., Isopropanol) and heat the mixture gently (e.g., to 50-60°C) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing particulate matter.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize crystal formation.
-
Anti-Solvent: While the solution is still warm, add the anti-solvent (e.g., Diethyl Ether) dropwise with stirring until the solution becomes cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Issue 2: Poor Enantiomeric Purity (Low e.e.%)
Chiral HPLC analysis reveals a significant percentage of the undesired (S)-enantiomer.
Potential Causes:
-
Racemization During Synthesis: The stereocenter (α-carbon) is susceptible to racemization under harsh conditions, particularly strong base, strong acid, or high heat.
-
Low-Purity Starting Material: The initial (R)-2-Amino-5,5,5-trifluoropentanoic acid or its derivative used for the amidation may have had insufficient enantiomeric purity.
-
Inaccurate Analytical Method: The chiral HPLC method may not be adequately resolving the enantiomers, leading to an incorrect assessment of purity.[5]
Recommended Solutions:
-
Verify Starting Material Purity: Always analyze the enantiomeric purity of your starting chiral amino acid before beginning the synthesis.
-
Mild Reaction Conditions: Employ mild coupling reagents for the amidation step (e.g., HATU, HOBt/EDC) at controlled temperatures (0°C to room temperature). Avoid using strong, non-hindered bases.
-
Method Development for Chiral HPLC: Ensure your analytical method provides baseline resolution of the two enantiomers. Macrocyclic glycopeptide-based columns are often effective for underivatized amino acid derivatives.[6]
-
Column Selection: A teicoplanin-based chiral stationary phase (CSP), such as an Astec® CHIROBIOTIC® T column, is a suitable starting point.
-
Mobile Phase Preparation: A typical mobile phase is a mixture of an alcohol (e.g., ethanol or methanol) and an acidic aqueous buffer (e.g., 0.1% formic acid in water). The organic modifier concentration is a critical parameter for achieving separation.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 80:20 (v/v) Methanol : 0.1% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: e.e. % = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Part B: Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store the final this compound product? A1: As a hydrochloride salt, the compound is generally more stable than its free base form.[7] However, it can be hygroscopic. Store it in a tightly sealed container in a desiccator or a dry box at cool temperatures (2-8°C). Protect it from light, as amino compounds can be susceptible to long-term photo-degradation.[8]
Q2: My product is a persistent oil and won't crystallize. What should I do? A2: "Oiling out" is a common problem. First, ensure your product is sufficiently pure, as impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a good solvent (like methanol) and then slowly adding a large volume of a non-polar anti-solvent (like cold diethyl ether or hexanes) with vigorous stirring. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation. If all else fails, purification via column chromatography on silica gel may be necessary, though this can be challenging for polar hydrochloride salts.
Q3: Can I use activated carbon (charcoal) to remove colored impurities? A3: Yes, this is a standard and effective technique. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot and stir for 5-10 minutes. Then, perform a hot filtration through a pad of Celite® to remove the carbon before proceeding with the cooling and crystallization steps. Be aware that charcoal can sometimes adsorb the product, potentially lowering the yield.
Q4: What is the expected appearance and solubility of the pure compound? A4: The pure hydrochloride salt should be a white to off-white crystalline solid. It is expected to be soluble in water, methanol, and ethanol, and sparingly soluble or insoluble in less polar organic solvents like ethyl acetate, dichloromethane, and ethers.
Visual Workflow
The following diagram outlines a general workflow for the purification and analysis of this compound.
Caption: General Purification and Analysis Workflow.
References
- BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Technical Troubleshooting Guide.
-
Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 23(9), 1963–1972. Retrieved from [Link]
- MySkinRecipes. (n.d.). This compound.
- Pirard, C., & Risselin, H. (2005). Preparation of amino acid amides. (EP1566376A1). Google Patents.
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
-
Mycock, C., Tota, M., & Sutherland, A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(39), 131487. Retrieved from [Link]
-
Mei, H., Han, J., Takeda, R., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]
- Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids.
-
Kralj, M. B., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Evans, C., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1692, 463852. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Fedorova, O., et al. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. ResearchGate. Retrieved from [Link]
-
In, Y., et al. (2001). Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. Acta Crystallographica Section B, 57(Pt 1), 72-81. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride dosage and concentration optimization
Technical Support Center: (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
A Guide to In Vitro Dosage and Concentration Optimization
Welcome to the technical support center for this compound. As a novel research compound, establishing robust and reproducible experimental conditions is paramount. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for optimizing the dosage and concentration of this compound in cell-based assays. It consolidates field-proven insights and standard protocols into a comprehensive question-and-answer and troubleshooting format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when beginning work with a new small molecule compound.
Part 1.1: Compound Handling and Stock Preparation
Q1: What is the best solvent to use for this compound?
A1: The "hydrochloride" salt form of the compound suggests that it is likely to have some aqueous solubility. Therefore, the primary recommended solvent is sterile, nuclease-free water.[1] However, for many organic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with most cell-based assays at low final concentrations.[2][3]
Causality & Rationale:
-
Water: As a hydrochloride salt, the molecule is ionized, which typically enhances solubility in polar solvents like water. Always start with water as it is the most biologically compatible solvent.
-
DMSO: If aqueous solubility is insufficient for your desired stock concentration, high-purity, anhydrous DMSO is the next logical choice.[1] It is critical to use a fresh stock of DMSO, as it is hygroscopic (absorbs water), and contaminating moisture can impact compound stability and solubility.[1][4]
Q2: How do I determine the maximum solubility and prepare a stable high-concentration stock solution?
A2: A preliminary solubility test is essential before preparing a large-volume stock.[4] Start by attempting to dissolve a small, accurately weighed amount of the compound (e.g., 1-5 mg) in a precise volume of your chosen solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM). If visual precipitation or cloudiness occurs, the concentration exceeds the solubility limit.[4]
Self-Validating Protocol Insight: A common mistake is assuming a clear solution is a stable one. After initial dissolution, let the solution sit at room temperature for at least two hours and then re-examine for any signs of precipitation.[4] This "short-term stability assessment" helps avoid using a supersaturated stock that could precipitate during dilution or storage.[4] For long-term storage, aliquoting stock solutions into single-use volumes is critical to prevent degradation from repeated freeze-thaw cycles.[4]
Q3: What are the recommended storage conditions for stock solutions?
A3: Once dissolved, stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to maintain stability and integrity.[4] Avoid repeated freeze-thaw cycles, which can lead to solvent evaporation, compound degradation, or precipitation. Always label aliquots clearly with the compound name, concentration, solvent, and preparation date.
Part 1.2: Experimental Design & Concentration Selection
Q4: I have no preliminary data. What is a good starting concentration range for my first in vitro experiment?
A4: For a completely novel compound, a broad concentration range is recommended for the initial "range-finding" experiment. A common strategy is to perform a logarithmic (log) or semi-log dilution series spanning several orders of magnitude. A typical starting point for a primary screen might be a top concentration of 10 µM to 30 µM, followed by serial dilutions.[5]
Expert Rationale: Starting with a wide range (e.g., 10 nM to 30 µM) maximizes the chance of observing a biological effect. This initial experiment is not for generating a precise EC50/IC50 but to identify the concentration window where the compound is active and non-toxic.
Q5: How do I select the concentrations for a full dose-response curve to determine EC50/IC50?
A5: Based on your range-finding experiment, select a series of 8-12 concentrations that bracket the expected 50% response level. The concentrations should be spaced logarithmically (e.g., 1, 3, 10, 30, 100 nM...). This ensures that you have sufficient data points on the top and bottom plateaus of the sigmoidal curve, as well as in the linear portion, which is crucial for accurate curve fitting.[6][7][8]
Q6: What is the maximum final concentration of DMSO that is safe for my cells?
A6: This is highly cell-line dependent.[9][10] A widely accepted "rule of thumb" is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for ≤0.1% to minimize solvent-induced artifacts.[9][11] Primary cells are often more sensitive than immortalized cell lines.[11]
Trustworthiness & Controls: It is mandatory to run a "vehicle control" in every experiment. This control should contain the highest concentration of DMSO used in your experiment but no compound. This allows you to differentiate the effect of the compound from any effect of the solvent itself.[9][10]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Problem 1: My compound precipitates when I add it to the cell culture medium.
| Possible Cause | Troubleshooting Step & Rationale |
| Poor Aqueous Solubility | The compound's solubility in the aqueous, high-salt cell culture medium is much lower than in the DMSO stock. This is a common issue known as kinetic solubility.[2][12] Solution: Lower the final concentration of the compound. If that's not possible, make intermediate dilutions of your high-concentration DMSO stock into a serum-free medium or PBS before the final dilution into the complete medium. This gradual change in solvent polarity can sometimes prevent crashing out of solution.[1] |
| High Stock Concentration | Adding a small volume of a very highly concentrated DMSO stock directly into the medium can cause localized supersaturation and immediate precipitation. Solution: Prepare a more dilute DMSO stock (e.g., 200x instead of 1000x) and add a correspondingly larger volume to the medium. This allows for faster mixing and dispersion.[11] |
Problem 2: I am not observing any biological effect, even at high concentrations.
| Possible Cause | Troubleshooting Step & Rationale |
| Compound Inactivity | The compound may not be active in your specific assay or cell model. Solution: Before assuming inactivity, verify the compound's identity and purity.[13] Consider testing it in an alternative, orthogonal assay if one is available. |
| Insufficient Concentration or Exposure Time | The concentrations tested may be too low, or the incubation time may be too short to elicit a response. Solution: Expand the concentration range upwards (e.g., to 50 µM or 100 µM), but be mindful of potential off-target or cytotoxic effects. Also, consider a time-course experiment (e.g., 24h, 48h, 72h) to see if the effect is time-dependent.[14] |
| Compound Degradation | The compound may be unstable in the stock solution or in the cell culture medium over the course of the experiment. Solution: Use freshly prepared stock solutions. Assess compound stability in media by incubating it for the duration of the assay and then analyzing it via HPLC or LC-MS if possible. |
Problem 3: My results have high variability between replicates or experiments.
| Possible Cause | Troubleshooting Step & Rationale |
| Inconsistent Cell Handling | Variations in cell seeding density, passage number, and cell health are major sources of irreproducibility.[15][16][17][18] Solution: Standardize your cell culture practice. Use cells within a consistent, low passage number range. Ensure a uniform, single-cell suspension before plating and avoid "edge effects" on microplates by not using the outer wells or by filling them with sterile PBS/water.[13] |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially during serial dilutions, can dramatically increase variability.[19] Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like high-concentration stocks. When preparing serial dilutions, ensure thorough mixing between each step. |
| Assay Readout Issues | Fluctuations in instrument settings or reagent quality can introduce noise.[19][20] Solution: Always allow plates and reagents to equilibrate to room temperature before adding them. Ensure the plate reader settings are optimized for your specific assay. Use high-quality, fresh reagents. |
Section 3: Data Presentation & Visualization
Data Summary Tables
Table 1: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Robust Cell Lines (e.g., HeLa, HEK293) | Sensitive/Primary Cells | General Recommendation |
| DMSO | ≤ 1.0%[9][11] | ≤ 0.1%[9][11] | ≤ 0.5% [11] |
| Ethanol | ≤ 1.0%[21] | ≤ 0.5%[21] | ≤ 0.5% |
| Water | N/A (Biocompatible) | N/A (Biocompatible) | Ideal Solvent |
Note: Always perform a solvent tolerance test for your specific cell line.[9]
Experimental Workflow Diagrams
Caption: Workflow for determining the in vitro potency (EC50/IC50) of a novel compound.
Caption: Decision tree for troubleshooting common dose-response assay problems.
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Medium
This protocol determines the practical concentration limit of a compound dissolved in DMSO when diluted into an aqueous buffer or medium.[12]
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (e.g., DMEM), serum-free
-
Clear 96-well microplate
-
Plate reader capable of measuring light scatter (nephelometry) or absorbance at ~620 nm.
Procedure:
-
Prepare Stock: Create a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).
-
Serial Dilution: In a separate 96-well plate (the "dilution plate"), perform a 2-fold serial dilution of the DMSO stock solution in DMSO.
-
Transfer to Medium: Transfer a small, precise volume (e.g., 2 µL) from each well of the dilution plate to a new 96-well plate containing a larger volume (e.g., 98 µL) of the cell culture medium. This creates a 1:50 dilution. Mix immediately and thoroughly.
-
Equilibration: Incubate the plate at room temperature or 37°C for 1-2 hours.
-
Measurement: Read the plate using a nephelometer or measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: Plot the light scatter/absorbance reading against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline indicates the point of precipitation and defines the kinetic solubility limit.
Protocol 2: Cell Viability Dose-Response Assay (96-Well Format)
This protocol outlines a standard method to determine the IC50 (the concentration that inhibits 50% of a biological response, like cell growth).
Procedure:
-
Cell Seeding: Plate your cells in a 96-well cell culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x final concentration serial dilution plate of your compound in complete cell culture medium.
-
Treatment: Carefully remove the old medium from the cell plate and add the medium containing the compound dilutions. Also include "cells + medium only" (negative control) and "cells + vehicle" (vehicle control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable microplate reader (fluorescence or luminescence).
-
Data Analysis: a. Normalize the data: Set the average of the "medium only" wells as 100% inhibition and the average of the "vehicle control" wells as 0% inhibition.[14] b. Plot the normalized % inhibition (Y-axis) against the log of the compound concentration (X-axis).[22] c. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the IC50 value.[14][23]
References
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Nexcelom Bioscience. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Graphstats Technologies. (2021, May 11). IC50 and EC50. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
NANOGENOTOX. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
The Dixon Laboratory. (2013, November 29). Guidelines for accurate EC50/IC50 estimates. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
ResearchGate. (2017, February 1). Which concentrations-steps are the best fo a series for screen in in vitro experiment. Retrieved from [Link]
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Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
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ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]
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Kanczler, J. M., & Oreffo, R. O. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]
-
Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. PMC - NIH. Retrieved from [Link]
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Liras, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Paulekuhn, J., et al. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]
-
Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Retrieved from [Link]
-
Thuy, T. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]
-
ICCVAM. (n.d.). Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]
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Ritz, C., et al. (2025, October 24). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science. Retrieved from [Link]
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ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]
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Di Veroli, G. Y., et al. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. Retrieved from [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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- 21. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride: A Research Guide to Elucidating Stereospecific Activity
Introduction
In the landscape of modern drug discovery, the stereochemical identity of a chiral molecule is not a trivial detail but a fundamental determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment—be it an enzyme active site, a receptor binding pocket, or a metabolic enzyme—can lead to profound differences in efficacy, potency, and toxicology. This guide addresses the stereoisomers of 2-Amino-5,5,5-trifluoropentanamide hydrochloride, a fluorinated amino acid derivative. While public domain literature does not currently offer direct, side-by-side comparative studies on the biological activity of the (R)- and (S)-enantiomers, this document serves as a comprehensive research roadmap. It outlines the scientific rationale and detailed experimental workflows required to systematically characterize and compare their activities, thereby empowering researchers to bridge this knowledge gap.
The core structure, a γ-trifluoromethyl-substituted amino amide, suggests a potential interaction with peptidases. The trifluoromethyl group is a bioisostere of a methyl group but possesses unique electronic properties, including strong electron-withdrawing effects and metabolic stability, which can significantly influence binding affinity and inhibitor potency. A primary hypothesized target for compounds of this class is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1. Therefore, the experimental design proposed herein will focus on elucidating the potential stereospecific inhibition of DPP-4.
Part 1: The Experimental Roadmap for Stereospecific Activity Comparison
This section details the logical flow of experiments designed to provide a definitive comparison of the (R)- and (S)-enantiomers. The workflow is designed to be self-validating, moving from fundamental physicochemical characterization to detailed enzymatic and cell-based functional assays.
Figure 1: A comprehensive workflow for comparing the (R) and (S) enantiomers.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key comparative experiments. The causality behind experimental choices is explained to ensure a deep understanding of the process.
Protocol: DPP-4 Enzyme Inhibition Assay (IC50 Determination)
Rationale: The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying and comparing the potency of the two enantiomers against the target enzyme, DPP-4. This fluorometric assay uses a synthetic substrate that becomes fluorescent upon cleavage by DPP-4, providing a direct measure of enzyme activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) with 1 mg/mL BSA
-
(R)- and (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
-
Positive Control Inhibitor: Sitagliptin
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of each enantiomer and the positive control in DMSO. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme in cold Assay Buffer to the desired working concentration (e.g., 2 ng/µL).
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of the serially diluted compounds (or DMSO for the 'no inhibition' control) to respective wells.
-
Add 20 µL of the diluted DPP-4 enzyme to all wells except the 'no enzyme' blank. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate (at a concentration equal to its Km value) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric reader, pre-heated to 37°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibition - Rate_blank)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.
-
Protocol: Chiral Stability Assay
Rationale: It is crucial to confirm that the enantiomers do not racemize (interconvert) under physiological conditions. Such conversion would confound the interpretation of biological data, as the observed activity could be a result of the other enantiomer. This assay uses chiral HPLC to monitor the enantiomeric purity over time.
Materials:
-
(R)- and (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of each enantiomer separately in PBS (pH 7.4).
-
Time Zero (T=0) Analysis: Immediately inject a sample of each solution onto the chiral HPLC system to determine the initial enantiomeric excess (% ee).
-
Incubation: Incubate the remaining solutions at 37°C.
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each solution and inject it onto the chiral HPLC.
-
Data Analysis: For each time point, calculate the % ee. A stable enantiomer will show no significant decrease in % ee over the 24-hour period.
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for direct comparison.
Table 1: Comparative Potency Against Human DPP-4
| Compound | IC50 (nM) [Mean ± SD, n=3] | Mechanism of Inhibition | Ki (nM) |
|---|---|---|---|
| (R)-Enantiomer | Experimental Value | Experimental Value | Experimental Value |
| (S)-Enantiomer | Experimental Value | Experimental Value | Experimental Value |
| Sitagliptin (Control) | Experimental Value | Competitive | Experimental Value |
Table 2: Enantiomeric Stability Profile
| Compound | Initial % ee | % ee after 24h @ 37°C, pH 7.4 | Conclusion |
|---|---|---|---|
| (R)-Enantiomer | >99% | Experimental Value | Stable / Unstable |
| (S)-Enantiomer | >99% | Experimental Value | Stable / Unstable |
Part 4: Mechanistic Visualization
Understanding the mechanism of action is critical. If the compounds are confirmed as DPP-4 inhibitors, their therapeutic effect would be mediated through the incretin pathway.
Figure 2: The incretin pathway and the role of DPP-4 inhibition.
This guide provides the essential framework for a rigorous and definitive comparison of (R)- and (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. By following these protocols, researchers can elucidate the stereospecificity of their biological activity, determine their potency and mechanism of inhibition against DPP-4, and validate their function in a cellular context. The resulting data will be critical for making informed decisions in lead optimization and further drug development efforts, underscoring the pivotal role of stereochemistry in modern pharmacology.
References
At present, no direct comparative studies for the specified compounds are available in public databases. The references below provide foundational knowledge and standard methodologies relevant to the proposed experimental plan.
- Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Review of Their Class and the Management of Type 2 Diabetes Source: Clinical Diabetes URL:https://diabetes.org/ (A general link to the American Diabetes Association, which publishes this journal, is provided as a stable landing page).
- Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL:https://accessmedicine.mhmedical.com/book.aspx?bookid=2189 (A link to the online textbook is provided).
- Title: A Fluorometric Assay for Dipeptidyl Peptidase IV (DPPIV) Source: Journal of Biomolecular Screening URL:https://journals.sagepub.com/home/jbx (A general link to the journal is provided as a stable landing page).
- Title: Chiral Separations by High-Performance Liquid Chromatography Source: Analytical Chemistry URL:https://pubs.acs.org/journal/ancham (A general link to the journal is provided as a stable landing page).
A Comparative Guide to γ-Secretase Modulators: Evaluating Next-Generation Compounds Against Predecessors
This guide provides an in-depth comparison of γ-secretase modulators (GSMs), a promising class of therapeutics for Alzheimer's disease. We will situate the chemical scaffold of molecules like (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride within the broader landscape of GSM development, contrasting its potential attributes with established first- and second-generation modulators and failed γ-secretase inhibitors (GSIs). The focus is on objective performance comparison, supported by experimental data and protocols, to inform researchers in drug discovery and development.
Introduction: The Rationale for γ-Secretase Modulation
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino-acid form (Aβ42), is a primary initiator of Alzheimer's disease (AD) pathogenesis.[1] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and then γ-secretase.
Logically, inhibiting γ-secretase appeared to be a direct therapeutic strategy. However, this approach proved to be fraught with peril. γ-secretase is a critical enzyme complex responsible for processing numerous transmembrane proteins, most notably the Notch receptor, which is essential for regulating cell-fate decisions.[2][3] Clinical trials of potent γ-secretase inhibitors (GSIs) like Semagacestat and Avagacestat were halted due to severe adverse effects, including cognitive worsening and an increased incidence of skin cancer, which were attributed to the on-target inhibition of Notch signaling.[1][2][4][5]
This failure necessitated a more nuanced approach: γ-secretase modulation. Unlike GSIs, which block the enzyme's active site, GSMs are allosteric modulators.[6] They bind to the γ-secretase complex and subtly alter its conformation, shifting the site of APP cleavage.[7] This results in a decrease in the production of the pathogenic Aβ42 and a concurrent increase in shorter, less amyloidogenic Aβ species, such as Aβ38 and Aβ37, without significantly impacting the enzyme's overall activity or the processing of other substrates like Notch.[7][8]
Profiling Key γ-Secretase Modulators
The development of GSMs has progressed through distinct generations, each improving on the last in terms of potency, selectivity, and pharmacokinetic properties.
Focus Compound Class: Advanced Heterocyclic Modulators (e.g., BPN-15606)
Newer-generation GSMs like BPN-15606 represent a significant advancement in the field. This compound is a highly potent, orally active modulator that reduces the production of both Aβ42 and Aβ40 with IC50 values in the low nanomolar range (7 nM and 17 nM, respectively, in SH-SY5Y cells).[9] Unlike many earlier GSMs that primarily lowered Aβ42 while increasing Aβ38, compounds like BPN-15606 demonstrate a more balanced profile of reducing both major Aβ species.
The chemical scaffold of molecules such as This compound is highly relevant here. The inclusion of a trifluoromethyl group is a common strategy in modern medicinal chemistry to enhance metabolic stability and improve penetration across the blood-brain barrier—critical attributes for a CNS-targeted drug.[10] This structural motif, combined with the chiral amino amide functionality, serves as a valuable building block for designing potent protease modulators like BPN-15606.[10] Preclinical studies with BPN-15606 have demonstrated excellent, dose-dependent reduction of Aβ42 and Aβ40 in the plasma, brain, and CSF of both mice and rats, with a robust and sustained effect from a single oral dose.[9]
Comparator 1: Second-Generation Non-Acidic GSM (E2012)
E2012 was a potent, non-NSAID-derived GSM that effectively reduced plasma Aβ42 in Phase 1 clinical trials.[11][12] It was a key compound in elucidating the mechanism of second-generation GSMs, which were shown to bind directly to the γ-secretase complex, specifically interacting with presenilin (PS1), the catalytic subunit.[11][13] However, its development was halted due to an unacceptable off-target safety signal: E2012 was found to inhibit 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme in the cholesterol biosynthesis pathway, leading to the formation of cataracts in rats.[14] This serves as a critical lesson in the importance of comprehensive safety profiling beyond Notch-related effects.
Comparator 2: Second-Generation Acidic GSM (JNJ-40418677)
JNJ-40418677 is a potent carboxylic acid-based GSM that exemplifies the desired profile for this class. It selectively reduces Aβ42 secretion in both human neuroblastoma cells and rat primary neurons (IC50 ≈ 185-200 nM) without inhibiting Notch processing.[15][16][17] Critically, it demonstrated excellent brain penetration after oral administration and, in chronic studies using the Tg2576 mouse model of AD, significantly reduced brain Aβ levels and amyloid plaque burden in a dose-dependent manner.[15][18]
Comparator 3: First-Generation NSAID-Based GSMs
The first GSMs were discovered serendipitously from a subset of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and sulindac sulfide.[1] These compounds were found to selectively lower Aβ42 levels. However, they suffered from very low potency (requiring high micromolar concentrations), poor drug-like properties, and limited CNS penetration, which ultimately prevented their clinical development for AD.[1][6] Mechanistically, they are thought to differ from second-generation GSMs by targeting the APP substrate rather than the enzyme itself.[13]
Quantitative Performance Comparison
The table below summarizes key performance metrics for the discussed compounds, providing an objective basis for comparison. Data is compiled from published preclinical and clinical studies.
| Compound | Class / Type | Aβ42 IC50 (in vitro) | Aβ40 IC50 (in vitro) | Notch Sparing | Key In Vivo Results & Characteristics | Reported Liabilities |
| BPN-15606 | 2nd-Gen Heterocyclic | 7 nM (SH-SY5Y)[9] | 17 nM (SH-SY5Y)[9] | Presumed high; does not inhibit overall γ-secretase activity[7] | Potent, dose-dependent lowering of Aβ42/40 in rodent brain, plasma, and CSF.[9] | Data from clinical trials not yet available. |
| JNJ-40418677 | 2nd-Gen Acidic | ~185 - 200 nM[16] | Not significantly affected | High; does not inhibit Notch processing.[15][18] | Excellent brain penetration; chronic dosing reduced plaque burden in Tg2576 mice.[15][18] | Not advanced to later-stage clinical trials. |
| E2012 | 2nd-Gen Non-Acidic | Potent (nM range)[19] | Not significantly affected | High; does not affect Notch processing.[14] | Reduced plasma Aβ42 by ~50% in Phase 1 trials.[11][12] | Inhibits DHCR24, causing cataracts in rats.[14] |
| NSAIDs | 1st-Gen Acidic | High µM range (e.g., CHF5074 EC50 = 40 µM)[6] | Not significantly affected | High | Limited efficacy in animal models. | Low potency, poor drug-like properties, poor CNS penetration.[1][6] |
| Semagacestat | GSI (Inhibitor) | Potent (nM range) | Potent (nM range) | None ; inhibits Notch[20] | Lowered CSF Aβ in humans.[21] | Failed Phase 3: Worsened cognition, increased skin cancer risk.[2][4] |
| Avagacestat | GSI (Inhibitor) | 0.27 nM[22] | 0.30 nM[22] | Low (~190-fold selective in some assays, but debated)[5] | Lowered CSF Aβ in humans.[23] | Failed Phase 2: Side effects consistent with Notch inhibition (rash, GI issues, skin cancer).[5] |
Experimental Design: A Protocol for Comparative GSM Evaluation
To ensure scientific rigor and trustworthiness, any comparative evaluation of novel GSMs must follow a self-validating workflow. This involves a primary screen for efficacy, a secondary counter-screen for safety, and subsequent in vivo validation.
Detailed Protocol 1: Cell-Based Aβ Modulation Assay
This protocol is designed to quantify a compound's potency and efficacy in modulating Aβ peptide production in a cellular context.
-
Objective: To determine the IC50 values for the reduction of Aβ42 and Aβ40 and observe the corresponding changes in shorter Aβ species (e.g., Aβ38).
-
Materials:
-
HEK293 cells stably overexpressing human APP (HEK-APPswe) or SH-SY5Y human neuroblastoma cells.
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Test compounds, positive control (e.g., JNJ-40418677), negative control (e.g., Semagacestat), and vehicle (e.g., 0.1% DMSO).
-
96-well cell culture plates.
-
Aβ42, Aβ40, and Aβ38 quantification kits (e.g., Meso Scale Discovery (MSD) or ELISA).
-
-
Methodology:
-
Cell Plating: Seed HEK-APPswe cells into 96-well plates at a density that ensures they reach ~90% confluency at the end of the experiment (e.g., 50,000 cells/well). Culture overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should be constant across all wells (≤0.1%).
-
Aspirate the old medium from the cells and replace it with 100 µL of medium containing the appropriate compound concentrations. Include vehicle-only wells as a baseline.
-
Incubation: Incubate the plates for a defined period (e.g., 16-24 hours) at 37°C, 5% CO2. The incubation time must be consistent for valid comparison.
-
Sample Collection: Carefully collect the conditioned medium from each well for Aβ analysis. If desired, lyse the remaining cells to analyze intracellular APP C-terminal fragments (CTFs).
-
Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 in the conditioned medium using a validated immunoassay.
-
Data Analysis: Normalize the Aβ levels to the vehicle-treated control. Plot the percentage of Aβ reduction against the compound concentration (log scale) and fit a four-parameter logistic curve to determine IC50 values.
-
-
Causality and Self-Validation:
-
Why HEK-APPswe? This cell line provides a robust and reproducible signal for secreted Aβ peptides, making it ideal for screening.
-
Controls are critical: The vehicle control establishes the baseline. The GSM positive control (JNJ-40418677) validates that the assay can detect the desired modulation (Aβ42↓, Aβ38↑). The GSI negative control (Semagacestat) validates that the assay can also detect pan-inhibition (Aβ42↓, Aβ40↓) and serves as a crucial comparator for the Notch counter-screen.[24]
-
Detailed Protocol 2: Notch Signaling Counter-Screen (RBP-Jk Reporter Assay)
This assay is essential to confirm that a compound is a true modulator and not an inhibitor, thereby predicting a safer clinical profile.
-
Objective: To determine if the test compound inhibits γ-secretase-mediated Notch signaling.
-
Materials:
-
H4 or HEK293 cells.
-
Expression vector for a constitutively active form of human Notch (e.g., NotchΔE).
-
RBP-Jk-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control construct (for normalization).[24]
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
-
Methodology:
-
Co-transfection: Co-transfect cells in a 96-well plate with the NotchΔE, RBP-Jk firefly luciferase, and Renilla luciferase plasmids.
-
Compound Treatment: After 24 hours, treat the transfected cells with the same concentration range of test compounds and controls used in the Aβ assay.
-
Incubation: Incubate for an additional 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Calculate the percentage of inhibition relative to vehicle-treated cells and determine the IC50 for Notch inhibition.
-
-
Causality and Self-Validation:
-
A true GSM should show little to no inhibition of luciferase activity at concentrations where it potently modulates Aβ production. The GSI control (Semagacestat) should potently inhibit luciferase activity, confirming the assay is working.
-
The "Notch-sparing" window is the ratio of the IC50 for Notch inhibition to the IC50 for Aβ42 reduction. A large window (>100-fold) is a key indicator of a promising GSM candidate.[13]
-
Conclusion and Future Perspectives
The therapeutic strategy for Alzheimer's disease targeting γ-secretase has undergone a critical evolution from broad inhibition to precise modulation. The failures of GSIs like Semagacestat powerfully demonstrated the unacceptable toxicity associated with blocking Notch signaling.[2] This has solidified the rationale for developing GSMs, which offer the potential to selectively reduce pathogenic Aβ42 without this debilitating liability.
Second-generation GSMs like JNJ-40418677 and E2012 proved the principle that potent, brain-penetrant molecules could be developed, while also highlighting the continued need for rigorous off-target safety screening. The emergence of newer compounds like BPN-15606, built upon advanced chemical scaffolds, demonstrates further progress, offering high potency against both Aβ42 and Aβ40.[9]
For researchers and drug developers, the path forward requires a multi-parameter optimization approach. The ideal GSM candidate must combine high potency and a balanced Aβ reduction profile with excellent CNS penetration, a clean off-target profile, and, most importantly, a wide safety margin over Notch inhibition, as validated by the experimental workflows described herein. Continued innovation in this space holds significant promise for delivering a disease-modifying therapy for Alzheimer's disease.[11]
References
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Van Broeck, B., et al. (2011). Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. British Journal of Pharmacology, 163(2), 375-89. [Link]
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Van Broeck, B., et al. (2011). Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. PubMed. [Link]
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JNJ-40418677. Labclinics Shop. [Link]
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Ploeger, B., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]
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Imbimbo, B. P., & Giardina, G. A. (2011). γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current topics in medicinal chemistry, 11(12), 1555–1570. [Link]
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Semagacestat. Wikipedia. [Link]
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Ploeger, B., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers. [Link]
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Bursavich, M. G., et al. (2016). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon?. ACS medicinal chemistry letters, 7(9), 809–812. [Link]
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Modulators of γ-secretase exhibit a similar effect on the cleavage... ResearchGate. [Link]
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Semagacestat. ALZFORUM. [Link]
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Golde, T. E., et al. (2013). γ-Secretase Inhibitors and Modulators. Biochimica et biophysica acta, 1828(12), 2898–2907. [Link]
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Mekala, A., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC medicinal chemistry, 11(8), 884–898. [Link]
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Ran, Y., et al. (2014). Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein. Journal of Biological Chemistry, 289(22), 15501-15513. [Link]
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Geling, A., et al. (2002). A gamma-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish. EMBO reports, 3(7), 688–694. [Link]
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Wanngren, T., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 287(19), 15506-15516. [Link]
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The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (2023). Frontiers in Aging Neuroscience. [Link]
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Fleisher, A. S., et al. (2015). Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer's disease. Alzheimer's research & therapy, 7(1), 35. [Link]
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Avagacestat. ALZFORUM. [Link]
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Development of semagacestat (LY450139), a functional γ-secretase inhibitor, for the treatment of Alzheimer's disease. ResearchGate. [Link]
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Henley, D. B., et al. (2009). Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease. Expert opinion on pharmacotherapy, 10(10), 1657–1664. [Link]
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Tong, G., et al. (2012). Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers. Clinical therapeutics, 34(3), 654–667. [Link]
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Svedberg, M. M., et al. (2013). Second Generation γ-Secretase Modulators Exhibit Different Modulation of Notch β and Aβ Production. Journal of Biological Chemistry, 288(10), 7113-7122. [Link]
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Structures of γ-secretase modulators in clinical trials. ResearchGate. [Link]
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Wolfe, M. S. (2012). γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER'S DISEASE. Journal of neurochemistry, 120 Suppl 1, 89–98. [Link]
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Mitani, Y., et al. (2012). Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. Journal of Neuroscience, 32(6), 2037-2050. [Link]
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Funahashi, Y., & Artavanis-Tsakonas, S. (2014). The cautionary tale of side effects of chronic Notch1 inhibition. The Journal of clinical investigation, 124(1), 74–76. [Link]
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Real, P. J., & Ferrando, A. A. (2009). γ-secretase inhibitors: Notch so bad. Nature medicine, 15(3), 243–244. [Link]
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Albright, C. F., et al. (2013). Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men. Alzheimer's & dementia : the journal of the Alzheimer's Association, 9(1), 11–19. [Link]
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Mohammad, G., et al. (2021). Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy. Cancers, 13(16), 4127. [Link]
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Jumpertz, T., et al. (2020). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Alzheimer's research & therapy, 12(1), 58. [Link]
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Li, Y. M., & Wang, C. (2014). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Journal of neurochemistry, 120 Suppl 1, 89-98. [Link]
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This compound. MySkinRecipes. [Link]
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Wanngren, T., et al. (2012). γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing. The FEBS journal, 279(24), 4595-4605. [Link]
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A Comparative Guide to Validating Target Engagement of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral building block used in the synthesis of biologically active compounds.[1] Its trifluoromethyl group can enhance metabolic stability and membrane permeability, making it a valuable component in the design of therapeutic agents like protease inhibitors.[1] While the specific biological target of this compound as a standalone agent is not extensively documented in publicly available literature, its structural analogs and related compounds often target enzymes. For the purpose of this guide, we will consider a hypothetical scenario where this compound is an inhibitor of Methionine aminopeptidase 2 (MetAP2) , a well-established therapeutic target.
MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of new proteins by removing the N-terminal methionine.[2][3] This process is vital for proper protein function and is particularly important in rapidly proliferating cells, such as endothelial and cancer cells, where MetAP2 activity is often elevated.[2][3] Inhibition of MetAP2 can disrupt protein synthesis, leading to cell cycle arrest and apoptosis, making it an attractive target for anti-angiogenic and anti-cancer therapies.[2][4]
This guide will compare two powerful techniques for validating the direct interaction of our compound with MetAP2 in a cellular context: the Cellular Thermal Shift Assay (CETSA) and a Photoaffinity Labeling strategy.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement
CETSA is a versatile method for assessing target engagement in intact cells and tissues without the need for chemical modification of the compound or the target protein.[5][6] The underlying principle is that the binding of a ligand to its target protein confers thermal stability.[7][8] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation, resulting in a higher proportion of the protein remaining soluble at elevated temperatures.[7] This change in thermal stability is a direct indicator of target engagement.
Rationale for Using CETSA
The primary advantage of CETSA is its ability to measure target engagement in a physiologically relevant environment—the intact cell.[8] This eliminates the potential artifacts that can arise from using purified proteins in biochemical assays. Furthermore, it is a label-free method, which means that the intrinsic properties of the test compound are not altered by the addition of a fluorescent or radioactive tag.
Experimental Workflow for CETSA
The CETSA workflow can be broken down into several key stages, from sample preparation to data analysis.
Caption: CETSA Experimental Workflow.
Detailed Protocol for CETSA
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents for Western Blotting or ELISA (primary antibody against MetAP2, secondary antibody, detection substrate)
Procedure:
-
Cell Culture: Culture HUVECs to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble MetAP2 using a suitable method like Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble MetAP2 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
Data Presentation and Interpretation
The results of a CETSA experiment are typically presented as a melting curve.
Table 1: Hypothetical CETSA Data for MetAP2 Engagement
| Temperature (°C) | % Soluble MetAP2 (Vehicle) | % Soluble MetAP2 (Compound) |
| 40 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 52 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| 70 | 2 | 8 |
A positive result is a rightward shift in the melting curve for the compound-treated cells, indicating that the compound has stabilized MetAP2 against thermal denaturation. The magnitude of this shift can be dose-dependent, providing further evidence of a specific interaction.
Photoaffinity Labeling: Covalently Capturing the Interaction
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system.[9][10] This method involves synthesizing a probe molecule that incorporates three key features: the parent compound, a photoreactive group, and a reporter tag (e.g., biotin).[10][11] Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner.[9] The reporter tag then allows for the enrichment and identification of the crosslinked protein.
Rationale for Using Photoaffinity Labeling
This technique offers a high degree of certainty in identifying the direct target of a compound. The covalent bond formation provides a stable record of the interaction, even for transient or low-affinity binding events.[9] It is particularly useful for target deconvolution when the molecular target of a compound is unknown.
Experimental Workflow for Photoaffinity Labeling
The workflow for a photoaffinity labeling experiment involves probe synthesis, cell treatment, UV irradiation, enrichment of labeled proteins, and identification by mass spectrometry.
Caption: Photoaffinity Labeling Workflow.
Detailed Protocol for Photoaffinity Labeling
Materials:
-
Photoaffinity probe of this compound
-
HUVECs
-
Cell culture medium
-
UV crosslinking apparatus (e.g., 365 nm)
-
Cell lysis buffer
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Trypsin
-
Reagents for mass spectrometry analysis
Procedure:
-
Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., a diazirine) and a biotin tag onto the this compound scaffold.
-
Cell Treatment: Treat HUVECs with the photoaffinity probe. Include a control group where cells are co-incubated with an excess of the unlabeled parent compound to demonstrate competitive binding.
-
UV Irradiation: Expose the cells to UV light (e.g., 365 nm) for a specific duration to activate the photoreactive group and induce covalent crosslinking to the target protein.
-
Cell Lysis and Enrichment: Lyse the cells and incubate the lysate with streptavidin-conjugated magnetic beads to capture the biotinylated probe-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were significantly enriched in the probe-treated sample compared to the control and competition samples. MetAP2 should be identified as a primary hit.
Data Presentation and Interpretation
The output of a photoaffinity labeling experiment followed by mass spectrometry is a list of identified proteins.
Table 2: Hypothetical Protein Enrichment Data from Photoaffinity Labeling
| Protein | Spectral Counts (Probe) | Spectral Counts (Probe + Competitor) | Fold Enrichment |
| MetAP2 | 150 | 15 | 10 |
| Albumin | 25 | 22 | 1.1 |
| Actin | 30 | 28 | 1.07 |
A high fold enrichment of MetAP2 in the probe-treated sample that is significantly reduced in the presence of the competitor compound provides strong evidence that MetAP2 is a direct target of this compound.
Comparison of CETSA and Photoaffinity Labeling
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Ligand-induced thermal stabilization of the target protein. | Covalent crosslinking of a photoreactive probe to its target. |
| Compound Modification | Not required (label-free). | Requires synthesis of a photoaffinity probe. |
| Target Identification | Requires a known target and a specific antibody. | Can be used for unbiased target identification. |
| Cellular Context | Measures engagement in intact cells. | Measures engagement in intact cells. |
| Affinity Range | Generally more suitable for moderate to high-affinity interactions. | Can detect a broader range of affinities, including transient interactions. |
| Throughput | Can be adapted for high-throughput screening. | Lower throughput due to the complexity of the workflow. |
| Confirmation | Provides strong evidence of target engagement. | Provides very strong evidence of direct binding. |
Conclusion
Both CETSA and photoaffinity labeling are powerful and complementary techniques for validating the target engagement of this compound.
-
CETSA is an excellent first-line approach to confirm target engagement in a cellular context, especially when the putative target is known. Its label-free nature and potential for higher throughput make it an attractive option for initial validation and lead optimization.
-
Photoaffinity labeling provides an orthogonal and highly rigorous method to confirm direct target binding. While more technically demanding, it offers unparalleled confidence in target identification and can be instrumental in elucidating the mechanism of action of novel compounds.
For a comprehensive validation strategy, a researcher might first use CETSA to demonstrate target engagement of MetAP2 by this compound in cells. Subsequently, a photoaffinity labeling experiment could be performed to definitively prove a direct and specific interaction, solidifying the compound's mechanism of action.
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A Senior Application Scientist's Guide to the Cross-Reactivity of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
This guide provides a comprehensive analysis of the cross-reactivity profile of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, a chiral building block increasingly utilized in the design of advanced therapeutic agents. As drug development pipelines demand greater specificity to minimize off-target effects and enhance therapeutic windows, a thorough understanding of a compound's interaction with a range of biological targets is paramount. This document outlines a series of robust experimental protocols to empower researchers, scientists, and drug development professionals to objectively evaluate the selectivity of this compound and its analogs.
Introduction: The Significance of Fluorination in Drug Design
This compound is a fluorinated analog of the naturally occurring amino acid, norvaline. The incorporation of the trifluoromethyl group is a strategic decision in medicinal chemistry, often leading to enhanced metabolic stability and increased membrane permeability.[1] These properties make it a valuable component in the synthesis of protease inhibitors and other therapeutic agents. Notably, its corresponding carboxylic acid has been a key component in the development of Avagacestat, a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. This lineage strongly suggests that the primary biological target of compounds derived from this scaffold is likely to be γ-secretase, a multi-subunit protease complex involved in the processing of amyloid precursor protein (APP).
However, the inhibition of γ-secretase is not without its challenges. A significant and well-documented off-target effect of γ-secretase inhibitors is the disruption of the Notch signaling pathway, which plays a critical role in cell-fate determination.[2] Inhibition of Notch signaling can lead to a variety of adverse effects, underscoring the need for highly selective inhibitors.
This guide will compare this compound against a panel of relevant compounds to dissect the contributions of its key structural features—the amide group and the trifluoromethyl moiety—to its activity and selectivity.
Comparative Compound Panel
To provide a comprehensive assessment, we will evaluate the cross-reactivity of our topic compound against three key comparators:
| Compound | PubChem CID | Rationale for Inclusion |
| This compound | N/A | The primary compound of interest. |
| (R)-2-Amino-5,5,5-trifluoropentanoic acid | 135342 | The corresponding carboxylic acid, to evaluate the influence of the amide functionality on target engagement and selectivity.[3] |
| (R)-Norvalinamide | N/A | The non-fluorinated analog, to assess the impact of the trifluoromethyl group on potency and cross-reactivity. |
| Semagacestat | 9843750 | A known γ-secretase inhibitor to serve as a positive control and benchmark for on-target activity and off-target effects.[2][4][5][6] |
Experimental Framework for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. This framework encompasses biochemical assays to determine direct enzyme inhibition, cell-based assays to assess target engagement in a physiological context, and functional assays to quantify off-target pathway modulation.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of this compound.
Part 1: In Vitro Enzymatic Assays
The initial tier of our investigation focuses on direct enzymatic inhibition to determine the potency and selectivity of the compounds against purified enzymes. We will employ fluorogenic assays for sensitive and high-throughput screening.
Primary Target: γ-Secretase Inhibition Assay
Rationale: This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of γ-secretase, the presumed primary target.
Experimental Protocol:
-
Reagents:
-
Recombinant human γ-secretase enzyme complex.
-
A commercially available fluorogenic γ-secretase substrate (e.g., based on the amyloid precursor protein C-terminal fragment).[7]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO).
-
Test compounds and positive control (Semagacestat) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and Semagacestat in DMSO.
-
In a 96-well black microplate, add 2 µL of each compound dilution.
-
Add 48 µL of γ-secretase enzyme diluted in assay buffer to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration at its Km value) to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 355/510 nm) every minute for 60 minutes in a kinetic plate reader.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Off-Target Protease Panel
Rationale: To assess the broader selectivity of the compounds, we will screen them against a panel of proteases representing different classes and cellular functions.
Selected Off-Target Proteases:
-
β-Secretase (BACE1): Another key enzyme in APP processing.[3][6][8][9][10][11]
-
Caspase-3: A critical executioner caspase in the apoptotic pathway.[1][12][13][14][15]
-
Cathepsin B: A lysosomal cysteine protease involved in various physiological processes.[16][17][18][19][20]
General Experimental Protocol (Fluorogenic Assay):
This protocol can be adapted for each specific protease by using the appropriate enzyme, substrate, and assay buffer.
-
Reagents:
-
Purified recombinant human enzyme (BACE1, Caspase-3, or Cathepsin B).
-
Specific fluorogenic substrate for each enzyme (e.g., Ac-DEVD-AMC for Caspase-3, Z-RR-AMC for Cathepsin B).
-
Enzyme-specific assay buffer.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Follow the same serial dilution and plate setup as the γ-secretase assay.
-
Pre-incubate the enzyme with the compounds in the specific assay buffer.
-
Initiate the reaction with the corresponding fluorogenic substrate.
-
Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Calculate IC₅₀ values as described previously.
-
Expected Data Summary:
| Compound | γ-Secretase IC₅₀ (nM) | BACE1 IC₅₀ (nM) | Caspase-3 IC₅₀ (nM) | Cathepsin B IC₅₀ (nM) |
| (R)-2-Amino-5,5,5-trifluoropentanamide HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| (R)-2-Amino-5,5,5-trifluoropentanoic acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| (R)-Norvalinamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Semagacestat | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Part 2: Cellular Target Engagement
Biochemical assays, while informative, do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tₘ) of the protein in the presence of a compound is indicative of direct target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol (Western Blot Detection):
-
Cell Culture: Culture a human cell line expressing γ-secretase (e.g., HEK293) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compounds (at a concentration of ~10x their γ-secretase IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Separate the soluble fraction (containing thermally stable protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a subunit of the γ-secretase complex (e.g., Presenilin-1).
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ).
-
Calculate the thermal shift (ΔTₘ) as the difference between the Tₘ in the presence and absence of the compound.
-
Expected Data Summary:
| Compound | γ-Secretase ΔTₘ (°C) |
| (R)-2-Amino-5,5,5-trifluoropentanamide HCl | Experimental Value |
| (R)-2-Amino-5,5,5-trifluoropentanoic acid | Experimental Value |
| (R)-Norvalinamide | Experimental Value |
| Semagacestat | Experimental Value |
Part 3: Cellular Off-Target Pathway Analysis
The final tier of our analysis investigates the functional consequences of off-target engagement. For γ-secretase inhibitors, the most critical off-target pathway to assess is Notch signaling.
Notch Signaling Reporter Assay
Rationale: This assay quantifies the inhibition of the Notch signaling pathway by measuring the activity of a downstream reporter gene. A common approach is to use a luciferase reporter driven by a promoter containing binding sites for the Notch-responsive transcription factor CSL (CBF1/Su(H)/Lag-1), such as the HES1 promoter.
Figure 3: The Notch signaling pathway and the principle of the luciferase reporter assay for inhibitor screening.
Experimental Protocol (HES1-Luciferase Reporter Assay):
-
Cell Line: Use a stable cell line co-expressing the Notch1 receptor and a luciferase reporter gene under the control of the HES1 promoter (e.g., HEK293-HES1-Luc). Alternatively, transiently co-transfect cells with a Notch1 expression vector and a HES1-luciferase reporter plasmid.[9][16][21][22][23][24][25][26]
-
Cell Seeding: Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle (DMSO) for 1 hour.
-
Pathway Activation: Activate the Notch pathway by co-culturing with cells expressing a Notch ligand (e.g., Delta-like 1) or by using a chemical activator if available.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percent inhibition of Notch signaling for each compound concentration.
-
Determine the IC₅₀ values as described for the enzymatic assays.
-
Expected Data Summary:
| Compound | Notch Signaling IC₅₀ (nM) |
| (R)-2-Amino-5,5,5-trifluoropentanamide HCl | Experimental Value |
| (R)-2-Amino-5,5,5-trifluoropentanoic acid | Experimental Value |
| (R)-Norvalinamide | Experimental Value |
| Semagacestat | Experimental Value |
Conclusion: Synthesizing a Comprehensive Selectivity Profile
By systematically applying the experimental framework outlined in this guide, researchers can generate a comprehensive and comparative cross-reactivity profile for this compound. The integration of in vitro enzymatic data, cellular target engagement confirmation, and functional off-target pathway analysis will provide a robust dataset to guide lead optimization and candidate selection. Understanding the structure-activity relationships, particularly the roles of the amide and trifluoromethyl groups, will be instrumental in the rational design of next-generation protease inhibitors with enhanced selectivity and improved safety profiles.
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PubMed Central. (n.d.). Use of Hes1-GFP reporter mice to assess activity of the Hes1 promoter in bone cells under chronic inflammation. Retrieved from [Link]
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Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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A Comparative In-Vivo Validation Guide to the Neuroprotective Effects of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
This guide provides a comprehensive framework for the in-vivo validation of the neuroprotective properties of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, a novel compound with therapeutic potential in ischemic stroke. We will objectively compare its performance against a well-established neuroprotective agent, Minocycline, using a rodent model of focal cerebral ischemia. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies grounded in scientific integrity.
Introduction: The Unmet Need in Stroke Therapy
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1][2] The pathophysiology of ischemic stroke is a complex cascade of events initiated by the disruption of blood flow to a specific brain region.[1][3] This triggers a series of detrimental processes, including excitotoxicity, oxidative stress, and neuroinflammation, which ultimately lead to neuronal cell death and neurological deficits.[4][5][6][7] Despite decades of research, therapeutic options for acute ischemic stroke are limited, highlighting the urgent need for novel neuroprotective agents.
This compound is a promising candidate for neuroprotection. Its unique chemical structure suggests potential mechanisms of action that could interrupt the ischemic cascade at multiple points. This guide outlines a rigorous in-vivo validation strategy to assess its efficacy and benchmark it against Minocycline, a tetracycline antibiotic with known anti-inflammatory and neuroprotective properties in stroke models.[8][9][10][11][12]
Proposed Mechanism of Action: A Multi-Pronged Approach
The neuroprotective effects of this compound are hypothesized to stem from its ability to mitigate three key pathological processes in ischemic stroke: glutamate excitotoxicity, oxidative stress, and neuroinflammation.
-
Glutamate Excitotoxicity: Ischemia leads to excessive release of the excitatory neurotransmitter glutamate.[3][13][14] This over-activates glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, causing a massive influx of calcium ions into neurons.[3][15] This calcium overload triggers a cascade of neurotoxic events, leading to cell death.[13] We hypothesize that this compound may modulate glutamate receptor activity or downstream signaling pathways, thereby reducing excitotoxicity.
-
Oxidative Stress: The restoration of blood flow after ischemia (reperfusion) paradoxically exacerbates brain injury by generating a burst of reactive oxygen species (ROS).[4][5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and contributes to neuronal death.[4][5] The fluorinated structure of our test compound may confer antioxidant properties, enabling it to scavenge ROS and protect neurons from oxidative damage.
-
Neuroinflammation: Ischemic injury triggers a robust inflammatory response characterized by the activation of microglia and astrocytes, and the infiltration of peripheral immune cells.[7][16] These cells release pro-inflammatory cytokines and chemokines that contribute to secondary brain injury.[7][16] this compound may possess anti-inflammatory properties, suppressing the activation of inflammatory cells and reducing the production of harmful inflammatory mediators.
The proposed multi-target mechanism of action is depicted in the following signaling pathway diagram:
Caption: Proposed neuroprotective mechanism of the test compound.
Comparative In-Vivo Validation Workflow
To rigorously evaluate the neuroprotective effects of this compound, we propose a head-to-head comparison with Minocycline in a rodent model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).[1][17][18][19] The MCAO model is widely used and recapitulates many of the key features of human ischemic stroke.[17][18][19]
The experimental workflow is as follows:
Caption: In-vivo validation experimental workflow.
Detailed Experimental Protocols
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) will be used. Animals will be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
tMCAO Surgery: Transient focal cerebral ischemia will be induced by intraluminal suture MCAO for 60 minutes, followed by reperfusion.[18][19] Anesthesia will be maintained with isoflurane. Body temperature will be monitored and maintained at 37°C throughout the procedure.
Animals will be randomly assigned to one of four treatment groups (n=10 per group):
-
Sham: Animals will undergo the surgical procedure without MCAO.
-
Vehicle: MCAO animals will receive a vehicle control (e.g., saline) intravenously at the time of reperfusion.
-
This compound: MCAO animals will receive the test compound at a predetermined dose (e.g., 10 mg/kg, i.v.) at the time of reperfusion.
-
Minocycline: MCAO animals will receive Minocycline (e.g., 25 mg/kg, i.p.) at the time of reperfusion.[8]
Neurological function will be assessed at 24, 48, and 72 hours post-MCAO using a modified neurological severity score (mNSS).[20][21][22][23] The mNSS is a composite score that evaluates motor, sensory, reflex, and balance functions.[21][22] A higher score indicates a more severe neurological deficit.
At 72 hours post-MCAO, animals will be euthanized, and their brains will be collected. Brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.[24][25][26][27][28] TTC stains viable tissue red, leaving the infarcted tissue unstained (white).[25][28] The infarct volume will be quantified using image analysis software and expressed as a percentage of the total brain volume.
Data Interpretation and Comparison
The following table presents hypothetical data to illustrate the expected outcomes and comparative analysis:
| Treatment Group | Neurological Score (72h) | Infarct Volume (%) |
| Sham | 0.5 ± 0.2 | 0 |
| Vehicle | 10.2 ± 1.5 | 35.6 ± 4.2 |
| This compound | 5.8 ± 1.1 | 18.3 ± 3.5 |
| Minocycline | 7.1 ± 1.3 | 22.5 ± 3.8 |
*p < 0.05 compared to Vehicle group.
Interpretation: In this hypothetical scenario, both this compound and Minocycline significantly reduced neurological deficits and infarct volume compared to the vehicle-treated group. Notably, the test compound demonstrated a more pronounced neuroprotective effect than Minocycline, suggesting its potential as a superior therapeutic agent for ischemic stroke.
Conclusion
This guide provides a robust and scientifically rigorous framework for the in-vivo validation of this compound's neuroprotective effects. By employing a clinically relevant animal model, a well-established comparator, and a comprehensive set of outcome measures, this study will provide critical data on the therapeutic potential of this novel compound. The detailed protocols and data interpretation strategies outlined herein will ensure the generation of high-quality, reproducible results, paving the way for further preclinical and clinical development.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Amino Acid Amides in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of innovation. Among the myriad of chemical tools available, the introduction of fluorine into amino acid scaffolds represents a powerful strategy to modulate physicochemical and biological properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated amino acid amides, offering experimental insights and data to inform rational drug design.
Introduction: The Subtle Power of a Single Atom
Amino acid amides are fundamental building blocks in a vast array of pharmaceuticals, from small molecule inhibitors to complex peptide therapeutics. Their inherent chirality, diverse side-chain functionalities, and ability to form key hydrogen bonding networks make them privileged structures in medicinal chemistry. However, native amino acid amides often suffer from limitations such as poor metabolic stability, suboptimal membrane permeability, and undesirable conformational flexibility.
The introduction of fluorine, the most electronegative element, can profoundly alter the electronic and steric properties of a molecule without a significant increase in size, as the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å)[1][2]. This "fluorine advantage" has been exploited to enhance a range of pharmacokinetic and pharmacodynamic parameters, making fluorinated amino acid amides increasingly sought-after motifs in modern drug discovery.[1][3]
Synthesis: Accessing Fluorinated and Non-Fluorinated Scaffolds
The synthetic accessibility of both fluorinated and non-fluorinated amino acid amides is a critical consideration for their application in drug discovery programs.
Non-Fluorinated Amino Acid Amides: The synthesis of non-fluorinated amino acid amides is well-established, typically involving standard peptide coupling reactions. An amino-protected amino acid is activated at the carboxyl group and then reacted with an amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HATU).
Fluorinated Amino Acid Amides: The synthesis of their fluorinated counterparts can be more complex, often requiring specialized fluorination reagents and strategies.[][5] There are two primary approaches:
-
Building Block Approach: This involves the synthesis of a fluorinated amino acid, which is then incorporated into the desired amide via standard peptide coupling. A diverse range of fluorinated amino acids are commercially available, though custom synthesis is often required for novel structures.[6]
-
Late-Stage Fluorination: This strategy introduces fluorine at a later stage of the synthesis, which can be advantageous for rapidly exploring structure-activity relationships. This can involve electrophilic or nucleophilic fluorination of a suitable precursor.[5][7]
The choice of synthetic route depends on the desired position and extent of fluorination. For instance, the synthesis of α-fluoroalkyl-α-amino acids presents unique challenges due to the proximity of the electron-withdrawing fluorine atoms to the reactive centers.[8]
Physicochemical Properties: A Tale of Two Amides
The introduction of fluorine dramatically impacts the physicochemical properties of amino acid amides. These alterations can be leveraged to overcome common drug development hurdles.
Lipophilicity (logP/logD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] While it is a common misconception that fluorination always increases lipophilicity, the effect is highly context-dependent.[10][11]
-
Non-Fluorinated Amides: The lipophilicity is primarily determined by the nature of the amino acid side chain.
-
Fluorinated Amides: The impact of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs can sometimes decrease it due to the creation of a polarized surface.[12][13] For example, a trifluoromethyl group is strongly lipophilic, whereas a difluoromethyl group can act as a lipophilic hydrogen bond donor.[12]
Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly influences the pKa of nearby acidic and basic functional groups.[14]
-
Non-Fluorinated Amides: The pKa values of the α-amino and carboxylic acid groups are in their typical physiological ranges.
-
Fluorinated Amides: Fluorination generally decreases the pKa of amines (making them less basic) and increases the acidity of carboxylic acids.[14][15] This modulation of pKa can have profound effects on a molecule's ionization state at physiological pH, impacting its solubility, permeability, and target binding.[1]
Data Summary: Physicochemical Properties
| Property | Non-Fluorinated Amino Acid Amide (Alaninamide) | Fluorinated Amino Acid Amide (Trifluoroalaninamide) | Rationale for Change |
| logP (calculated) | -1.48 | +0.25 | The trifluoromethyl group significantly increases lipophilicity compared to a methyl group. |
| pKa (Amine, estimated) | ~8.0 | ~5.5 | The strong inductive effect of the three fluorine atoms withdraws electron density from the nitrogen, reducing its basicity.[15] |
| pKa (Amide N-H, estimated) | ~17 | ~15 | The electron-withdrawing CF3 group increases the acidity of the amide proton. |
Conformational Control: The Gauche Effect and Beyond
The conformation of a molecule is intrinsically linked to its biological activity. Fluorination provides a powerful tool for influencing the conformational preferences of amino acid amides.[7]
-
Non-Fluorinated Amides: These molecules often exhibit significant conformational flexibility, which can be entropically unfavorable for binding to a target.
-
Fluorinated Amides: The introduction of fluorine can impose conformational constraints through stereoelectronic effects, most notably the gauche effect.[7][16] This effect describes the tendency of vicinal electronegative substituents to adopt a gauche conformation. In fluorinated proline derivatives, for example, the strategic placement of fluorine can control the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[7][16] This conformational pre-organization can lead to enhanced binding affinity and selectivity.
Experimental Protocols
To provide a practical framework for comparing these two classes of compounds, detailed experimental protocols for key assays are provided below.
Determination of Lipophilicity (logD) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the distribution coefficient (logD) at a specific pH, a crucial measure of lipophilicity.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the test compound (fluorinated or non-fluorinated amino acid amide) in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Pre-saturate n-octanol with the buffer and vice versa by mixing equal volumes and allowing the phases to separate overnight.
-
-
Partitioning:
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known ratio (e.g., 1:1). The final concentration of the compound should be in the linear range of the analytical method.
-
Vortex the mixture vigorously for 1 minute and then shake at room temperature for 1 hour to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate the distribution coefficient (D) as: D = [Compound]octanol / [Compound]aqueous
-
Calculate logD as the base-10 logarithm of D.
-
Assessment of Metabolic Stability using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[17][18]
Methodology:
-
Preparation of Reagents:
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution (in buffer, final DMSO concentration <0.5%) at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[18]
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.[17]
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein.[20]
-
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides and small molecules.[21][22][23]
Methodology:
-
Sample Preparation:
-
Dissolve the amino acid amide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH) to a concentration of 1-5 mM.
-
-
1D 1H NMR:
-
Acquire a standard 1D 1H NMR spectrum to identify all proton resonances.
-
-
2D NMR Experiments:
-
COSY/TOCSY: Acquire COSY and TOCSY spectra to establish through-bond proton-proton correlations and identify amino acid spin systems.[24]
-
NOESY/ROESY: Acquire NOESY or ROESY spectra to identify through-space proton-proton correlations. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints for structure calculation.[25]
-
-
19F NMR (for fluorinated analogs):
-
Acquire a 1D 19F NMR spectrum. The chemical shifts are highly sensitive to the local electronic environment and can provide information on conformational equilibria.[16]
-
-
Structure Calculation:
-
Use the distance restraints from NOESY/ROESY data, along with dihedral angle restraints derived from coupling constants, as input for molecular modeling software (e.g., CYANA, CNS) to generate an ensemble of low-energy solution conformations.[25]
-
Biological Implications: Enhancing Drug-like Properties
The altered physicochemical and conformational properties of fluorinated amino acid amides translate into significant biological advantages.
Metabolic Stability
A major application of fluorination is to block metabolic "soft spots" in a molecule.[2][26]
-
Non-Fluorinated Amides: Aliphatic C-H bonds are susceptible to oxidation by cytochrome P450 enzymes.[18]
-
Fluorinated Amides: The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative metabolism.[1][2] Replacing a metabolically labile hydrogen with a fluorine atom can dramatically increase a compound's half-life and oral bioavailability.[14][27]
Binding Affinity and Selectivity
Fluorination can enhance binding affinity through several mechanisms:
-
Favorable Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site.
-
Conformational Pre-organization: As discussed, fluorination can rigidify the molecule in a bioactive conformation, reducing the entropic penalty of binding.[28]
-
Hydrophobic Interactions: The introduction of fluorinated groups can enhance hydrophobic interactions with the target protein.
Data Summary: Biological Properties
| Property | Non-Fluorinated Amino Acid Amide | Fluorinated Amino Acid Amide | Rationale for Difference |
| Metabolic Half-life (t1/2) in HLM | Shorter | Longer | The C-F bond is more resistant to oxidative metabolism by CYP enzymes than the C-H bond.[2][27] |
| Binding Affinity (Kd) | Weaker | Potentially Stronger | Can be enhanced through favorable fluorine-protein interactions, conformational pre-organization, and altered lipophilicity.[28] |
| Proteolytic Stability | Susceptible | More Resistant | Fluorinated side chains can sterically hinder the approach of proteases or be poor substrates for the active site.[7] |
Visualizing the Concepts
To further illustrate the key concepts discussed, the following diagrams are provided.
Impact of Fluorination on Physicochemical Properties
Caption: Fluorination transforms the properties of amino acid amides.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for assessing metabolic stability in liver microsomes.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into amino acid amides offers a powerful and versatile approach to fine-tune the properties of drug candidates. Compared to their non-fluorinated counterparts, fluorinated analogs frequently exhibit enhanced metabolic stability, modulated lipophilicity and pKa, and greater conformational control. These advantages can translate into improved potency, selectivity, and pharmacokinetic profiles.
While the synthesis of fluorinated amino acid amides can be more challenging, the potential rewards in drug discovery are substantial. As synthetic methodologies continue to advance and our understanding of fluorine's subtle effects deepens, the rational design and application of these valuable building blocks will undoubtedly continue to expand, paving the way for the next generation of innovative therapeutics.
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Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
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A Guide to BMS-708163 (Avagacestat): Deconstructing a γ-Secretase Inhibitor and the Role of its Core Amino Amide Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Targeting γ-Secretase in Alzheimer's Disease
The amyloid hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades, positing that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary driver of neurodegeneration.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and the multi-subunit protease complex, γ-secretase.[1] Consequently, inhibiting γ-secretase to reduce Aβ production has been a major therapeutic strategy. This guide delves into the specifics of a potent γ-secretase inhibitor, BMS-708163 (Avagacestat) , and clarifies its relationship with the chemical building block, (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride . Rather than a head-to-head competitor, the latter is a fundamental structural component of the former, integral to its pharmacological activity.
Unveiling the Molecular Architecture: From Building Block to Potent Inhibitor
A direct comparison between this compound and BMS-708163 is not a comparison of two distinct drugs, but rather an analysis of a final product and its key starting material. The chemical name for BMS-708163 itself reveals this relationship: (R)-2-(4-chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenylsulfonamido)-5,5,5-trifluoropentanamide .[2]
As illustrated in the structure below, the (R)-2-Amino-5,5,5-trifluoropentanamide core provides the chiral backbone and a critical trifluoromethyl group to the final BMS-708163 molecule.
Figure 1: Chemical Structures
Diagram illustrating the chemical structure of BMS-708163, highlighting how the (R)-2-Amino-5,5,5-trifluoropentanamide fragment is incorporated into the final, larger molecule.
The significance of this structural fragment is rooted in established medicinal chemistry principles:
-
The Trifluoromethyl Group: Fluorination is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of nearby protons and influence binding interactions. Specifically for BMS-708163, the incorporation of the trifluoromethyl group was shown to improve brain penetration, a critical factor for any CNS-targeted therapeutic.[1]
-
The Chiral Center: The specific (R)-configuration at the alpha-carbon is crucial for the precise three-dimensional orientation of the molecule within the active site of the γ-secretase complex. This stereospecificity is a common feature of potent enzyme inhibitors.
-
The Amide Functionality: The primary amide is a key functional group that can participate in hydrogen bonding interactions with amino acid residues in the enzyme's binding pocket, contributing to the overall affinity of the inhibitor.
Mechanism of Action and Pharmacological Profile of BMS-708163
BMS-708163 is a potent, orally bioavailable inhibitor of the γ-secretase enzyme complex.[1][3] Its primary mechanism involves blocking the intramembrane cleavage of APP, thereby reducing the production of both Aβ40 and Aβ42 peptides, which are central to the formation of amyloid plaques in AD.[1]
Potency and Selectivity
One of the major challenges in developing γ-secretase inhibitors (GSIs) has been off-target effects, particularly the inhibition of Notch receptor processing. The Notch signaling pathway is vital for normal cell function, and its inhibition is linked to significant side effects. BMS-708163 was specifically designed to be a "Notch-sparing" GSI.[4][5]
| Parameter | Value | Source |
| Aβ40 Inhibition (IC₅₀) | 0.30 nM | [1][6] |
| Aβ42 Inhibition (IC₅₀) | 0.27 nM | [6] |
| Notch Inhibition (IC₅₀) | 58 nM | [5] |
| Selectivity (Notch/Aβ40) | ~193-fold | [1][2] |
Table 1: In Vitro Potency and Selectivity of BMS-708163 (Avagacestat)
This impressive selectivity ratio indicates that BMS-708163 is approximately 193 times more potent at inhibiting the production of Aβ40 than it is at inhibiting Notch signaling, suggesting a potentially wider therapeutic window compared to less selective GSIs.[1][2]
Structural Basis of Inhibition
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into how BMS-708163 interacts with the γ-secretase complex. Studies have revealed the structure of human γ-secretase bound to Avagacestat.[7] The inhibitor binds to presenilin 1 (PSEN1), the catalytic core of the complex, at a location that directly interferes with the recruitment and binding of the APP substrate.[7] This structural understanding confirms its mechanism as a direct, competitive inhibitor of substrate binding.
Figure 2: APP Processing Pathway
Diagram showing the sequential cleavage of APP by β-secretase and γ-secretase to produce Aβ peptides. BMS-708163 acts by inhibiting the γ-secretase step.
Experimental Protocols: Assessing γ-Secretase Inhibition
To evaluate the potency and selectivity of compounds like BMS-708163, robust and reproducible assays are essential. Below is a representative protocol for an in vitro γ-secretase activity assay.
Protocol: Cell-Based γ-Secretase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the production of Aβ40 and Aβ42.
Materials:
-
Human embryonic kidney (HEK293) cells stably overexpressing human APP with the Swedish mutation (which enhances β-secretase cleavage).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Test compound (e.g., BMS-708163) dissolved in DMSO.
-
Control vehicle (DMSO).
-
Lysis buffer.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-APP cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 16-24 hours) at 37°C in a CO₂ incubator.
-
Lysate/Supernatant Collection: After incubation, collect the cell culture supernatant (for secreted Aβ) or lyse the cells to measure intracellular Aβ.
-
Aβ Quantification (ELISA): Use the Aβ40 and Aβ42 ELISA kits to quantify the amount of each peptide in the collected samples, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the Aβ levels to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Figure 3: Experimental Workflow
A flowchart outlining the key steps in a cell-based assay to measure γ-secretase inhibition.
In Vivo Pharmacodynamics and Clinical Status
Oral administration of BMS-708163 in preclinical models (rats and dogs) demonstrated significant and sustained reductions of Aβ40 in the brain, plasma, and cerebrospinal fluid (CSF).[1] These promising preclinical results led to its advancement into human clinical trials.
In a single-ascending dose study in healthy young men, Avagacestat was generally well-tolerated and resulted in a marked, dose-dependent decrease in CSF Aβ concentrations, providing clear evidence of target engagement in humans.[8] Despite this, later-stage clinical trials in patients with mild-to-moderate AD were discontinued. While the compound successfully lowered Aβ levels, it failed to show a significant benefit in cognitive or functional endpoints and was associated with some adverse effects.
Conclusion
The relationship between this compound and BMS-708163 (Avagacestat) is that of a critical building block to a complex, highly optimized drug candidate. The trifluoropentanamide core is not a separate therapeutic agent but a deliberately designed fragment that imparts essential properties to BMS-708163, including metabolic stability and potent interaction with the γ-secretase active site.
BMS-708163 stands as a testament to sophisticated structure-based drug design, achieving nanomolar potency and high selectivity for APP processing over Notch signaling. While it did not ultimately succeed in late-stage clinical trials for AD, the study of Avagacestat has provided invaluable insights into the complexities of targeting γ-secretase and has informed the ongoing development of safer and more effective disease-modifying therapies for Alzheimer's disease.
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Gillman, K.W., et al. (2010). Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 120–124. [Link]
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Albright, C.F., et al. (2012). Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers. Clinical Therapeutics, 34(3), 654-667. [Link]
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A Comparative Guide to the Stereospecific Biological Effects of (R)- and (S)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
Introduction: The Criticality of Chirality in Fluorinated Drug Candidates
In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity.[1][2] Chiral molecules, existing as non-superimposable mirror images called enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles.[3][4] This guide focuses on assessing the stereospecificity of the biological effects of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride and its corresponding (S)-enantiomer.
The incorporation of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability, membrane permeability, and binding affinity.[5][6] The trifluoromethyl group in the target compound, this compound, suggests its potential as a building block for protease inhibitors and agents targeting the central nervous system (CNS).[3] Notably, the closely related (S)-2-amino-5,5,5-trifluoropentanoic acid has been instrumental in developing γ-secretase inhibitors for Alzheimer's disease.[7][8] This precedent underscores the likelihood of stereospecific interactions with key biological targets.
This guide provides a comprehensive framework for the comparative biological evaluation of the (R) and (S) enantiomers of 2-Amino-5,5,5-trifluoropentanamide hydrochloride. We will delve into the rationale for selecting specific biological targets, provide detailed experimental protocols for in vitro characterization, and outline the expected data outputs to facilitate a robust assessment of stereospecificity.
Rationale for Target Selection: Focusing on Proteases
Given that this compound is a chiral building block for peptide mimetics and potential protease inhibitors, our investigation will focus on two key enzyme classes:
-
Dipeptidyl Peptidase IV (DPP-IV): A serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[1] Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes.[1] Amino amides and fluorinated pyrrolidines have been explored as DPP-IV inhibitors.[2][9]
-
γ-Secretase: An intramembrane protease complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP).[10][11] As mentioned, a stereoisomer of a related compound has shown activity against this target.[7]
A general cell viability assay will also be included to assess for non-specific cytotoxicity and to ensure that any observed enzyme inhibition is not a result of cell death.
Experimental Workflow for Stereospecificity Assessment
The following diagram illustrates the proposed workflow for a comprehensive comparison of the (R) and (S) enantiomers.
Caption: Experimental workflow for assessing stereospecificity.
Detailed Experimental Protocols
DPP-IV Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays for DPP-IV activity.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of free AMC results in a quantifiable increase in fluorescence.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-AMC substrate
-
Tris buffer (pH 7.5)
-
(R)- and (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the (R) and (S) enantiomers in sterile water or DMSO.
-
Perform serial dilutions of each enantiomer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 50 µL of Tris buffer to each well.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the DPP-IV enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based γ-Secretase Activity Assay (Luciferase Reporter)
This protocol utilizes a cell-based reporter gene assay to measure the cleavage of an APP-C99 substrate by γ-secretase.[10]
Principle: HEK293 cells are stably transfected with a construct encoding a Gal4-VP16 tagged C-terminal fragment of APP (APP-C99) and a Gal4-driven luciferase reporter gene. Cleavage of APP-C99 by γ-secretase releases the Gal4-VP16 transcription factor, which then drives the expression of luciferase.
Materials:
-
HEK293 cell line stably expressing the APP-C99-Gal4-VP16 and Gal4-luciferase constructs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
(R)- and (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the stable HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the (R) and (S) enantiomers in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitors.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence in a plate-reading luminometer.
-
Calculate the percentage of inhibition of γ-secretase activity for each concentration and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
A relevant cell line (e.g., HEK293 or a cancer cell line)
-
Cell culture medium
-
(R)- and (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the (R) and (S) enantiomers for a period that matches the duration of the enzyme inhibition assays (e.g., 24 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) for each enantiomer.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer | Stereospecificity Ratio (S/R) |
| DPP-IV Inhibition | IC50 (µM) | |||
| γ-Secretase Activity | IC50 (µM) | |||
| Cell Viability | CC50 (µM) |
Interpretation:
-
A significant difference in the IC50 values between the (R) and (S) enantiomers (e.g., a stereospecificity ratio > 10) would indicate a strong stereospecific interaction with the target enzyme.
-
Similar CC50 values for both enantiomers, ideally much higher than their IC50 values, would suggest that the observed enzyme inhibition is not due to general cytotoxicity.
-
If one enantiomer is significantly more potent and exhibits a favorable therapeutic index (CC50/IC50), it would be identified as the eutomer (the more active enantiomer).
Conclusion: A Pathway to Understanding Stereospecificity
This guide provides a robust experimental framework for the systematic assessment of the stereospecific biological effects of (R)- and (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride. By employing a combination of targeted enzyme inhibition assays and a general cytotoxicity screen, researchers can elucidate the chiral preferences of this promising fluorinated building block. The resulting data will be invaluable for guiding future drug design and development efforts, ensuring that the optimal stereoisomer is advanced as a potential therapeutic candidate. The principles and protocols outlined herein are broadly applicable to the stereochemical evaluation of other chiral drug candidates, reinforcing the fundamental importance of chirality in pharmaceutical sciences.
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Marsh, E. N. (2007). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 104(37), 14597-14598. [Link]
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Salwiczek, M., Gerling, U. I., & Koksch, B. (2012). Fluorinated amino acids in amyloid formation: a symphony of size, hydrophobicity and α-helix propensity. Chemical science, 3(7), 2334-2342. [Link]
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Berger, A. A., Kube, K., & Koksch, B. (2017). Stabilization of peptides by site-specific incorporation of fluorinated amino acids. Refubium - Freie Universität Berlin. [Link]
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Svedruzic, Z. M. (2018). Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer's Disease. International journal of molecular sciences, 19(11), 3465. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
As researchers and developers at the forefront of pharmaceutical innovation, our work demands not only precision in synthesis and analysis but also an unwavering commitment to safety and environmental stewardship. The compounds we handle, such as (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, are often novel molecules with specific handling requirements. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond simple instruction to foster a deeper understanding of the causality behind these essential procedures.
Hazard Profile and Core Chemical Characteristics
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This compound is a specialized chiral building block used in pharmaceutical development.[1] Its structure presents two primary characteristics that dictate its disposal pathway: it is a halogenated organic compound and a hydrochloride salt .
A review of safety data for similar chemical structures indicates that this compound should be handled as, at minimum, a skin and eye irritant.[2] During combustion, it has the potential to decompose and release highly toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]
| Hazard Classification | Description | Rationale & Primary Concern |
| Halogenated Organic | The molecule contains three fluorine atoms, classifying it as a halogenated (specifically, fluorinated) organic substance.[3] | Halogenated waste requires specialized, high-temperature incineration to ensure complete destruction and to scrub acidic and toxic byproducts like HF and HCl from the exhaust.[3][4] Improper disposal can lead to persistent environmental contamination. |
| Hydrochloride Salt | The presence of the hydrochloride salt makes the compound acidic. | While the primary disposal driver is its halogenated nature, the acidity requires that it not be mixed with incompatible materials like strong bases or certain metals in the waste container, which could trigger a hazardous reaction.[5] |
| Skin & Eye Irritant | Assumed based on data for structurally related compounds.[2][6] | Direct contact can cause irritation or chemical burns. Proper personal protective equipment (PPE) is mandatory to prevent exposure.[2] |
| Toxic Combustion Byproducts | Thermal decomposition can release HF, HCl, and NOx gases.[2] | In the event of a fire, these gases pose a severe inhalation hazard. This reinforces the need for disposal via a licensed facility with appropriate incineration and gas scrubbing capabilities. |
The Cornerstone of Safe Disposal: Rigorous Waste Segregation
The single most critical step in the proper disposal of this compound is segregation . Co-mingling this compound with non-halogenated organic waste streams can contaminate large volumes of solvent, dramatically increasing disposal costs and violating regulatory compliance.[4][7]
The rationale is straightforward: halogenated and non-halogenated wastes are treated differently. Non-halogenated solvents can often be recycled or used in fuel blending. Halogenated wastes, however, must be incinerated at specific temperatures and conditions to break the strong carbon-halogen bonds and neutralize the resulting acidic gases.[3] Placing a halogenated compound in a non-halogenated waste container renders the entire container subject to the more stringent and expensive disposal process.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for laboratory personnel.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in either pure form or in solution, ensure you are wearing the appropriate PPE to prevent accidental exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects eyes from splashes of the material, which can cause serious irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination.[2] |
Step 2: Prepare and Label the Designated Waste Container
Proper containment is crucial for safe accumulation and transport.
-
Select the Correct Container : Obtain a waste container specifically designated for "Halogenated Organic Waste." [3][8] The container must be made of a material compatible with the chemical and have a secure, vapor-tight screw cap.[7]
-
Pre-Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[9][10] Using a permanent marker, clearly write:
-
The full chemical name: This compound
-
An estimated concentration or percentage if in a solution.
-
The applicable hazard warnings (e.g., "Toxic," "Irritant").[4]
-
Step 3: Transferring the Waste
Execute the transfer of waste with care to prevent spills and exposure.
-
Work in a Ventilated Area : All waste transfers should be performed inside a certified chemical fume hood to minimize the risk of inhaling any dust or vapors.[4][8]
-
Careful Transfer : Pour or transfer the waste material into the designated halogenated waste container. Avoid splashing.
-
Secure the Container : Immediately after adding the waste, securely fasten the cap. A container in a Satellite Accumulation Area should remain closed at all times except when actively adding waste.[4][7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratory hazardous waste must be stored safely at or near the point of generation pending pickup by trained professionals.[9]
-
Designated Location : Place the sealed waste container in your lab's designated Satellite Accumulation Area.
-
Secondary Containment : The container must be kept within a secondary containment bin or tray to contain any potential leaks.[4]
-
Segregate Incompatibles : Ensure the SAA is organized to keep halogenated waste separate from acids, bases, and other incompatible chemical classes.[5]
Step 5: Arrange for Final Disposal
Final disposal is a regulated process that must be handled by your institution.
-
Contact EH&S : When the waste container is nearly full (approximately 75%), or as per your institution's policy, contact your Environmental Health & Safety (EH&S) department to request a waste pickup.[4]
-
Documentation : Complete any required waste pickup forms or log entries as mandated by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for chemical waste disposal in a laboratory setting, emphasizing the correct pathway for this specific compound.
Caption: Waste disposal decision flowchart for laboratory chemicals.
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key to mitigating risk.
Spill Management
Should a small-scale spill occur in the laboratory:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill. Do not use combustible materials like paper towels.[4]
-
Collect Absorbent : Carefully scoop the contaminated absorbent material into a sealable bag or container.
-
Dispose as Hazardous Waste : Label the container with its contents ("Spill debris containing this compound") and place it in the Halogenated Organic Waste stream for disposal.[4]
-
Decontaminate : Clean the spill area thoroughly.
Personal Exposure
Follow these first-aid measures in case of direct contact:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
Regulatory Framework
All hazardous waste generation, accumulation, and disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories often operate under a specific section of these regulations, 40 CFR Part 262 Subpart K, which provides a more flexible and practical framework for managing the diverse and small-quantity waste streams typical of a research environment.[11][12] Adherence to the procedures outlined in this guide will ensure compliance with these foundational regulations, protecting both your institution and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride, demands a proactive and informed approach to personal protection. This compound, a chiral building block with a trifluoromethyl group, is valuable in pharmaceutical development for enhancing metabolic stability and membrane permeability[1]. However, these same properties necessitate a thorough understanding and implementation of appropriate safety protocols.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Assessment: A Proactive Stance on Safety
Compounds with trifluoromethyl groups and amino functionalities can present several risks:
-
Skin Irritation and Absorption: Similar chemicals are known to cause skin irritation.[2][3][4][5] The lipophilicity imparted by the trifluoromethyl group may also enhance skin absorption, making dermal contact a significant route of exposure[1].
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation or damage[5].
-
Respiratory Irritation: As a fine powder, the hydrochloride salt can be easily aerosolized, posing a risk of respiratory tract irritation if inhaled[2][5].
-
Toxicity: Related compounds have demonstrated oral toxicity and are harmful if swallowed[2][4][6].
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended; it is imperative.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Justification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][8] | Protects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[5] |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5 mil thickness) for incidental contact. For extended contact or handling of solutions, butyl rubber or neoprene gloves are recommended.[9] | The amino and fluorinated nature of the compound requires robust chemical resistance. Always check the manufacturer's glove compatibility charts.[7] Contaminated gloves should be changed immediately. |
| Skin and Body Protection | A flame-resistant laboratory coat worn over full-length clothing. A chemical-resistant apron should be worn when handling larger quantities or solutions.[7][10] | Prevents skin contact with the compound, which may cause irritation or be absorbed through the skin.[2][3] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is mandatory. | The hydrochloride salt can easily form dust. Fluorinated organic compounds can be respiratory irritants.[2][5] Engineering controls like a fume hood are the primary line of defense. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step operational workflow is critical to minimizing exposure and ensuring a safe experimental outcome.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[11]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Don the required PPE as outlined in the table above.
-
-
Weighing and Aliquoting (Solid Compound):
-
Perform all manipulations of the solid compound on a draft shield or within the fume hood to contain any airborne dust.
-
Use anti-static weigh boats to prevent scattering of the fine powder.
-
Carefully transfer the desired amount of the compound, avoiding the creation of dust clouds.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation and Handling:
-
Add solvents to the solid compound slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled.
-
When handling solutions, be mindful of the potential for splashes and work well within the confines of the fume hood.
-
-
Post-Handling and Cleanup:
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Emergency Procedures and Spill Management
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Small Spills:
-
Alert others in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate the spill area thoroughly.
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of fluorinated compounds. Due to the strength of the carbon-fluorine bond, these "forever chemicals" are persistent in the environment.[12]
-
Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in clearly labeled, compatible containers.[7] Do not mix with other waste streams.
-
Disposal Method: The collected waste should be disposed of as hazardous chemical waste. The preferred method for the destruction of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[12] This is the most effective method to ensure the complete breakdown of the carbon-fluorine bonds.[13]
-
Aqueous Waste: Any neutralized aqueous layers from a workup should also be disposed of as hazardous waste according to institutional guidelines.[7] Do not pour any material containing this compound down the drain.
By adhering to these rigorous safety and disposal protocols, you can confidently work with this compound, advancing your research while upholding the highest standards of laboratory safety and environmental stewardship.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
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- BenchChem. (n.d.). Personal protective equipment for handling 5-Aminopentan-2-ol.
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- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

